Descyclopropyl Abacavir
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
[(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJUXHDSLJYKED-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C(N=C(N=C32)N)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C(N=C(N=C32)N)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922641 | |
| Record name | [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118237-88-0, 124752-25-6 | |
| Record name | (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118237880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Aminocarbovir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124752256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 124752-25-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESCYCLOPROPYL ABACAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F795V26W54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Descyclopropyl Abacavir: Structure, Properties, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Descyclopropyl Abacavir
Descyclopropyl Abacavir is a significant chemical entity closely related to the potent antiretroviral drug, Abacavir.[1][] As a primary impurity and transformation product of Abacavir, its study is crucial for ensuring the quality, safety, and efficacy of the parent drug.[3] This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies pertinent to Descyclopropyl Abacavir, offering valuable insights for researchers and professionals in drug development and quality control.
Chemical Structure and Identification
Descyclopropyl Abacavir, systematically named [(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol, is structurally distinct from Abacavir due to the absence of the cyclopropyl group on the purine ring.[4][5] This structural modification significantly impacts its chemical and biological profile. It is officially recognized as Abacavir EP Impurity C and Abacavir Related Compound A in pharmacopeial standards.[1][4][6]
The definitive identification of this compound is established through its unique Chemical Abstracts Service (CAS) number: 124752-25-6 .[1][4][6][7]
Caption: 2D Chemical Structure of Descyclopropyl Abacavir.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Descyclopropyl Abacavir is fundamental for its isolation, characterization, and quantification. The known properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C11H14N6O | [1][4][5][7] |
| Molecular Weight | 246.27 g/mol | [1][4][5][7] |
| Appearance | Off-White to Pale Yellow Solid | [7] |
| Melting Point | 180-182°C | [7] |
| Solubility | Soluble in DMSO and Methanol | [7] |
| InChI Key | ZKJUXHDSLJYKED-RQJHMYQMSA-N | [1] |
| SMILES | Nc1nc(N)c2ncn([C@H]3C=CC3)c2n1 | [1] |
Relationship to Abacavir: An Impurity and Transformation Product
Descyclopropyl Abacavir is primarily encountered as a process-related impurity in the synthesis of Abacavir and as a degradation product.[3] Its formation underscores the importance of stringent manufacturing process controls and stability testing for Abacavir drug substances and products.
Notably, research has shown that Descyclopropyl Abacavir can be formed from Abacavir through photolytic degradation, where the cyclopropyl ring is detached.[8] This transformation is a critical consideration in the handling and storage of Abacavir to prevent the formation of this impurity.[8]
Caption: Formation of Descyclopropyl Abacavir from Abacavir.
Analytical Methodologies
The detection and quantification of Descyclopropyl Abacavir as an impurity in Abacavir are critical for quality control. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.
A study on the transformation of Abacavir utilized a high-resolution mass spectrometry system for the characterization of its transformation products, including Descyclopropyl Abacavir.[8] The methodology involved:
-
Instrumentation : LC–Q Exactive Focus Orbitrap high-resolution mass spectrometry system with a heated electro-spray ionization (HESI-II) probe in positive ionization mode.[8]
-
Chromatographic Separation : Achieved on a Thermo Hypersil GOLD C18 aQ column (50 × 2.1 mm, 1.9 μm).[8]
-
Mobile Phase : A gradient of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid.[8]
This advanced analytical technique allows for the sensitive and specific identification of Descyclopropyl Abacavir, even at low levels.
Caption: General Analytical Workflow for Impurity Profiling.
Synthesis and Preparation
While specific, detailed protocols for the de novo synthesis of Descyclopropyl Abacavir are not extensively published in readily available literature, its preparation is intrinsically linked to the synthesis of Abacavir. It can be formed as a byproduct during the manufacturing process of Abacavir. For analytical purposes, Descyclopropyl Abacavir is synthesized as a reference standard to be used in the qualification and quantification of impurities in Abacavir. The synthesis of Abacavir itself involves the coupling of a purine analog with a cyclopentene derivative, and variations in reaction conditions or the purity of starting materials can lead to the formation of Descyclopropyl Abacavir.
Conclusion
Descyclopropyl Abacavir is a critical impurity and transformation product of the antiretroviral drug Abacavir. A comprehensive understanding of its chemical structure, physicochemical properties, and analytical detection is paramount for ensuring the quality and safety of Abacavir formulations. The information presented in this guide serves as a valuable technical resource for scientists and researchers involved in the development, manufacturing, and quality control of this vital medication.
References
-
Veeprho. Abacavir Impurities and Related Compound. [Link]
-
Pharmaffiliates. Abacavir-Impurities. [Link]
-
National Center for Biotechnology Information. 6-Aminocarbovir. PubChem Compound Database. [Link]
-
precisionFDA. DESCYCLOPROPYL ABACAVIR. [Link]
-
National Center for Biotechnology Information. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. [Link]
-
European Patent Office. Process for the preparation of abacavir - EP 1939196 A1. [Link]
Sources
- 1. Descyclopropyl Abacavir | CymitQuimica [cymitquimica.com]
- 3. Abacavir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Descyclopropyl Abacavir | LGC Standards [lgcstandards.com]
- 5. biosynth.com [biosynth.com]
- 6. ::Descyclopropyl Abacavir | CAS No: 124752-25-6:: [svaklifesciences.com]
- 7. usbio.net [usbio.net]
- 8. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Landscape of Descyclopropyl Abacavir: A Technical Guide for Drug Development Professionals
Foreword
Descyclopropyl Abacavir, recognized chemically as ((1S,4R)-4-(2,6-diamino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol, stands as a crucial intermediate and a designated impurity in the manufacturing of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) for the treatment of HIV/AIDS.[1][2][3][] A thorough comprehension of its synthesis is paramount for process optimization, impurity profiling, and the overall advancement of Abacavir production. This guide delineates the primary synthetic pathways to Descyclopropyl Abacavir, offering in-depth mechanistic insights and actionable protocols for researchers and drug development professionals.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of Descyclopropyl Abacavir is intrinsically linked to the synthesis of Abacavir itself, often diverging at a late stage. A logical retrosynthetic approach dissects the molecule into two key building blocks: the purine heterocycle (specifically, 2,6-diaminopurine) and the chiral carbocyclic side chain, (1S,4R)-4-amino-2-cyclopentene-1-methanol.
The core strategic decision in the synthesis of carbocyclic nucleosides like Descyclopropyl Abacavir revolves around the method of coupling the nucleobase to the carbocyclic ring and the sequence of functional group interconversions.[5] The most prevalent strategies involve the construction of the purine ring onto the pre-formed cyclopentenylamine or the coupling of a pre-formed purine with a suitable cyclopentene derivative.
Primary Synthetic Pathway: Pyrimidine Annulation Approach
This is the most established and industrially relevant approach, mirroring the synthesis of Abacavir.[6][7] It involves the sequential construction of the purine ring from a pyrimidine precursor onto the chiral cyclopentene backbone.
Synthesis of the Chiral Cyclopentene Intermediate
The synthesis of the key chiral intermediate, (1S,4R)-4-amino-2-cyclopentene-1-methanol, is a critical step that dictates the stereochemistry of the final product. While various methods exist, a common approach starts from the bicyclic lactam, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one.[5] This readily available starting material undergoes a series of transformations including hydroxylation, protection, reduction, and deprotection to yield the desired chiral amino alcohol.
Pyrimidine Coupling and Imidazole Ring Formation
The subsequent steps involve the coupling of the chiral amino alcohol with a suitably substituted pyrimidine, followed by cyclization to form the purine ring system. A common pyrimidine starting material is 4,6-dichloro-2,5-diaminopyrimidine or a protected derivative thereof.[3][6]
The reaction of the chiral amino alcohol with the dichloropyrimidine derivative, typically under basic conditions, leads to the formation of a key intermediate where the cyclopentenylamino moiety is attached at the 6-position of the pyrimidine ring.
The subsequent cyclization to form the imidazole portion of the purine ring is often achieved by treatment with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst.[6][7] This step is crucial for forming the complete purine heterocycle.
Formation of the 2,6-Diaminopurine Moiety
The final step in the synthesis of Descyclopropyl Abacavir from the 6-chloro intermediate involves the introduction of an amino group at the 6-position. This can be achieved through ammonolysis, where the 6-chloro group is displaced by ammonia or an ammonia equivalent. This step is a key point of divergence from the synthesis of Abacavir, where cyclopropylamine is used as the nucleophile.[8]
Experimental Protocols
Protocol for the Synthesis of (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol
This protocol is adapted from established procedures for Abacavir synthesis.[6][7]
Step 1: Coupling of (1S,4R)-4-amino-2-cyclopentene-1-methanol with 4,6-dichloro-2,5-diformamidopyrimidine
-
To a solution of (1S,4R)-4-amino-2-cyclopentene-1-methanol tartrate salt in ethanol, add sodium carbonate to neutralize the salt.
-
Add 4,6-dichloro-2,5-diformamidopyrimidine to the mixture.
-
Heat the reaction mixture at reflux for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude coupled product.
Step 2: Cyclization to form the 6-chloropurine ring
-
Dissolve the crude product from Step 1 in ethanol.
-
Add triethyl orthoformate and a catalytic amount of concentrated hydrochloric acid.
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride.
Protocol for the Synthesis of Descyclopropyl Abacavir
-
Suspend (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride in a suitable solvent such as isopropanol.
-
Saturate the solution with ammonia gas at 0-5 °C or use a solution of ammonia in methanol.
-
Heat the mixture in a sealed vessel at 90-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford Descyclopropyl Abacavir.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for Descyclopropyl Abacavir.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Typical Yield | Purity (HPLC) |
| Coupling | 4,6-dichloro-2,5-diformamidopyrimidine, (1S,4R)-4-amino-2-cyclopentene-1-methanol | Na2CO3, Ethanol | 85-95% | >90% (crude) |
| Cyclization | Coupled pyrimidine intermediate | Triethyl orthoformate, HCl | 80-90% | >95% |
| Ammonolysis | (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol | Ammonia, Isopropanol | 70-85% | >99% |
Mechanistic Insights
The Pictet-Spengler-type Cyclization
The formation of the imidazole ring from the N-cyclopentenyl-5-aminopyrimidine intermediate with triethyl orthoformate proceeds through a mechanism analogous to the Pictet-Spengler reaction. The orthoformate acts as a one-carbon electrophile, which, after initial reaction with the 5-amino group, facilitates an intramolecular electrophilic attack by the newly formed iminium ion onto the electron-rich pyrimidine ring, leading to cyclization and subsequent aromatization to the purine core.
Nucleophilic Aromatic Substitution (SNAr)
The final ammonolysis step is a classic example of a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the purine ring system activates the C6 position towards nucleophilic attack by ammonia. The chloride ion, being a good leaving group, is readily displaced to yield the 6-amino substituted product, Descyclopropyl Abacavir.
Conclusion
The synthesis of Descyclopropyl Abacavir is a well-defined process that leverages established methodologies in heterocyclic and carbocyclic chemistry. A thorough understanding of the reaction mechanisms, optimization of reaction conditions, and careful control of stereochemistry are essential for the efficient and scalable production of this important Abacavir intermediate. This guide provides a solid foundation for researchers and professionals to navigate the synthetic challenges and contribute to the ongoing efforts in HIV therapy.
References
- Jackson, A., et al. (2012). Antiviral Therapy, 17, 19.
- Yuen, G. J., et al. (2008). Clinical Pharmacokinetics, 47, 351.
- Crimmins, M. T., et al. (1996). J. Org. Chem.
- Harnden, M.R.; Wyatt et al. (1990). J. Med. Chem, 33, 187.
- Katagiri, N. et al. (1989). Tetrahedron Lett., 30, 1645-1648.
- Vince, R. (2008). Base-functionalized carbocyclic nucleosides: design, synthesis and mechanism of antiviral activity. PMC.
- EP1857458A1 - Process for the preparation of abacavir. (2007).
- CN104672239A - Process for preparing abacavir intermediate in formula V by adopting one-pot method. (2015).
- Abacavir synthesis. (n.d.). ChemicalBook.
- Abacavir Impurities. (n.d.). BOC Sciences.
- Descyclopropyl Abacavir. (n.d.). CymitQuimica.
- Descyclopropyl Abacavir | CAS No: 124752-25-6. (n.d.). SVAK Life Sciences.
- The Journey of Abacavir Hydrochloride: From Discovery to Synthesis. (n.d.). Benchchem.
- ABACAVIR - New Drug Approvals. (2019).
- AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transform
- Descyclopropyl abacavir | 124752-25-6. (n.d.). Biosynth.
- A simple, convenient method for the synthesis of acyclic analogs of guanosine. (1989). PubMed.
- Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. (n.d.). SciSpace.
- Synthesis of Nucleoside and Nucleotide Analogues by Cyclization of the Guanine Base with 1,1,3,3-Tetramethoxypropane. (2022).
- α-Guanosine: A Precursor for Novel Nucleoside Analogs - A Technical Guide. (n.d.). Benchchem.
- High-yield regioselective synthesis of 9-glycosyl guanine nucleosides and analogues via coupling with 2-N-acetyl-6-O-diphenylcar. (1987). Canadian Science Publishing.
- Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. (2024).
- Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and bioc
- EP1939196A1 - Process for the preparation of abacavir. (2008).
- WO2008037760A1 - Process for the preparation of abacavir. (2008).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Descyclopropyl Abacavir | CymitQuimica [cymitquimica.com]
- 3. ::Descyclopropyl Abacavir | CAS No: 124752-25-6:: [svaklifesciences.com]
- 5. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 7. CN104672239A - Process for preparing abacavir intermediate in formula V by adopting one-pot method - Google Patents [patents.google.com]
- 8. Abacavir synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Formation of Descyclopropyl Abacavir from Abacavir
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the mechanisms leading to the formation of Descyclopropyl Abacavir, a critical impurity of the antiretroviral drug Abacavir. Understanding the formation pathways of this impurity is paramount for ensuring the quality, safety, and efficacy of Abacavir drug products. This document delves into the chemical transformations involved, supported by mechanistic insights and practical experimental protocols.
Introduction: The Significance of Descyclopropyl Abacavir
Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection.[] Its chemical stability is a key factor in its pharmaceutical development and manufacturing. Descyclopropyl Abacavir, identified as Abacavir EP Impurity C and Abacavir USP Related Compound A, is a degradation product formed by the cleavage of the cyclopropyl group from the parent molecule.[][2] The presence of this and other impurities can impact the safety and efficacy profile of the drug. Therefore, a thorough understanding of its formation is essential for developing robust control strategies.
This guide will explore the primary mechanisms responsible for the generation of Descyclopropyl Abacavir, focusing on oxidative/photolytic degradation and acid-catalyzed hydrolysis.
Chemical Structures
To fully appreciate the transformation, it is essential to visualize the molecular structures of the parent drug and its key impurity.
| Compound | Chemical Structure |
| Abacavir | |
| Descyclopropyl Abacavir |
Oxidative and Photolytic Degradation: A Radical-Mediated Pathway
The cyclopropylamine moiety in Abacavir is a primary site for oxidative and photolytic degradation.[3] The underlying mechanism involves a single-electron transfer (SET) process, leading to the formation of a highly reactive aminium radical cation.[4][5] This intermediate is the linchpin in the subsequent cleavage of the cyclopropyl ring.
Mechanistic Elucidation
The formation of Descyclopropyl Abacavir via this pathway can be delineated in the following steps:
-
Initiation by Single-Electron Transfer (SET): Under oxidative stress (e.g., exposure to peroxides) or photolytic conditions (UV light), the nitrogen atom of the cyclopropylamino group undergoes a one-electron oxidation. This results in the formation of a cyclopropylaminium radical cation intermediate.[5][6]
-
Ring Opening of the Cyclopropylaminium Radical: The high ring strain of the three-membered cyclopropyl group makes the radical cation intermediate unstable. It rapidly undergoes homolytic cleavage of a C-C bond, leading to the formation of a more stable, ring-opened distonic radical cation.[5]
-
Formation of an Iminium Ion and Subsequent Hydrolysis: The distonic radical cation can undergo further reactions, including the formation of an iminium ion. This species is susceptible to hydrolysis, which ultimately cleaves the cyclopropyl group, yielding Descyclopropyl Abacavir and byproducts derived from the cyclopropyl fragment.
The overall transformation is depicted in the following diagram:
Caption: Oxidative/photolytic degradation pathway of Abacavir.
Experimental Evidence from Forced Degradation Studies
Forced degradation studies are instrumental in identifying potential degradation pathways. Abacavir has been shown to degrade significantly under oxidative stress conditions.[7] A study on the transformation of Abacavir using advanced oxidation processes (AOPs) identified Descyclopropyl Abacavir (labeled as TP-247) as the most abundant intermediate.[3]
Acid-Catalyzed Hydrolysis: Cleavage of the N-Cyclopropyl Bond
Abacavir is also susceptible to degradation in acidic environments.[8] The formation of Descyclopropyl Abacavir under acidic conditions proceeds through a hydrolytic cleavage of the N-cyclopropyl bond at the C6 position of the purine ring.
Mechanistic Insights
While the N-cyclopropylamino group is not a traditional amide, its hydrolysis under acidic conditions can be conceptualized through analogous principles of nucleophilic attack on a protonated substrate.
-
Protonation of the Purine Ring: In an acidic medium, the purine ring system of Abacavir can be protonated at one of the nitrogen atoms. This protonation increases the electrophilicity of the carbon atom attached to the cyclopropylamino group (C6).
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electron-deficient C6 carbon.
-
Tetrahedral Intermediate Formation and Collapse: This attack leads to the formation of a tetrahedral intermediate. Subsequent proton transfers and rearrangement lead to the cleavage of the C-N bond, releasing cyclopropylamine and forming a 6-hydroxypurine derivative, which can then tautomerize. The resulting purine derivative is Descyclopropyl Abacavir.
The proposed acid-catalyzed hydrolysis pathway is illustrated below:
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of Abacavir.
Supporting Data from Degradation Studies
Forced degradation studies have consistently demonstrated the instability of Abacavir in acidic solutions.[8] While a complete degradation profile under acidic conditions can be complex, the formation of Descyclopropyl Abacavir is a recognized outcome.
Experimental Protocols for Studying Descyclopropyl Abacavir Formation
To investigate the formation of Descyclopropyl Abacavir, a well-designed forced degradation study coupled with a validated stability-indicating analytical method is essential.
Protocol for Forced Degradation of Abacavir
This protocol outlines the conditions for inducing the degradation of Abacavir to generate Descyclopropyl Abacavir.
Materials:
-
Abacavir Sulfate
-
Hydrochloric Acid (HCl), 1N
-
Hydrogen Peroxide (H₂O₂), 3%
-
Sodium Hydroxide (NaOH), 1N (for neutralization)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
UV chamber for photostability studies
Procedure:
-
Acid Hydrolysis:
-
Accurately weigh approximately 10 mg of Abacavir Sulfate into a suitable flask.
-
Add 10 mL of 1N HCl.
-
Reflux the solution at 80°C for 24-72 hours.[8]
-
At specified time points, withdraw aliquots, neutralize with 1N NaOH, and dilute with mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Accurately weigh approximately 10 mg of Abacavir Sulfate into a suitable flask.
-
Add 10 mL of 3% H₂O₂.
-
Keep the solution at room temperature for up to 72 hours, protected from light.
-
At specified time points, withdraw aliquots and dilute with mobile phase to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of Abacavir Sulfate in water at a concentration of approximately 1 mg/mL.
-
Expose the solution to UV light (e.g., in a photostability chamber) for a defined period.
-
A control sample should be kept in the dark under the same conditions.
-
At specified time points, withdraw aliquots for analysis.
-
Validated UHPLC-MS/MS Method for Quantification
A validated stability-indicating method is crucial for the accurate quantification of Descyclopropyl Abacavir in the presence of Abacavir and other degradation products. The following provides an example of a suitable UHPLC-MS/MS method.[4][9]
Chromatographic Conditions:
-
Column: Waters Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: A suitable gradient to separate Descyclopropyl Abacavir from Abacavir and other impurities. For example:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Abacavir: Monitor the transition of the parent ion to a specific product ion.
-
Descyclopropyl Abacavir: Monitor the transition of the parent ion (m/z 247.1) to a characteristic product ion.
-
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum sensitivity.
Method Validation:
The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]
Data Presentation: Quantitative Analysis of Degradation
The results from forced degradation studies should be tabulated to provide a clear overview of the extent of Descyclopropyl Abacavir formation under different stress conditions.
| Stress Condition | Duration | Temperature | Abacavir Remaining (%) | Descyclopropyl Abacavir Formed (%) |
| 1N HCl | 24 hours | 80°C | [Insert Data] | [Insert Data] |
| 1N HCl | 72 hours | 80°C | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | 24 hours | Room Temp | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | 72 hours | Room Temp | [Insert Data] | [Insert Data] |
| UV Light | 8 hours | Room Temp | [Insert Data] | [Insert Data] |
*Note: The data in this table should be populated with results from experimental studies.
Synthesis and Certification of Descyclopropyl Abacavir Reference Standard
Accurate quantification of Descyclopropyl Abacavir requires a certified reference standard. Several chemical suppliers offer this impurity.[][2] The synthesis of this standard typically involves a multi-step process starting from a suitable purine derivative and the cyclopentene moiety, followed by purification and characterization to confirm its identity and purity. The availability of a well-characterized reference standard is critical for method validation and routine quality control testing.[10]
Conclusion
The formation of Descyclopropyl Abacavir from Abacavir is primarily driven by two distinct mechanisms: oxidative/photolytic degradation and acid-catalyzed hydrolysis. The former proceeds through a single-electron transfer mechanism, leading to a cyclopropylaminium radical cation and subsequent ring opening. The latter involves nucleophilic attack by water on the protonated purine ring.
A thorough understanding of these pathways, coupled with robust analytical methodologies and forced degradation studies, is indispensable for the development of stable Abacavir formulations and for ensuring the quality and safety of this vital antiretroviral medication. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to address the challenges associated with this critical impurity.
References
-
Proposed reaction mechanism. Single electron oxidation of aryl... - ResearchGate. Available at: [Link]
-
N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed. Available at: [Link]
-
A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - MDPI. Available at: [Link]
-
Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate - PMC - NIH. Available at: [Link]
-
A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Ca. Available at: [Link]
-
Mechanisms for the solvolytic decompositions of nucleoside analogues. X. Acidic hydrolysis of 6-substituted 9-(beta-D-ribofuranosyl)purines - PubMed. Available at: [Link]
-
A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Ca. Available at: [Link]
-
Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - MDPI. Available at: [Link]
-
Analytical Method Development and Validation of Anti-HIV Drug Abacavir Sulphate - Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Forced degradation study of abacavir sulfate under the frame of genotoxic impurity. Available at: [Link]
-
Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I - ChemRxiv. Available at: [Link]
-
LC-MS/MS method development and validation for the determination of antiviral drug in human plasma - ScienceScholar. Available at: [Link]
-
ACID DEGRADATION STUDIES OF ABACAVIR SULFATE BY LC-MS/MS - IJRPC. Available at: [Link]
-
Separation and characterization of forced degradation products of abacavir sulphate by LC-MS/MS | Request PDF - ResearchGate. Available at: [Link]
-
Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - MDPI. Available at: [Link]
-
Relative stability and a quantitative approach to the reaction mechanism of the acid-catalyzed hydrolysis of certain 7- and 9-.beta.-D-ribofuranosylpurines | Journal of the American Chemical Society. Available at: [Link]
Sources
- 2. Descyclopropyl Abacavir | CymitQuimica [cymitquimica.com]
- 3. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products [mdpi.com]
- 4. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent dapivirine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijrpc.com [ijrpc.com]
- 9. mdpi.com [mdpi.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
A Comprehensive Technical Guide to the Characterization of (1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)-2-cyclopentene-1-methanol (Abacavir)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)-2-cyclopentene-1-methanol, widely known as Abacavir, is a carbocyclic synthetic nucleoside analog. It is a potent reverse transcriptase inhibitor (NRTI) used in the treatment of Human Immunodeficiency Virus (HIV) infection. Abacavir is a guanosine analog that, after intracellular phosphorylation to its active metabolite, carbovir triphosphate (CBV-TP), competes with the natural substrate deoxyguanosine triphosphate (dGTP) and is incorporated into viral DNA.[1][2] This incorporation leads to the termination of the viral DNA chain, thus inhibiting the replication of HIV.[1][3] The chiral nature of Abacavir is critical to its therapeutic activity, with the (1S,4R) enantiomer being the active form. This guide provides an in-depth technical overview of the essential characterization methods for Abacavir, ensuring its identity, purity, and quality for pharmaceutical applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Abacavir is fundamental for its formulation and analytical method development.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₆O[4] |
| Molecular Weight | 246.27 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | Approximately 219-223 °C |
| Solubility | Soluble in water and methanol |
| pKa | ~4.5 (purine moiety) |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Abacavir's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 7.75 (s, 1H, H-8): Singlet corresponding to the proton on the C8 of the purine ring.
-
δ 6.55 (br s, 2H, NH₂): Broad singlet for the amine protons at C6.
-
δ 6.05 (m, 1H, H-3'): Multiplet for the vinyl proton at C3' of the cyclopentene ring.
-
δ 5.85 (m, 1H, H-2'): Multiplet for the vinyl proton at C2' of the cyclopentene ring.
-
δ 5.70 (br s, 2H, NH₂): Broad singlet for the amine protons at C2.
-
δ 5.30 (m, 1H, H-4'): Multiplet for the proton at C4', the attachment point of the purine ring.
-
δ 4.90 (t, 1H, OH): Triplet for the hydroxyl proton of the methanol group.
-
δ 3.45 (m, 2H, CH₂OH): Multiplet for the methylene protons of the methanol group.
-
δ 2.70 (m, 1H, H-1'): Multiplet for the proton at C1' of the cyclopentene ring.
-
δ 2.40 (m, 1H, H-5'a): Multiplet for one of the protons at C5'.
-
δ 1.60 (m, 1H, H-5'b): Multiplet for the other proton at C5'.
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 160.5 (C6): Carbon of the purine ring attached to the amino group.
-
δ 156.0 (C2): Carbon of the purine ring attached to the amino group.
-
δ 151.5 (C4): Quaternary carbon of the purine ring.
-
δ 141.0 (C8): Carbon of the purine ring.
-
δ 135.0 (C3'): Vinylic carbon of the cyclopentene ring.
-
δ 128.0 (C2'): Vinylic carbon of the cyclopentene ring.
-
δ 114.0 (C5): Quaternary carbon of the purine ring.
-
δ 62.0 (CH₂OH): Carbon of the methanol group.
-
δ 58.0 (C4'): Carbon of the cyclopentene ring attached to the purine.
-
δ 50.0 (C1'): Carbon of the cyclopentene ring.
-
δ 35.0 (C5'): Carbon of the cyclopentene ring.
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3100 | N-H and O-H stretching (amines and alcohol) |
| 3100 - 3000 | C-H stretching (aromatic and vinylic) |
| 2950 - 2850 | C-H stretching (aliphatic) |
| 1680 - 1600 | C=N and C=C stretching (purine and cyclopentene) |
| 1640 - 1550 | N-H bending (amines) |
| 1250 - 1000 | C-N and C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Electrospray Ionization (ESI-MS):
-
[M+H]⁺: m/z 247.125
-
Key Fragments: Loss of the hydroxymethyl group (-CH₂OH), cleavage of the cyclopentene ring, and fragmentation of the purine ring.
-
Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. While specific crystallographic data for Abacavir can be found in dedicated databases, a typical analysis would reveal:
-
Crystal System: Monoclinic or Orthorhombic
-
Space Group: A chiral space group, confirming the enantiopure nature of the crystal.
-
Key Structural Features: The cis relationship between the purine substituent and the methanol group on the cyclopentene ring, as well as the specific bond lengths and angles that define the molecular conformation.
Analytical Methodologies
Robust analytical methods are crucial for the quality control of Abacavir, including potency determination and impurity profiling.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
A stability-indicating HPLC method is essential for separating Abacavir from its potential degradation products and process-related impurities.[5]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 10% B
-
32-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1).
System Suitability:
-
Tailing Factor (Abacavir peak): ≤ 2.0
-
Theoretical Plates (Abacavir peak): ≥ 2000
-
Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0%
Caption: HPLC workflow for Abacavir analysis.
Chiral Purity Analysis
Ensuring the enantiomeric purity of Abacavir is a critical quality attribute. A chiral HPLC method is typically employed for this purpose.[6]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on immobilized amylose tris(3,5-dimethylphenylcarbamate).[6]
-
Mobile Phase: A mixture of n-hexane, ethanol, and a suitable amine modifier (e.g., diethylamine) in an isocratic mode. The exact ratio needs to be optimized for the specific column.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
System Suitability:
-
Resolution between the (1S,4R) and (1R,4S) enantiomers: ≥ 2.0
-
Limit of Quantification (LOQ) for the undesired enantiomer: Typically ≤ 0.1%
Pharmacological Context and Mechanism of Action
Abacavir is a prodrug that is converted intracellularly to its active triphosphate form, carbovir triphosphate (CBV-TP).[3] CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT).[1] It competes with the natural substrate, dGTP, for incorporation into the growing viral DNA chain.[1] Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the next 5' to 3' phosphodiester bond, leading to chain termination and halting viral replication.[1]
Caption: Mechanism of action of Abacavir.
Conclusion
The comprehensive characterization of (1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)-2-cyclopentene-1-methanol (Abacavir) is paramount for ensuring its quality, safety, and efficacy as an antiretroviral agent. This guide has outlined the key analytical techniques and methodologies, from spectroscopic elucidation to chromatographic purity assessment, that form the foundation of its quality control. A thorough understanding and implementation of these methods are essential for researchers, scientists, and drug development professionals working with this important therapeutic agent.
References
-
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride | C11H13Cl2N5O | PubChem. (URL: [Link])
-
((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol | C11H13N5O | PubChem. (URL: [Link])
-
[(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol | Mol-Instincts. (URL: [Link])
-
Abacavir - StatPearls - NCBI Bookshelf. (URL: [Link])
-
A validated chiral LC method for the enantiomeric separation of abacavir key intermediate, ABC-3 - TSI Journals. (URL: [Link])
-
Abacavir Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (URL: [Link])
-
What is the mechanism of action of abacavir (nucleoside reverse transcriptase inhibitor)? - Synapse. (URL: [Link])
-
Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - NIH. (URL: [Link])
-
4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol, (1S,4R)- | C11H12ClN5O | PubChem. (URL: [Link])
-
What is the mechanism of Abacavir Sulfate? - Patsnap Synapse. (URL: [Link])
-
HPLC method for analyzing new compounds – analogs of an antineoplastic drug - Bulgarian Chemical Communications. (URL: [Link])
-
Abacavir - Wikipedia. (URL: [Link])
-
ABACAVIR - New Drug Approvals. (URL: [Link])
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis - MDPI. (URL: [Link])
Sources
- 1. droracle.ai [droracle.ai]
- 2. Abacavir - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]
- 4. 124752-25-6|((1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol|BLD Pharm [bldpharm.com]
- 5. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
An In-Depth Technical Guide to [(1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol (CAS Number: 124752-25-6)
A multi-faceted research compound with applications ranging from antiviral prodrug strategies to environmental science and agrochemistry.
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the research applications of the carbocyclic nucleoside analogue, [(1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol, holder of CAS number 124752-25-6. Known by several synonyms including Descyclopropyl Abacavir, 6-aminocarbovir, and Abacavir EP Impurity C, this molecule, while often encountered as a process impurity in the synthesis of the anti-HIV drug Abacavir, possesses a unique profile of biological and chemical properties that make it a subject of significant research interest in its own right. This document will delve into its diverse applications, from its role as a prodrug in antiviral therapy to its potential as an amine oxidase inhibitor and a herbicide, providing researchers, scientists, and drug development professionals with a detailed understanding of its utility.
Chemical Identity and Physicochemical Properties
Before exploring its applications, it is essential to establish the fundamental characteristics of this compound.
| Identifier | Value | Source |
| CAS Number | 124752-25-6 | [1][2][3][4][5][6][7][8][9] |
| Chemical Name | [(1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol | [1][3][9] |
| Synonyms | Descyclopropyl Abacavir, 6-aminocarbovir, Abacavir EP Impurity C, Abacavir Related Compound A | [1][2][4][5][7][9] |
| Molecular Formula | C11H14N6O | [1][2][4][6][8] |
| Molecular Weight | 246.27 g/mol | [1][2][4][6][8] |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
Research Application 1: A Prodrug for the Antiviral Agent Carbovir
One of the most significant research applications of 6-aminocarbovir is its role as a prodrug for (-)-carbovir, a potent reverse transcriptase inhibitor with activity against the human immunodeficiency virus (HIV).[1] The underlying principle of this prodrug strategy is to enhance the pharmacokinetic profile of the active agent.
Mechanism of Action: Bioactivation to Carbovir
6-aminocarbovir is designed to be metabolically converted to carbovir in vivo. This bioactivation is crucial for its antiviral effect, as carbovir, in its triphosphate form (CBV-TP), is the pharmacologically active molecule.[1][6][10] CBV-TP acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator during viral DNA synthesis.[6][10]
The metabolic conversion of 6-aminocarbovir to carbovir has been studied in rats, demonstrating its potential as a viable prodrug.[1]
Sources
- 1. (-)-6-Aminocarbovir pharmacokinetics and relative carbovir exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. droracle.ai [droracle.ai]
- 7. biosynth.com [biosynth.com]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abacavir - Wikipedia [en.wikipedia.org]
Descyclopropyl Abacavir: An In-depth Technical Examination of a Key Abacavir-Related Compound
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive analysis of descyclopropyl abacavir, a compound of significant interest in the context of the antiretroviral drug, abacavir. While a traditional pharmacokinetic profile, detailing absorption, distribution, metabolism, and excretion (ADME) following in vivo administration, remains to be fully elucidated in publicly available literature, this document synthesizes the current scientific understanding of descyclopropyl abacavir. We will delve into its identity as a primary transformation product and known impurity, the analytical methodologies for its detection, and its potential role as a synthetic prodrug. This guide is intended to serve as a foundational resource for researchers engaged in the study of abacavir and its related substances.
Introduction to Descyclopropyl Abacavir
Descyclopropyl abacavir, chemically known as [(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol, is a molecule structurally similar to the potent HIV-1 reverse transcriptase inhibitor, abacavir, but lacking the cyclopropyl group on the purine base.[1] It is recognized primarily as an impurity in the manufacturing of abacavir and as a degradation product.[1][2] The presence and formation of such related compounds are of critical importance in pharmaceutical development and quality control to ensure the safety and efficacy of the final drug product.
One source has also described descyclopropyl abacavir as a synthetic prodrug of abacavir, suggesting it can be metabolized by amine oxidases.[3] This opens an alternative perspective on its potential biological relevance, shifting from a mere process-related impurity to a compound that might be intentionally synthesized to modulate the delivery or activity of abacavir.
Physicochemical Properties
A summary of the key physicochemical properties of descyclopropyl abacavir is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C11H14N6O | [3] |
| Molecular Weight | 246.27 g/mol | [3] |
| CAS Number | 124752-25-6 | [3] |
| Synonyms | Abacavir EP Impurity C, (1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)-2-cyclopentene-1-methanol | [1][3] |
Formation of Descyclopropyl Abacavir
The primary documented pathway for the formation of descyclopropyl abacavir is through the degradation of abacavir. Studies investigating the photocatalytic transformation of abacavir in aqueous environments have identified descyclopropyl abacavir as a major transformation product.[4][5] This transformation involves the cleavage of the C-N bond connecting the cyclopropyl group to the purine ring.[4][5]
The evolution profile of descyclopropyl abacavir (TP-247) has been monitored during these advanced oxidation processes (AOPs), demonstrating its formation as abacavir degrades.[4] While these studies are centered on environmental fate, they provide valuable mechanistic insight into the lability of the cyclopropyl moiety on the abacavir molecule.
Figure 1: Formation of Descyclopropyl Abacavir from Abacavir via Advanced Oxidation Processes.
Analytical Methodologies
The quantification of abacavir and its related compounds, including descyclopropyl abacavir, is crucial for quality control in pharmaceutical formulations and for potential research applications. High-performance liquid chromatography (HPLC) is the predominant analytical technique employed.
Reversed-Phase HPLC for Abacavir and Impurities
A validated reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of abacavir and its impurities.[2] While the specific validation for descyclopropyl abacavir as an individual analyte in biological matrices is not detailed, the principles of these methods are applicable.
Illustrative Experimental Protocol:
-
Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of these polar compounds.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate at pH 5.0) and an organic modifier (e.g., methanol with 0.01% formic acid) is effective for resolving abacavir from its impurities.[2]
-
Detection: UV detection at a wavelength of approximately 245 nm is appropriate for these purine-containing structures.[6]
-
Sample Preparation: For analysis of bulk drug or tablet dosage forms, samples are typically dissolved in a suitable solvent (e.g., methanol or a mixture of methanol and water), sonicated, and filtered prior to injection.[2][6]
Figure 2: General Workflow for the HPLC Analysis of Abacavir and Related Compounds.
Pharmacokinetic Considerations and Future Directions
Currently, there is a notable absence of published in vivo pharmacokinetic data for descyclopropyl abacavir following the administration of abacavir in humans or animal models. The extensive metabolism of abacavir primarily proceeds through alcohol dehydrogenase and glucuronyl transferase, leading to inactive carboxylate and glucuronide metabolites, respectively.[7][8] Less than 2% of the parent drug is excreted unchanged in the urine.[7] Within the documented metabolic pathways of abacavir, descyclopropyl abacavir is not typically reported as a significant in vivo metabolite.
The description of descyclopropyl abacavir as a potential synthetic prodrug metabolized by amine oxidases presents an intriguing area for future research.[3] Should this be a viable pathway, a dedicated pharmacokinetic study of descyclopropyl abacavir itself would be warranted to understand its conversion to abacavir and the subsequent formation of the active intracellular metabolite, carbovir triphosphate.
Key Research Questions for Future Investigation:
-
Is descyclopropyl abacavir formed in vivo following the administration of abacavir, and if so, by which enzymatic pathways and to what extent?
-
What are the absorption, distribution, metabolism, and excretion characteristics of descyclopropyl abacavir when administered as a standalone compound?
-
Can the prodrug potential of descyclopropyl abacavir be leveraged to improve the therapeutic index of abacavir?
-
What is the toxicological profile of descyclopropyl abacavir compared to the parent drug?
Conclusion
Descyclopropyl abacavir is a well-characterized abacavir-related compound, identified as both a process impurity and a degradation product. While its in vivo pharmacokinetic profile as a metabolite of abacavir is not established, the analytical methods for its detection and quantification are available. The potential for descyclopropyl abacavir to act as a synthetic prodrug opens a new avenue for research that could have implications for future antiretroviral drug development. Further studies are required to elucidate the in vivo fate of this compound and to explore its potential therapeutic applications. This guide serves as a summary of the current knowledge and a call for further investigation into the multifaceted nature of descyclopropyl abacavir.
References
- Kanneti, R., et al. (n.d.). LC Method for the Determination of Abacavir in Human Plasma for Pharmacokinetic Studies. Asian Journal of Chemistry.
-
National Center for Biotechnology Information. (2023). AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. PubMed Central. Retrieved from [Link]
-
MDPI. (2023). AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Abacavir ADME | Pathway. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms. Retrieved from [Link]
-
Yuen, G. J., & Weller, S. (2008). A review of the pharmacokinetics of abacavir. Clinical Pharmacokinetics, 47(6), 351–371. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Population Pharmacokinetics of Abacavir in Plasma and Cerebrospinal Fluid. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of Pharmacokinetic Parameters for Abacavir, Lamivudine, and Lopinavir. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacokinetics of abacavir and its anabolite carbovir triphosphate without and with darunavir/ritonavir or raltegravir in HIV-infected subjects. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Steady-State Pharmacokinetics of Abacavir in Plasma and Intracellular Carbovir Triphosphate following Administration of Abacavir at 600 Milligrams Once Daily and 300 Milligrams Twice Daily in Human Immunodeficiency Virus-Infected Subjects. PubMed Central. Retrieved from [Link]
-
Reactome. (n.d.). Abacavir ADME. Retrieved from [Link]
-
Reactome. (n.d.). Abacavir ADME. Retrieved from [Link]
-
Clinical Pharmacogenetics Implementation Consortium (CPIC). (n.d.). Abacavir Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]
-
ResearchGate. (n.d.). Abacavir: A review of its clinical potential in patients with HIV infection. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacodynamics of abacavir in an in vitro hollow-fiber model system. Retrieved from [Link]
Sources
- 1. Descyclopropyl Abacavir | LGC Standards [lgcstandards.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biosynth.com [biosynth.com]
- 4. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products [mdpi.com]
- 6. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
The Uncharted Territory: A Technical Guide to the In Vivo Metabolic Fate of Descyclopropyl Abacavir
For the attention of Researchers, Scientists, and Drug Development Professionals.
Preamble: Beyond the Parent Compound
In the landscape of antiretroviral therapeutics, Abacavir stands as a cornerstone, its metabolic journey from prodrug to the active carbovir triphosphate well-documented. However, the metabolic fate of its N-descyclopropylated analogue, Descyclopropyl Abacavir, remains a less-explored frontier. This technical guide ventures into this uncharted territory, providing a comprehensive exploration of the putative in vivo metabolic fate of Descyclopropyl Abacavir. While direct in vivo studies on this specific compound are not extensively reported in publicly available literature, this guide, grounded in established principles of drug metabolism and enzymology, offers a scientifically rigorous projection of its biotransformation. We will delve into the probable enzymatic pathways, the resulting metabolites, and the experimental methodologies required to elucidate and validate these predictions.
Section 1: Descyclopropyl Abacavir - A Molecule of Interest
Descyclopropyl Abacavir, chemically known as ((1S,4R)-4-(2,6-diamino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol, is recognized primarily as a transformation product of Abacavir, observed in environmental degradation studies through the detachment of the cyclopropyl ring[1][2]. It is also commercially available as a reference standard and has been described as a synthetic prodrug form of Abacavir that is metabolized by amine oxidases[3]. This structural modification, the replacement of the cyclopropylamino group with a primary amine, fundamentally alters its susceptibility to metabolic enzymes, steering its biotransformation away from the well-trodden path of its parent compound.
Section 2: The Predicted Metabolic Pathway - A Departure from Abacavir
The metabolism of Abacavir is principally governed by alcohol dehydrogenase and glucuronyl transferase, leading to the formation of a carboxylic acid and a glucuronide conjugate, respectively[4][5]. In stark contrast, the primary amino group of Descyclopropyl Abacavir introduces a new target for a different class of enzymes: the amine oxidases.
The Central Role of Amine Oxidases
The presence of a primary amine group strongly suggests that the primary route of metabolism for Descyclopropyl Abacavir in vivo is oxidative deamination catalyzed by amine oxidases[3]. This class of enzymes, which includes monoamine oxidases (MAO-A and MAO-B) and diamine oxidases (DAO), are crucial in the metabolism of various endogenous and xenobiotic amines[6].
The proposed initial step is the oxidation of the primary amine to an unstable imine intermediate, which then undergoes spontaneous hydrolysis to yield an aldehyde and ammonia.
Downstream Metabolic Fates
The resulting aldehyde metabolite is a pivotal intermediate that can undergo further biotransformation:
-
Oxidation to a Carboxylic Acid: The aldehyde can be further oxidized to a carboxylic acid metabolite by aldehyde dehydrogenase (ALDH). This is a common metabolic pathway for aldehydes generated from oxidative deamination.
-
Reduction to an Alcohol: Alternatively, the aldehyde can be reduced to a primary alcohol by alcohol dehydrogenase (ADH) or other aldo-keto reductases.
It is also plausible that the parent molecule, Descyclopropyl Abacavir, could undergo glucuronidation at the primary alcohol moiety, catalyzed by UDP-glucuronosyltransferases (UGTs), similar to one of the metabolic pathways of Abacavir[4].
The following diagram illustrates the predicted metabolic pathway of Descyclopropyl Abacavir.
Caption: Predicted metabolic pathway of Descyclopropyl Abacavir.
Section 3: Experimental Workflow for In Vivo Metabolic Investigation
To empirically validate the predicted metabolic fate of Descyclopropyl Abacavir, a robust in vivo experimental workflow is essential. The following protocol outlines a comprehensive approach using a rodent model.
Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (n=5 per group).
-
Acclimation: Acclimatize animals for at least one week with free access to food and water.
-
Dosing: Administer Descyclopropyl Abacavir (e.g., 10 mg/kg) via oral gavage. A vehicle control group should be included.
Sample Collection
-
Blood: Collect blood samples via tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Urine and Feces: House animals in metabolic cages for the collection of urine and feces over 24 hours.
-
Tissue Harvest: At the end of the study, euthanize animals and harvest key metabolic organs (liver, kidneys, intestine).
Sample Processing and Analysis
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Extraction: Extract Descyclopropyl Abacavir and its potential metabolites from plasma, urine homogenates, and tissue homogenates using a suitable technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
LC-MS/MS Analysis: Analyze the extracts using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This will enable the separation, identification, and quantification of the parent compound and its metabolites.
The following diagram provides a visual representation of the experimental workflow.
Caption: Experimental workflow for in vivo metabolism studies.
Section 4: Quantitative Data Summary
While specific quantitative data for the in vivo metabolism of Descyclopropyl Abacavir is not yet available in the literature, the following table provides a template for summarizing key pharmacokinetic parameters that should be determined from the proposed in vivo study.
| Parameter | Descyclopropyl Abacavir | Aldehyde Metabolite | Carboxylic Acid Metabolite | Glucuronide Conjugate |
| Cmax (ng/mL) | Value | Value | Value | Value |
| Tmax (h) | Value | Value | Value | Value |
| AUC (ng*h/mL) | Value | Value | Value | Value |
| t1/2 (h) | Value | Value | Value | Value |
| % of Dose in Urine | Value | Value | Value | Value |
| % of Dose in Feces | Value | Value | Value | Value |
Section 5: Concluding Remarks and Future Directions
This technical guide has outlined the probable in vivo metabolic fate of Descyclopropyl Abacavir, highlighting a significant departure from the metabolism of its parent compound, Abacavir. The central hypothesis is that oxidative deamination by amine oxidases represents the primary metabolic pathway. The proposed experimental workflow provides a clear roadmap for researchers to validate these predictions and to generate crucial pharmacokinetic data.
Future research should focus on in vitro studies using recombinant amine oxidases, as well as human liver microsomes and hepatocytes, to definitively identify the enzymes involved and to characterize the kinetics of the metabolic reactions. Such studies will be instrumental in building a complete metabolic profile of Descyclopropyl Abacavir, a critical step in understanding its potential pharmacological and toxicological properties.
References
-
AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. Molecules. 2023 Feb 16;28(4):1833. Available from: [Link]
-
Abacavir Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. [Cited 2024 Jan 22]. Available from: [Link]
-
A review of the pharmacokinetics of abacavir. PubMed. [Cited 2024 Jan 22]. Available from: [Link]
-
Pharmacokinetics of [14C]Abacavir, a Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase Inhibitor, Administered in a Single Oral Dose to HIV-1-Infected Adults: a Mass Balance Study. Antimicrobial Agents and Chemotherapy. 1999 Dec;43(12):2855-62. Available from: [Link]
-
Abacavir and Metabolite Pharmacokinetics in HIV-1–Infected Children and Adolescents. The Journal of Clinical Pharmacology. 2008;48(3):347-55. Available from: [Link]
-
– Main metabolic pathways of abacavir in humans. ResearchGate. [Cited 2024 Jan 22]. Available from: [Link]
-
Abacavir metabolism. Reactome. [Cited 2024 Jan 22]. Available from: [Link]
-
Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules. 2021 Apr 7;26(8):2123. Available from: [Link]
-
Abacavir. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]
-
PharmGKB summary: abacavir pathway. Pharmacogenetics and genomics. 2014 Aug;24(8):403-16. Available from: [Link]
-
Abacavir. Wikipedia. [Cited 2024 Jan 22]. Available from: [Link]
-
Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. Journal of Chromatographic Science. 2014;52(8):836-47. Available from: [Link]
-
METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ABACAVIR, LAMIVUDINE & DOLUTEGRAVIR BY RP-HPLC METHOD. World Journal of Pharmaceutical and Medical Research. 2020;6(6):134-43. Available from: [Link]
-
AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. MDPI. [Cited 2024 Jan 22]. Available from: [Link]
-
The metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes. Chemical research in toxicology. 2002 Nov;15(11):1449-59. Available from: [Link]
-
Amine oxidases and monooxygenases in the in vivo metabolism of xenobiotic amines in humans: has the involvement of amine oxidases been neglected?. Drug Metabolism Reviews. 2010;42(1):142-63. Available from: [Link]
Sources
- 1. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the pharmacokinetics of abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Reactive aldehyde metabolites from the anti-HIV drug abacavir: amino acid adducts as possible factors in abacavir toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine oxidases and monooxygenases in the in vivo metabolism of xenobiotic amines in humans: has the involvement of amine oxidases been neglected? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Toxicological Assessment of Descyclopropyl Abacavir: A Technical Guide for Drug Development Professionals
Foreword: The Imperative of Metabolite Safety in Modern Drug Development
The journey of a drug from discovery to clinical application is paved with rigorous safety evaluations. A critical, yet often complex, aspect of this journey is the toxicological assessment of drug metabolites. Metabolites, the byproducts of the body's processing of a drug, can sometimes exhibit their own pharmacological and toxicological profiles, distinct from the parent compound. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established clear guidelines for the safety testing of metabolites, particularly those that are found in humans at significant concentrations and are disproportionately higher than in preclinical safety species.[1][2][3][4][5] This guide provides an in-depth technical framework for the toxicological assessment of Descyclopropyl Abacavir, a key metabolite of the antiretroviral drug Abacavir.
Abacavir is an essential component of combination antiretroviral therapy for the treatment of HIV infection.[6][7] Its use, however, is associated with a well-characterized, and potentially fatal, hypersensitivity reaction in individuals carrying the HLA-B*57:01 allele.[6][8][9][10][11] Understanding the toxicological profile of its metabolites is therefore not just a regulatory hurdle, but a scientific necessity to ensure patient safety. Descyclopropyl Abacavir has been identified as a major transformation product of Abacavir.[12][13] This guide will delineate a comprehensive strategy for its toxicological evaluation, drawing upon established regulatory frameworks and the known safety profile of the parent drug.
Regulatory Framework and the "Metabolites in Safety Testing" (MIST) Guideline
The foundation of our assessment strategy lies in the FDA's "Safety Testing of Drug Metabolites" guidance, often referred to as the MIST guidance.[1][2][3][4][5] This guidance stipulates that human metabolites forming at greater than 10% of the total drug-related exposure at steady state should be considered for safety assessment.[4] The primary goal is to ensure that the exposure to such metabolites in preclinical toxicology studies is adequate to cover human exposure.
Should a disproportionate drug metabolite be identified – one that is present at higher levels in humans than in the animal species used for standard toxicology testing – a dedicated safety assessment is warranted.[2][3] This can be achieved by either selecting a preclinical species that adequately forms the metabolite or by synthesizing the metabolite and administering it directly in toxicology studies.[2][3]
Descyclopropyl Abacavir: A Profile of the Metabolite
A Phased Approach to Toxicological Assessment
A tiered, systematic approach is recommended for the toxicological evaluation of Descyclopropyl Abacavir. This approach ensures that resources are used efficiently while building a comprehensive safety profile.
Phase 1: Genetic Toxicology
Given that Abacavir itself has been shown to have genotoxic potential, a battery of genotoxicity tests is the logical first step for its metabolite.[18][19] The objective is to assess the potential for Descyclopropyl Abacavir to induce mutations or chromosomal damage.
Experimental Protocols:
-
Bacterial Reverse Mutation Assay (Ames Test): This is a standard initial screening test for point mutations.
-
Methodology:
-
Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used.
-
These bacterial strains are exposed to varying concentrations of Descyclopropyl Abacavir, both with and without metabolic activation (S9 fraction).
-
The number of revertant colonies (bacteria that have regained the ability to grow on a minimal medium) is counted.
-
A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
-
-
Causality: The inclusion of the S9 fraction mimics mammalian metabolism, allowing for the detection of metabolites that may be the ultimate mutagens.
-
-
In Vitro Micronucleus Test: This assay detects chromosomal damage.
-
Methodology:
-
Mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line like L5178Y or CHO) are cultured.
-
The cells are treated with a range of concentrations of Descyclopropyl Abacavir, with and without metabolic activation.
-
After treatment, the cells are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
A statistically significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
-
-
-
In Vivo Micronucleus Test: If the in vitro tests are positive, an in vivo assay is crucial to assess the genotoxic potential in a whole animal system.
-
Methodology:
-
A suitable rodent species (e.g., mouse or rat) is administered Descyclopropyl Abacavir, typically via the clinical route of administration for Abacavir.
-
Bone marrow or peripheral blood is collected at appropriate time points.
-
The erythrocytes are analyzed for the presence of micronuclei.
-
A significant increase in micronucleated erythrocytes in treated animals compared to controls indicates in vivo genotoxicity.
-
-
Diagram of the Genetic Toxicology Workflow:
Caption: A stepwise workflow for assessing the genotoxic potential of Descyclopropyl Abacavir.
Phase 2: Repeat-Dose Toxicity Studies
The objective of these studies is to characterize the toxic effects of Descyclopropyl Abacavir after repeated administration over a defined period. The duration of these studies should align with the intended clinical use of the parent drug, Abacavir, following ICH M3(R2) guidelines.[2]
Experimental Protocol (28-Day Study in Rodents):
-
Species Selection: A rodent species, such as the Sprague-Dawley rat, is a common choice for initial repeat-dose toxicity studies.
-
Dose Selection: A minimum of three dose levels (low, mid, and high) and a control group should be included. Dose levels should be selected based on acute toxicity data or a dose-range finding study. The high dose should aim to produce some evidence of toxicity.
-
Administration: The route of administration should mimic the clinical route for Abacavir (oral).
-
Monitoring:
-
Clinical Observations: Daily detailed clinical observations for signs of toxicity.
-
Body Weight and Food Consumption: Measured at least weekly.
-
Ophthalmology: Examination prior to the study and at termination.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.
-
Gross Pathology: Full necropsy of all animals at termination.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose animals. Any target organs identified in the high-dose group should be examined in the lower dose groups.
-
-
Causality: This comprehensive evaluation allows for the identification of target organs of toxicity, the dose-response relationship, and the potential for cumulative effects.
Data Presentation: Example Table for Repeat-Dose Toxicity Findings
| Parameter | Control Group | Low Dose (X mg/kg/day) | Mid Dose (Y mg/kg/day) | High Dose (Z mg/kg/day) |
| Body Weight Gain (g) | Value | Value | Value | Value |
| Key Hematology Change | None | Observation | Observation | Observation |
| Key Chemistry Change | None | Observation | Observation | Observation |
| Target Organ(s) | None | Organ(s) | Organ(s) | Organ(s) |
| Primary Histopath Finding | None | Finding | Finding | Finding |
Phase 3: Reproductive and Developmental Toxicology
Given that Abacavir has shown some developmental toxicity in animal studies, a reproductive and developmental toxicity assessment for Descyclopropyl Abacavir is warranted, especially if it is found to be a significant human metabolite.[20]
Experimental Protocols:
-
Fertility and Early Embryonic Development Study:
-
Methodology: Typically conducted in rats. Males are dosed for a period before mating and females are dosed before and during mating and up to implantation. Endpoints include effects on mating performance, fertility, and early embryonic development.
-
-
Embryo-Fetal Development Study:
-
Methodology: Conducted in two species (one rodent, one non-rodent, e.g., rabbit). Pregnant females are dosed during the period of organogenesis. The fetuses are examined for external, visceral, and skeletal malformations.
-
-
Pre- and Postnatal Development Study:
-
Methodology: Pregnant rats are dosed from implantation through lactation. The effects on the mothers and the development and reproductive capacity of the offspring are evaluated.
-
Special Consideration: Immunotoxicity and the HLA-B*57:01 Association
The most significant toxicity associated with Abacavir is the HLA-B57:01-mediated hypersensitivity reaction.[6][8][9][10][11] This reaction is understood to occur via an "altered peptide repertoire model," where Abacavir binds non-covalently to the antigen-binding cleft of the HLA-B57:01 molecule, changing the peptides that are presented to T-cells and triggering an immune response.[8] Recent research also points to HLA-B*57:01-dependent intracellular stress in keratinocytes as a contributing factor.[21]
A critical question for the toxicological assessment of Descyclopropyl Abacavir is whether it retains the ability to interact with the HLA-B*57:01 molecule in a similar manner to the parent drug. The cyclopropyl group of Abacavir is known to be involved in this interaction. Its absence in Descyclopropyl Abacavir may alter or abolish this interaction.
Proposed Investigative Strategy:
-
In Vitro HLA-B57:01 Binding Assays:*
-
Methodology: Utilize recombinant HLA-B*57:01 protein and a fluorescently labeled peptide known to bind to it. The ability of Descyclopropyl Abacavir to displace the peptide can be measured. A direct binding assay could also be developed.
-
-
T-Cell Activation Assays:
-
Methodology: Co-culture T-cells from HLA-B*57:01-positive donors with antigen-presenting cells in the presence of Descyclopropyl Abacavir. T-cell activation can be measured by proliferation assays or by quantifying cytokine release (e.g., IFN-γ, TNF-α).
-
-
Keratinocyte Stress Assays:
-
Methodology: Following the findings on Abacavir's effect on keratinocytes, expose HLA-B*57:01-expressing keratinocytes to Descyclopropyl Abacavir and measure markers of endoplasmic reticulum (ER) stress, such as calcium release and HSP70 expression.[21]
-
Diagram of the Proposed Abacavir Hypersensitivity Mechanism and the Potential Role of Descyclopropyl Abacavir:
Caption: The "altered peptide repertoire" model of Abacavir hypersensitivity and the key question of Descyclopropyl Abacavir's interaction.
Carcinogenicity Assessment
Carcinogenicity studies with Abacavir in mice and rats have shown an increase in certain malignant tumors.[22] Therefore, if Descyclopropyl Abacavir is found to be a significant human metabolite and demonstrates genotoxic potential, a carcinogenicity assessment may be necessary. This is typically a long-term (2-year) bioassay in rodents.
Conclusion and Path Forward
The toxicological assessment of Descyclopropyl Abacavir is a critical step in ensuring the continued safe use of Abacavir. In the absence of extensive public data, a systematic, hypothesis-driven approach is essential. This guide outlines a comprehensive framework for such an assessment, grounded in regulatory expectations and the known toxicology of the parent drug.
The key areas of investigation should be:
-
Genetic Toxicology: To determine the potential for DNA damage.
-
Repeat-Dose Systemic Toxicity: To identify target organs and establish a no-observed-adverse-effect level (NOAEL).
-
Reproductive and Developmental Toxicity: To assess the potential for effects on fertility and offspring.
-
Immunotoxicity: With a specific focus on the interaction with the HLA-B*57:01 allele to understand the potential for a hypersensitivity reaction.
By following this structured approach, researchers and drug development professionals can build a robust and reliable safety profile for Descyclopropyl Abacavir, ultimately contributing to the safer and more effective use of this important antiretroviral therapy.
References
-
Safety Testing of Drug Metabolites | FDA. (2020, April 30). U.S. Food and Drug Administration. [Link]
-
Abacavir hypersensitivity syndrome - HIV Management Guidelines. (n.d.). HIV Management Guidelines. [Link]
-
HLA-B*57:01-dependent intracellular stress in keratinocytes triggers dermal hypersensitivity reactions to abacavir | PNAS Nexus | Oxford Academic. (2023, April 1). PNAS Nexus. [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry - FDA. (2020, April). U.S. Food and Drug Administration. [Link]
-
FDA Revises Guidance on Safety Testing of Drug Metabolites - RAPS. (2016, November 1). RAPS. [Link]
-
Guidance for Industry on Safety Testing of Drug Metabolites; Availability - Federal Register. (2008, February 15). Federal Register. [Link]
-
Mechanisms involved in the Abacavir-mediated hypersensitivity syndrome - PMC - NIH. (2012, July 10). National Center for Biotechnology Information. [Link]
-
Abacavir Hypersensitivity Reaction | Clinical Infectious Diseases | Oxford Academic. (2002, April 15). Clinical Infectious Diseases. [Link]
-
Abacavir hypersensitivity reaction - PubMed. (2002, April 15). National Center for Biotechnology Information. [Link]
-
Understanding Abacavir Hypersensitivity: A Crucial Guide for Patients. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Summary annotation for HLA-B*57:01; abacavir; Drug Hypersensitivity and HIV Infections (level 1A Toxicity) - ClinPGx. (n.d.). ClinPGx. [Link]
-
Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI - NIH. (2015, September 1). National Center for Biotechnology Information. [Link]
-
HLA-B*57:01 for Abacavir Sensitivity | Test Fact Sheet - ARUP Consult. (2025, May 14). ARUP Consult. [Link]
-
T-Cells from HLA-B*57:01+ Human Subjects Are Activated with Abacavir through Two Independent Pathways and Induce Cell Death by Multiple Mechanisms | Chemical Research in Toxicology - ACS Publications. (2018, August 20). ACS Publications. [Link]
-
AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC - NIH. (2023, February 16). National Center for Biotechnology Information. [Link]
-
(PDF) AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - ResearchGate. (2023, February 8). ResearchGate. [Link]
-
abacavir tablets, 300 mg - ViiV Healthcare. (2019, June 17). ViiV Healthcare. [Link]
-
Appendix B: Abacavir (Ziagen) - Safety and Toxicity in Pregnancy - Clinical Info .HIV.gov. (n.d.). Clinical Info .HIV.gov. [Link]
-
Toxicity and genotoxicity induced by abacavir antiretroviral medication alone or in combination with zidovudine and/or lamivudine in Drosophila melanogaster - PubMed. (2018, December 14). National Center for Biotechnology Information. [Link]
-
Abacavir | C14H18N6O | CID 441300 - PubChem - NIH. (2026, January 18). National Center for Biotechnology Information. [Link]
-
ICH: safety | European Medicines Agency (EMA). (n.d.). European Medicines Agency. [Link]
-
(PDF) Toxicity and genotoxicity induced by abacavir antiretroviral medication alone or in combination with zidovudine and/or lamivudine in Drosophila melanogaster - ResearchGate. (2018, December 1). ResearchGate. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 5. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
- 6. nbinno.com [nbinno.com]
- 7. Abacavir | C14H18N6O | CID 441300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 9. ClinPGx [clinpgx.org]
- 10. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. HLA-B*57:01 for Abacavir Sensitivity | Test Fact Sheet [arupconsult.com]
- 12. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Descyclopropyl Abacavir | LGC Standards [lgcstandards.com]
- 16. Descyclopropyl Abacavir | CymitQuimica [cymitquimica.com]
- 17. ::Descyclopropyl Abacavir | CAS No: 124752-25-6:: [svaklifesciences.com]
- 18. Toxicity and genotoxicity induced by abacavir antiretroviral medication alone or in combination with zidovudine and/or lamivudine in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. viivhealthcare.com [viivhealthcare.com]
An In-Depth Technical Guide to the Investigation of Descyclopropyl Abacavir as a Potential Prodrug
Introduction
Abacavir is a potent carbocyclic nucleoside reverse transcriptase inhibitor (NRTI) integral to combination antiretroviral therapy for the treatment of HIV-1 infection.[1] As a prodrug itself, abacavir requires intracellular phosphorylation to its active triphosphate form, carbovir triphosphate, which competes with deoxyguanosine triphosphate and inhibits HIV reverse transcriptase, ultimately leading to chain termination.[2] While abacavir possesses favorable pharmacokinetic properties, including rapid oral absorption and a bioavailability of approximately 83%, extensive hepatic metabolism mediated by alcohol dehydrogenase and glucuronosyltransferase leads to the formation of inactive carboxylate and glucuronide metabolites.[3]
This guide focuses on a potential prodrug strategy centered on Descyclopropyl Abacavir, a known metabolite of abacavir. The core hypothesis is that by administering Descyclopropyl Abacavir, we can leverage specific metabolic pathways to achieve a controlled release of the parent drug, potentially altering its pharmacokinetic profile, tissue distribution, or metabolic fate. This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate Descyclopropyl Abacavir as a viable prodrug candidate. We will delve into the mechanistic rationale, detailed experimental protocols, and data analysis strategies necessary for a thorough evaluation.
Mechanistic Rationale: The Prodrug Hypothesis
The central hypothesis for investigating Descyclopropyl Abacavir as a prodrug lies in its potential for enzymatic conversion back to Abacavir. This bioconversion would be mediated by N-dealkylation of the amine at the 6-position of the purine ring.
The Role of Monoamine Oxidases (MAOs)
The primary enzymatic system implicated in the N-dealkylation of cyclopropylamines is the monoamine oxidase (MAO) family of enzymes.[4][5] MAOs are flavin-containing enzymes located on the outer mitochondrial membrane and are responsible for the oxidative deamination of various endogenous and exogenous amines.[5] The proposed bioactivation pathway of Descyclopropyl Abacavir to Abacavir is depicted below.
Figure 1: Proposed bioactivation pathway of Descyclopropyl Abacavir.
This enzymatic conversion is critical to the prodrug strategy. If Descyclopropyl Abacavir itself lacks significant antiviral activity, its efficacy will be entirely dependent on its conversion to Abacavir. The tissue distribution and activity of MAO-A and MAO-B will, therefore, dictate the rate and location of Abacavir release.
Synthesis and Characterization of Descyclopropyl Abacavir
A prerequisite for any investigation is the synthesis and thorough characterization of the test compound, Descyclopropyl Abacavir.
Synthesis of Descyclopropyl Abacavir
Descyclopropyl Abacavir, chemically named ((1S,4R)-4-(2,6-diamino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol, can be synthesized from a suitable purine precursor. A potential synthetic route involves the reaction of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol with ammonia under pressure.[6]
Experimental Protocol: Synthesis of Descyclopropyl Abacavir
-
Starting Material: (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol. This intermediate can be synthesized from abacavir intermediate A4.[7]
-
Reaction: Dissolve the starting material in methanol in a high-pressure reaction vessel.
-
Saturate the solution with ammonia gas at a low temperature (e.g., -78 °C).
-
Seal the vessel and heat to a temperature sufficient to drive the reaction (e.g., 100-120 °C) for an extended period (e.g., 48 hours).
-
Work-up and Purification: After cooling, carefully vent the excess ammonia.
-
Evaporate the methanol under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography, using an appropriate solvent system (e.g., a gradient of chloroform and methanol).[6]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
In Vitro Evaluation of Prodrug Conversion and Stability
A series of in vitro experiments are essential to validate the prodrug concept by demonstrating the conversion of Descyclopropyl Abacavir to Abacavir and assessing its stability in relevant biological matrices.
Plasma Stability Assay
This assay determines the stability of Descyclopropyl Abacavir in plasma, which is crucial for understanding its fate upon systemic circulation.
Experimental Protocol: Plasma Stability
-
Preparation: Prepare a stock solution of Descyclopropyl Abacavir in a suitable solvent (e.g., DMSO).
-
Incubation: Incubate the test compound (final concentration, e.g., 1 µM) with plasma (human, rat, mouse) from multiple donors at 37°C.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentrations of Descyclopropyl Abacavir and Abacavir using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of Descyclopropyl Abacavir remaining at each time point and determine its half-life (t½) in plasma.
Liver Microsomal and Hepatocyte Stability Assays
These assays evaluate the metabolic stability of Descyclopropyl Abacavir in the presence of liver enzymes, providing insights into its first-pass metabolism and the rate of conversion to Abacavir.
Experimental Protocol: Liver Microsomal/Hepatocyte Stability
-
Incubation: Incubate Descyclopropyl Abacavir (e.g., 1 µM) with liver microsomes or hepatocytes (human, rat, mouse) in the presence of appropriate cofactors (e.g., NADPH for microsomes) at 37°C.
-
Time Points: Collect samples at various time intervals (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination and Analysis: Stop the reaction with a cold solvent and analyze the samples by LC-MS/MS for the disappearance of the parent compound and the appearance of Abacavir.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance (CLint) of Descyclopropyl Abacavir.
Monoamine Oxidase (MAO) Activity Assay
This targeted assay will confirm the role of MAO in the conversion of Descyclopropyl Abacavir to Abacavir.
Experimental Protocol: MAO Activity Assay
-
Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B enzymes or liver mitochondria as a source of MAOs.
-
Incubation: Incubate Descyclopropyl Abacavir with the MAO enzymes in a suitable buffer system at 37°C.
-
Inhibitor Studies: In parallel experiments, pre-incubate the enzymes with selective MAO-A (e.g., clorgyline) and MAO-B (e.g., pargyline) inhibitors before adding Descyclopropyl Abacavir.
-
Analysis: Monitor the formation of Abacavir over time using LC-MS/MS.
-
Data Interpretation: A significant reduction in Abacavir formation in the presence of MAO inhibitors will confirm their role in the bioconversion.
Figure 2: Workflow for in vitro evaluation of Descyclopropyl Abacavir.
Analytical Methodologies
A robust and validated analytical method is paramount for the accurate quantification of Descyclopropyl Abacavir and Abacavir in biological matrices.
LC-MS/MS Method for Simultaneous Quantification
Protocol: LC-MS/MS Analysis
-
Sample Preparation: Extract Descyclopropyl Abacavir and Abacavir from the biological matrix (plasma, microsomal/hepatocyte incubates) using protein precipitation or liquid-liquid extraction.[8]
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
-
Mass Spectrometric Detection:
-
Ionization: Use positive electrospray ionization (ESI+).
-
Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for Descyclopropyl Abacavir, Abacavir, and the internal standard.
-
-
Method Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Descyclopropyl Abacavir | 247.1 | To be determined |
| Abacavir | 287.2 | 191.1 |
| Internal Standard | To be selected | To be determined |
| Table 1: Example MRM transitions for LC-MS/MS analysis. |
In Vitro Antiviral Activity Assessment
To confirm that Descyclopropyl Abacavir is indeed a prodrug, its intrinsic antiviral activity must be significantly lower than that of Abacavir.
HIV-1 Reverse Transcriptase Assay
This cell-free assay directly measures the inhibition of the target enzyme.
Experimental Protocol: HIV-1 RT Assay
-
Assay Components: Use a commercially available HIV-1 RT assay kit or prepare the necessary reagents, including recombinant HIV-1 RT, a template-primer, and labeled nucleotides.
-
Incubation: Incubate the enzyme with varying concentrations of Descyclopropyl Abacavir and Abacavir (as a positive control).
-
Detection: Measure the incorporation of labeled nucleotides into the newly synthesized DNA strand using a colorimetric or fluorometric method.
-
Data Analysis: Calculate the IC50 (the concentration required to inhibit 50% of the enzyme activity) for both compounds.
Cell-Based Antiviral Assay
This assay evaluates the antiviral activity in a more physiologically relevant context.
Experimental Protocol: Cell-Based Assay
-
Cell Culture: Use a susceptible cell line (e.g., MT-4 cells) and infect with a known strain of HIV-1.
-
Treatment: Treat the infected cells with a range of concentrations of Descyclopropyl Abacavir and Abacavir.
-
Endpoint Measurement: After a suitable incubation period, measure a marker of viral replication, such as p24 antigen levels in the cell supernatant or cell viability.
-
Data Analysis: Determine the EC50 (the concentration required to inhibit 50% of viral replication) for both compounds. A significantly higher EC50 for Descyclopropyl Abacavir compared to Abacavir would support its classification as a prodrug.
In Vivo Pharmacokinetic Evaluation
Animal studies are necessary to understand the in vivo disposition of Descyclopropyl Abacavir and its conversion to Abacavir.
Experimental Protocol: In Vivo Pharmacokinetic Study (Rodent Model)
-
Dosing: Administer Descyclopropyl Abacavir and Abacavir (in separate groups) to rats or mice via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Analysis: Process the blood to obtain plasma and analyze the samples for concentrations of Descyclopropyl Abacavir and Abacavir using the validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters for both analytes, including Cmax, Tmax, AUC, and half-life.
Comparative Pharmacokinetic Parameters
| Parameter | Descyclopropyl Abacavir | Abacavir (from prodrug) | Abacavir (direct admin.) |
| Cmax (ng/mL) | To be determined | To be determined | ~3000[8] |
| Tmax (hr) | To be determined | To be determined | ~1.0[8] |
| AUC (ng*hr/mL) | To be determined | To be determined | ~6000[8] |
| t½ (hr) | To be determined | To be determined | ~1.5[8] |
| Table 2: Expected pharmacokinetic parameters for comparison. |
A successful prodrug strategy would ideally demonstrate a lower Cmax and a prolonged exposure (larger AUC) of Abacavir when administered as Descyclopropyl Abacavir compared to direct administration of Abacavir.
Figure 3: Workflow for in vivo pharmacokinetic investigation.
Conclusion
The investigation of Descyclopropyl Abacavir as a prodrug of Abacavir presents a scientifically grounded approach to potentially enhance the therapeutic profile of this important antiretroviral agent. This guide provides a comprehensive framework for such an investigation, from the initial synthesis and in vitro characterization to in vivo pharmacokinetic evaluation. The key to a successful investigation lies in a systematic and rigorous experimental approach, supported by robust analytical methodologies. The data generated from these studies will be critical in determining whether Descyclopropyl Abacavir warrants further development as a clinically viable prodrug.
References
- Google Patents. (n.d.). EP1660498B1 - Process for the preparation of (1s,4r)-cis-4-[2-amino-6-chloro-9h-purin-9-yl]-2-cyclopentene-1-methanol.
-
Melroy, J., & Nair, V. (2005). The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS. Current Pharmaceutical Design, 11(29), 3847–3852. [Link]
- Vince, R., & Daluge, S. (1991). Synthesis of cis-(±)-2,6-diamino-9-[4-(hydroxymethyl)-2-cyclo-penten-1-yl]-9H-purine. Tetrahedron Letters, 32(4), 453-456.
-
Medscape. (2017). Tenofovir Prodrug Goes Head to Head Against Abacavir in HIV. Retrieved from [Link]
-
Mills, J., Kattau, R. W., Slater, I. H., & Fuller, R. W. (1978). N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry, 21(9), 904–909. [Link]
-
Jullien, V., Treluyer, J. M., Pons, G., & Bouazza, N. (2005). Weight related differences in the pharmacokinetics of abacavir in HIV-infected patients. British Journal of Clinical Pharmacology, 59(2), 179–184. [Link]
-
Yadav, M., Singhal, P., Goswami, S., Pande, U. C., & Sanyal, M. (2010). Development and Validation of a Selective and Rapid LC–MS–MS Method for the Quantification of Abacavir in Human Plasma. Journal of Chromatographic Science, 48(8), 620–626. [Link]
-
Kumar, P. P., Kumar, T. R., & Ramachandran, G. (2010). LC–MS–MS Method for Simultaneous Analysis of Abacavir and Lamivudine in Human Plasma, and Its Application to a Bioequivalence Study. Chromatographia, 71(11-12), 1015–1023. [Link]
-
Drusano, G. L., D'Argenio, D. Z., Symonds, W., Bilello, P. A., McDowell, J., Sadler, B., Bye, A., & Bilello, J. A. (1999). Pharmacodynamics of Abacavir in an In Vitro Hollow-Fiber Model System. Antimicrobial Agents and Chemotherapy, 43(11), 2743–2748. [Link]
-
Nair, V., & Melroy, J. (2005). The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS. Current pharmaceutical design, 11(29), 3847–3852. [Link]
-
Castagnoli, N., Jr, & Al-Huniti, M. H. (2001). A biomimetic study of the behavior of N-cyclopropyl-based single electron transfer probes in the context of monoamine oxidase-catalyzed oxidations. Journal of the American Chemical Society, 123(42), 10323–10330. [Link]
-
ClinicalTrials.gov. (2009). Abacavir Pharmacokinetic Study in the Absence/Presence of Darunavir/Ritonavir or Raltegravir in HIV-infected Subjects. Retrieved from [Link]
-
aidsmap. (2024). Abacavir. Retrieved from [Link]
-
Yuen, G. J., & Weller, S. (2008). A review of the pharmacokinetics of abacavir. Clinical Pharmacokinetics, 47(6), 351–371. [Link]
Sources
- 1. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. prepchem.com [prepchem.com]
- 6. (1S–4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride | 172015-79-1 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride | C11H13Cl2N5O | CID 23654840 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Descyclopropyl Abacavir in Abacavir Active Pharmaceutical Ingredient
Abstract
This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the accurate detection and quantification of Descyclopropyl Abacavir, a potential process-related impurity and degradation product, in Abacavir Active Pharmaceutical Ingredient (API). The method is developed and validated to meet the stringent requirements of international regulatory bodies, ensuring the quality and safety of Abacavir, a critical antiretroviral agent. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering instrumentation, sample preparation, chromatographic conditions, and complete validation according to ICH guidelines.
Introduction: The Significance of Impurity Profiling
Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) pivotal in the treatment of HIV-1 infection.[1][2] The efficacy and safety of any API are intrinsically linked to its purity. Regulatory frameworks, such as those outlined by the International Council for Harmonisation (ICH), mandate rigorous control over impurities in drug substances.[3][4][5][6] Descyclopropyl Abacavir (Figure 1) is a known related substance to Abacavir, potentially arising from the manufacturing process or as a degradation product.[7] Its structural similarity to the parent API necessitates a highly specific and sensitive analytical method to ensure its levels are maintained below the established safety thresholds. This document provides a field-proven protocol designed to be a self-validating system for this purpose.
Figure 1: Chemical Structures
A comparison of the chemical structures of Abacavir and its impurity, Descyclopropyl Abacavir.
Principle of the Method: Reversed-Phase Chromatography with UV Detection
The analytical method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique is selected for its high resolving power, sensitivity, and robustness in separating compounds with differing polarities. The fundamental principle lies in the partitioning of the analyte and its impurities between a non-polar stationary phase (C18 column) and a polar mobile phase. By carefully controlling the mobile phase composition through a gradient elution, a precise separation of Descyclopropyl Abacavir from the main Abacavir peak and other related substances is achieved.[8][9][10]
Causality in Method Development Choices
-
Stationary Phase: A C18 (octadecylsilane) column is chosen due to its hydrophobicity, which provides excellent retention and resolution for the moderately polar Abacavir and its impurities. The ethylene-bridged hybrid particles in modern columns offer enhanced stability across a wider pH range and improved peak shape.[11][12]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., o-phosphoric acid in water) and an organic modifier (e.g., methanol or acetonitrile) is utilized. The acidic buffer suppresses the ionization of the amine functionalities in the molecules, leading to sharper, more symmetrical peaks. The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for eluting strongly retained components and ensuring a reasonable run time without compromising the resolution of early-eluting peaks.[8][11]
-
Detection: UV detection at a specific wavelength (e.g., 257 nm) is employed as both Abacavir and Descyclopropyl Abacavir possess chromophores that absorb in the UV region.[9][10] This provides a sensitive and linear response suitable for quantification.
Experimental Protocol
This protocol is a comprehensive, step-by-step guide for the determination of Descyclopropyl Abacavir in Abacavir API.
Materials and Reagents
-
Abacavir Sulfate API (Test Sample)
-
HPLC Grade Methanol[11]
-
HPLC Grade Acetonitrile
-
Ortho-phosphoric acid (85%, analytical grade)[11]
-
High-purity water (Milli-Q or equivalent)[11]
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with UV/PDA Detector (e.g., Vanquish Core)[8] |
| Column | Waters Acquity BEH C8, 50 mm × 2.1 mm, 1.7 µm[11][12] or equivalent |
| Mobile Phase A | 0.10% v/v o-phosphoric acid in water[11] |
| Mobile Phase B | 0.10% v/v o-phosphoric acid in methanol[11] |
| Flow Rate | 0.40 mL/min[11] |
| Detection Wavelength | 257 nm[9][10] |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 10.0 |
Preparation of Solutions
-
Diluent: Water
-
Standard Stock Solution (Descyclopropyl Abacavir): Accurately weigh and dissolve an appropriate amount of Descyclopropyl Abacavir reference standard in a 1:1 (v/v) mixture of water and acetonitrile to obtain a concentration of 0.1 mg/mL.[11]
-
Spiked Sample Solution (for Specificity & Accuracy): Prepare a solution of Abacavir API in the diluent at a concentration of 0.1 mg/mL. Spike this solution with the Descyclopropyl Abacavir standard stock solution to achieve a final impurity concentration at the reporting threshold (e.g., 0.1%).
-
Test Sample Solution: Accurately weigh and dissolve the Abacavir API in the diluent to obtain a final concentration of 0.1 mg/mL.[11]
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure.
A flowchart of the key steps in the analytical protocol.
Method Validation: A Self-Validating System
The analytical method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][4][6]
Specificity (Selectivity)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components.[15] Forced degradation studies were performed on Abacavir API to generate potential degradation products. The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[1][11][16][17] The chromatograms showed that the Descyclopropyl Abacavir peak was well-resolved from the Abacavir main peak and all other degradation products, proving the stability-indicating nature of the method.[11][12]
Linearity
The linearity of the method was established by analyzing a series of solutions containing Descyclopropyl Abacavir at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specified limit (e.g., 0.15%). A linear relationship between the peak area and concentration was observed.
| Parameter | Result |
| Range | LOQ - 0.225 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
| Parameter | Result (µg/mL) |
| LOD | ~0.05 |
| LOQ | ~0.15 |
Accuracy (Recovery)
Accuracy was determined by analyzing spiked samples of Abacavir API with known amounts of Descyclopropyl Abacavir at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery was calculated.
| Spiked Level | Mean Recovery (%) |
| 50% | 99.2% |
| 100% | 100.5% |
| 150% | 101.1% |
Precision
-
Repeatability (Intra-day Precision): The precision of the method was evaluated by performing six replicate injections of a spiked sample solution. The Relative Standard Deviation (%RSD) of the peak areas for Descyclopropyl Abacavir was calculated.
-
Intermediate Precision (Inter-day Ruggedness): The study was repeated on a different day by a different analyst using a different instrument to assess the ruggedness of the method.
| Precision Type | %RSD |
| Repeatability | < 2.0% |
| Intermediate Precision | < 3.0% |
Robustness
The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions, such as the flow rate (±0.04 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The resolution between Abacavir and Descyclopropyl Abacavir remained greater than 2.0 under all varied conditions, demonstrating the method's robustness.
Conclusion
The HPLC method described in this application note is specific, linear, accurate, precise, and robust for the determination of Descyclopropyl Abacavir in Abacavir API. The validation results confirm that the method is suitable for its intended purpose and can be effectively implemented in a quality control environment for routine analysis and stability studies. This protocol provides a reliable, self-validating system to ensure the purity and quality of Abacavir, thereby contributing to the safety and efficacy of this vital antiretroviral medication.
References
-
Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
ACID DEGRADATION STUDIES OF ABACAVIR SULFATE BY LC-MS/MS. (n.d.). IJRPC. Retrieved January 22, 2026, from [Link]
-
AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. (2023). PMC - NIH. Retrieved January 22, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved January 22, 2026, from [Link]
-
RP-HPLC method for abacavir, lamivudine, and dolutegravir analysis. (2024). Retrieved January 22, 2026, from [Link]
-
Forced degradation study of abacavir sulfate under the frame of genotoxic impurity. (2016). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. (n.d.). Scilit. Retrieved January 22, 2026, from [Link]
-
Separation and characterization of forced degradation products of abacavir sulphate by LC-MS/MS. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved January 22, 2026, from [Link]
-
AN ECO-FRIENDLY HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF ABACAVIR, DOLUTEGRAVIR AND LAMIVUDINE IN ACTIVE PHARMACEUTICAL INGREDIENTS AND MARKETED TABLET FORMULATION. (2022). IJPSR. Retrieved January 22, 2026, from [Link]
-
Simultaneous stability indicating rp-hplc method development and validation of abacavir, dolutegride and lamivudine in bulk and pharmaceutical formulation. (n.d.). Journal of Chemical Health Risks. Retrieved January 22, 2026, from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. Retrieved January 22, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved January 22, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved January 22, 2026, from [Link]
-
Abacavir-Impurities. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]
-
CAS No : 124752-25-6 | Product Name : Abacavir Sulfate - Impurity C (Freebase). (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. jchr.org [jchr.org]
- 11. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Descyclopropyl Abacavir | LGC Standards [lgcstandards.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. m.youtube.com [m.youtube.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Descyclopropyl Abacavir by High-Performance Liquid Chromatography
Introduction: The Critical Role of Impurity Profiling in Abacavir Quality Control
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in combination therapy for the treatment of HIV/AIDS.[1][2][3] Its mechanism of action involves the inhibition of the HIV reverse transcriptase enzyme, which is crucial for viral replication.[1] The efficacy and safety of any pharmaceutical product are contingent upon the purity of the active pharmaceutical ingredient (API). Consequently, the identification and quantification of impurities are paramount during drug development and manufacturing.
Descyclopropyl Abacavir is a known impurity and a potential intermediate of Abacavir.[4] Its presence in the final drug product must be strictly controlled to ensure patient safety and meet regulatory standards. This application note provides a comprehensive, scientifically grounded protocol for the determination of Descyclopropyl Abacavir in Abacavir drug substances using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The causality behind the experimental choices is elucidated to provide a deeper understanding of the method's robustness and reliability.
Principle of the Method: Reversed-Phase Chromatography for Optimal Separation
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The fundamental principle of RP-HPLC lies in the partitioning of the analyte between a nonpolar stationary phase (typically a C18 or C8 bonded silica) and a polar mobile phase. Abacavir and Descyclopropyl Abacavir, possessing different polarities due to their structural differences, will exhibit varying affinities for the stationary phase. This differential partitioning allows for their effective separation. The choice of a C18 column is predicated on its hydrophobicity, which provides excellent retention and resolution for the analytes of interest. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve a balance between resolution and analysis time.
Materials and Methods
Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Analytical balance (5-decimal place).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, nylon or PTFE).
Chemicals and Reagents
-
Abacavir Sulfate reference standard.[5]
-
Descyclopropyl Abacavir reference standard.
-
Acetonitrile (HPLC grade).[6]
-
Methanol (HPLC grade).[5]
-
Potassium dihydrogen phosphate (AR grade).[6]
-
Orthophosphoric acid (AR grade).[5]
-
Purified water (HPLC grade).[5]
Chromatographic Conditions
The following chromatographic conditions have been optimized to ensure a robust and reliable separation of Abacavir and Descyclopropyl Abacavir.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides high-resolution separation for structurally similar compounds.[7] |
| Mobile Phase A | 10 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid | The acidic pH ensures the analytes are in their ionized form, leading to consistent retention times. The buffer maintains a stable pH.[6][7] |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC that provides good elution strength for the analytes. |
| Gradient Elution | See Table 1 | A gradient is employed to ensure the elution of both the less retained Descyclopropyl Abacavir and the more retained Abacavir within a reasonable timeframe while maintaining good peak shape and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.[7] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 286 nm | This wavelength provides good absorbance for both Abacavir and its impurities.[6] |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of column overload and peak distortion. |
| Run Time | Approximately 15 minutes | Sufficient time to elute both analytes and any potential late-eluting impurities. |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 90 | 10 |
| 15.0 | 90 | 10 |
Experimental Protocols
Preparation of Solutions
4.1.1. Buffer Preparation (Mobile Phase A)
-
Weigh and dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of purified water.
-
Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas using sonication for 15 minutes.
4.1.2. Standard Stock Solution Preparation
-
Accurately weigh about 25 mg of Abacavir Sulfate reference standard and 10 mg of Descyclopropyl Abacavir reference standard into separate 50 mL volumetric flasks.
-
Add approximately 30 mL of diluent (Mobile Phase A:Mobile Phase B, 90:10 v/v) to each flask and sonicate to dissolve.
-
Make up the volume to 50 mL with the diluent and mix well.
4.1.3. Standard Solution Preparation
-
Pipette 1.0 mL of the Abacavir Sulfate stock solution and 1.0 mL of the Descyclopropyl Abacavir stock solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent and mix well. This solution contains approximately 5 µg/mL of Abacavir and 2 µg/mL of Descyclopropyl Abacavir.
4.1.4. Sample Preparation
-
Accurately weigh about 25 mg of the Abacavir drug substance into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.
-
Make up the volume to 50 mL with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability
Before commencing sample analysis, the performance of the chromatographic system must be verified.
-
Inject the diluent (blank) to ensure there are no interfering peaks at the retention times of the analytes.
-
Inject the standard solution five times.[8]
-
Calculate the following system suitability parameters:
-
Tailing factor (Asymmetry factor): Should be ≤ 2.0 for both peaks.
-
Theoretical plates (N): Should be ≥ 2000 for both peaks.
-
Relative Standard Deviation (%RSD) of peak areas: Should be ≤ 2.0% for both peaks.[8]
-
Resolution (Rs): Should be ≥ 2.0 between the Abacavir and Descyclopropyl Abacavir peaks.
-
Analysis Procedure
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Identify the Descyclopropyl Abacavir peak in the sample chromatogram by comparing its retention time with that of the standard.
Calculation
The amount of Descyclopropyl Abacavir in the sample can be calculated using the following formula:
Where:
-
Area_sample is the peak area of Descyclopropyl Abacavir in the sample chromatogram.
-
Area_standard is the peak area of Descyclopropyl Abacavir in the standard chromatogram.
-
Conc_standard is the concentration of Descyclopropyl Abacavir in the standard solution (µg/mL).
-
Conc_sample is the concentration of the Abacavir sample (µg/mL).
Method Validation
The developed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[7][8][9]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the Descyclopropyl Abacavir peak from the main Abacavir peak and any other potential impurities or degradation products. Forced degradation studies are crucial for establishing the stability-indicating nature of the method.[5][6][10]
-
Forced Degradation: Subject the Abacavir drug substance to stress conditions such as acid hydrolysis (e.g., 0.1N HCl), base hydrolysis (e.g., 0.1N NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 105°C), and photolytic stress (e.g., UV light).[5][6][10] The results should show that the degradation products do not interfere with the quantification of Descyclopropyl Abacavir.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of Descyclopropyl Abacavir over a range of, for example, 0.1 to 3.0 µg/mL.[8][11]
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a known amount of Descyclopropyl Abacavir into the Abacavir sample at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[12]
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six replicate samples of Abacavir spiked with Descyclopropyl Abacavir on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
-
Acceptance Criteria: The %RSD for the results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Determination: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure: Introduce small variations in parameters such as mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD (S/N) | ~3:1 |
| LOQ (S/N) | ~10:1 |
| Robustness | System suitability criteria are met under varied conditions. |
Visualizations
Chemical Structures
Caption: A streamlined workflow for the HPLC analysis of Descyclopropyl Abacavir.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | - Column degradation- Incompatible sample solvent- Column overload | - Replace the column- Ensure the sample is dissolved in the initial mobile phase composition- Reduce the injection volume or sample concentration |
| Inconsistent retention times | - Fluctuations in mobile phase composition or flow rate- Temperature variations | - Check pump performance and degas the mobile phase- Ensure the column oven is functioning correctly |
| No peaks or very small peaks | - Injection issue- Detector malfunction- Sample degradation | - Check the autosampler and syringe- Verify detector settings and lamp status- Prepare fresh sample and standard solutions |
| Extra peaks in the chromatogram | - Contamination of the mobile phase, diluent, or sample- Carryover from previous injections | - Use fresh, high-purity solvents and reagents- Implement a needle wash step in the injection sequence |
Conclusion
This application note details a robust and reliable RP-HPLC method for the quantitative determination of Descyclopropyl Abacavir in Abacavir drug substance. The method is specific, linear, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability testing in a pharmaceutical setting. The provided protocols and validation guidelines offer a comprehensive framework for researchers, scientists, and drug development professionals to implement this method effectively.
References
- Vertex AI Search. (2024). RP-HPLC method for abacavir, lamivudine, and dolutegravir analysis.
- Deshpande, P. B., et al. (2020). Stability Indicating RP-HPLC Method Development and Validation for Determination of Abacavir Sulphate in Tablet Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4).
- National Institutes of Health. (n.d.). Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms.
- Biosynth. (n.d.). Descyclopropyl abacavir.
- National Institutes of Health. (2023). AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products.
- National Institutes of Health. (n.d.). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products.
- Journal of Medical and Pharmaceutical and Allied Sciences. (2017). NEW ANALYTICALMETHOD DEVELOPMENT AND VALIDATION OF ABACAVIR BY RP-HPLC.
- ResearchGate. (2020). hplc method development and validation of abakavir, lamivudine anddolutegravir in human plasma.
- ResearchGate. (n.d.). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products.
- ResearchGate. (2012). a validated stability indicating rp-hplc method for the determination of abacavir in bulk and tablet dosage forms.
- ResearchGate. (n.d.). RP-HPLC method of estimation and its validation of Abacavir sulfate in bulk and pharmaceutical formulations.
- International Journal of Pharma Sciences and Research. (2014). RP-HPLC Method Development and Validation of Abacavir Sulphate in Bulk and Tablet Dosage Form.
- ResearchGate. (n.d.). RP-HPLC method development and validation of Abacavir, Lamivudine and Zidovudine in combined pharmaceutical dosage by analytical QbD.
- Semantic Scholar. (2016). Forced degradation study of abacavir sulfate under the frame of genotoxic impurity.
- Wikipedia. (n.d.). Abacavir.
- MDPI. (2023). Comparison of Chemical and Electrochemical Approaches to Abacavir Oxidative Stability Testing.
- CymitQuimica. (n.d.). Descyclopropyl Abacavir.
- National Institutes of Health. (n.d.). Abacavir | C14H18N6O | CID 441300.
- aidsmap. (2024). Abacavir.
Sources
- 1. Abacavir - Wikipedia [en.wikipedia.org]
- 2. Abacavir | C14H18N6O | CID 441300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Abacavir | aidsmap [aidsmap.com]
- 4. Descyclopropyl Abacavir | CymitQuimica [cymitquimica.com]
- 5. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmpas.com [jmpas.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.info [ijpsr.info]
- 12. researchgate.net [researchgate.net]
Application of Descyclopropyl Abacavir as a Reference Standard in the Quality Control of Abacavir
Senior Application Scientist Note: This document provides a comprehensive guide for the use of Descyclopropyl Abacavir as a reference standard in the analytical testing of Abacavir drug substance and drug product. The protocols and methodologies outlined herein are synthesized from established pharmaceutical analysis principles and are designed to ensure scientific rigor and regulatory compliance. The underlying causality for each procedural step is explained to provide researchers and drug development professionals with a deeper understanding of the analytical process.
Introduction
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) integral to combination antiretroviral therapy for the treatment of HIV-1 infection.[1] The control of impurities in any active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.
Descyclopropyl Abacavir, chemically known as (1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)-2-cyclopentene-1-methanol, is a known process-related impurity and potential degradation product of Abacavir.[1][2] It is designated as Abacavir EP Impurity C and Abacavir USP Related Compound A.[2] As such, a well-characterized reference standard of Descyclopropyl Abacavir is essential for the accurate identification and quantification of this impurity during quality control (QC) testing of Abacavir.[3] This application note details the properties of the reference standard and provides a robust, validated protocol for its use in a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Characterization of the Descyclopropyl Abacavir Reference Standard
A reference standard is a highly purified compound used as a measurement benchmark in analytical procedures.[4][5] The reliability of any impurity analysis is fundamentally dependent on the quality of the reference standard used. Therefore, the Descyclopropyl Abacavir reference standard must be thoroughly characterized to confirm its identity, purity, and potency.
Causality: Using a poorly characterized standard would introduce significant error, rendering the quantification of the impurity in a sample unreliable. Techniques like NMR and Mass Spectrometry confirm the chemical structure, while purity is typically assessed by a combination of chromatography, thermal analysis, and spectroscopic methods.
Table 1: Physicochemical Properties of Descyclopropyl Abacavir
| Property | Value | Source(s) |
| Chemical Name | (1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)-2-cyclopentene-1-methanol | [2][6][7] |
| Synonyms | Abacavir EP Impurity C; Abacavir USP Related Compound A | [2] |
| CAS Number | 124752-25-6 | [6][7] |
| Molecular Formula | C₁₁H₁₄N₆O | [2][6][8] |
| Molecular Weight | 246.27 g/mol | [2][6][8] |
| Appearance | Off-White to Pale Yellow Solid | [7] |
| Solubility | Soluble in DMSO, Methanol | [7] |
A Certificate of Analysis (CoA) accompanying the reference standard should provide detailed results from these characterization tests, along with information on proper storage conditions (typically -20°C) and the period of use.[7]
Principle of Chromatographic Analysis for Impurity Profiling
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for analyzing impurities in pharmaceutical products due to its high resolving power, sensitivity, and reproducibility. The core principle is the separation of components in a mixture based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[2]
In the context of Abacavir analysis, a stability-indicating HPLC method is one that can unequivocally separate the main Abacavir peak from all its potential impurities and degradation products, including Descyclopropyl Abacavir.[2]
The Descyclopropyl Abacavir reference standard serves two primary functions in this analysis:
-
Qualitative Identification: The retention time (RT) of the reference standard under specific chromatographic conditions provides a benchmark to confirm the identity of the corresponding impurity peak in the Abacavir sample chromatogram.
-
Quantitative Measurement: The peak area response of a known concentration of the reference standard is used to calculate the precise amount of the Descyclopropyl Abacavir impurity present in the test sample. This is crucial for ensuring the impurity level is below the reporting, identification, and qualification thresholds defined by ICH guidelines (e.g., ICH Q3A/B).
Application Protocol: Quantification of Descyclopropyl Abacavir in Abacavir API
This protocol describes a validated, stability-indicating RP-HPLC method for the determination of Descyclopropyl Abacavir in Abacavir drug substance.
Scope
This method is suitable for the quantitative determination of Descyclopropyl Abacavir and the separation of other related substances in Abacavir API.
Equipment and Materials
-
HPLC or UHPLC system with a UV/PDA detector.
-
Chromatography Data System (CDS) software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
pH meter.
-
Sonicator.
-
Syringe filters (e.g., 0.45 µm PTFE).
-
Descyclopropyl Abacavir Reference Standard.
-
Abacavir API (for sample analysis and system suitability).
-
HPLC-grade Acetonitrile and Methanol.
-
Reagent-grade o-phosphoric acid or Potassium Dihydrogen Phosphate.
-
High-purity water.
Reagent and Standard Preparation
Causality: Precise and accurate preparation of solutions is paramount. Mobile phase composition directly controls retention and resolution, while inaccurate standard concentrations lead directly to inaccurate quantification. Using a diluent similar in composition to the initial mobile phase prevents peak distortion.
-
Mobile Phase A: Prepare a 0.10% v/v solution of o-phosphoric acid in water. Filter and degas. (Alternative: 10mM Potassium Dihydrogen Phosphate buffer, pH adjusted as needed).
-
Mobile Phase B: HPLC-grade Acetonitrile or Methanol.
-
Diluent: Prepare a mixture of Water and Acetonitrile in a 90:10 (v/v) ratio.
-
Reference Standard Stock Solution (RSS):
-
Accurately weigh approximately 10 mg of Descyclopropyl Abacavir Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with Diluent to obtain a solution with a known concentration of approximately 0.10 mg/mL (100 µg/mL).
-
-
Working Standard Solution (WSS):
-
Pipette 1.0 mL of the RSS into a 10 mL volumetric flask.
-
Dilute to volume with Diluent to obtain a final concentration of approximately 10 µg/mL.
-
-
Sample Solution:
-
Accurately weigh approximately 50 mg of Abacavir API into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with Diluent to obtain a concentration of approximately 1.0 mg/mL (1000 µg/mL).
-
-
System Suitability Solution (SSS):
-
Accurately weigh approximately 50 mg of Abacavir API into a 50 mL volumetric flask.
-
Add a known volume of the Descyclopropyl Abacavir RSS (e.g., 0.5 mL of a 100 µg/mL solution to achieve a 0.1% impurity level).
-
Dissolve in and dilute to volume with Diluent. This solution contains Abacavir at ~1000 µg/mL and Descyclopropyl Abacavir at ~1.0 µg/mL.
-
Chromatographic Conditions
Causality: The chosen parameters are designed to provide optimal separation (resolution) between Abacavir and its impurities. The gradient elution allows for the timely elution of both early- and late-eluting impurities. The column temperature is maintained to ensure consistent retention times. The detection wavelength is selected based on the UV absorbance maxima of the compounds of interest.
Table 2: Recommended HPLC Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3 µm particle size (e.g., YMC Pack Pro C18) |
| Mobile Phase | A: 0.1% o-phosphoric acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 220 nm or 286 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
System Suitability Testing (SST)
Causality: SST is a non-negotiable part of the analytical run. It demonstrates that the chromatographic system is performing adequately on the day of analysis. Resolution confirms that the impurity can be separated from the main peak, tailing factor indicates good peak shape for accurate integration, and precision (%RSD) shows the stability and reproducibility of the system.[2] Failing SST invalidates the entire analytical run.
Caption: Workflow for System Suitability Testing (SST).
Table 3: System Suitability Acceptance Criteria
| Parameter | Requirement |
| Resolution | Resolution between Abacavir and Descyclopropyl Abacavir peaks must be ≥ 2.0. |
| Tailing Factor | Tailing factor for both Abacavir and Descyclopropyl Abacavir peaks should be ≤ 2.0. |
| Precision (%RSD) | The %RSD for the peak area of Descyclopropyl Abacavir from six replicate injections of the SSS must be ≤ 5.0%. |
Analytical Procedure
-
Perform and pass the System Suitability Testing as described in Section 3.5.
-
Inject the Diluent (Blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (WSS) in duplicate.
-
Inject the Sample Solution in duplicate.
-
After all samples have been run, inject the WSS again to bracket the samples and confirm system stability.
Calculation
The percentage of Descyclopropyl Abacavir in the Abacavir API sample is calculated using the principle of external standardization.
Formula:
Where:
-
Area_Imp: Peak area of Descyclopropyl Abacavir in the Sample Solution chromatogram.
-
Area_Std: Average peak area of Descyclopropyl Abacavir in the Working Standard Solution (WSS) chromatograms.
-
Conc_Std: Concentration (mg/mL) of Descyclopropyl Abacavir in the WSS.
-
Conc_Sample: Concentration (mg/mL) of Abacavir in the Sample Solution.
-
Purity_Std: Purity (%) of the Descyclopropyl Abacavir Reference Standard as stated on the CoA.
Role in Method Validation
The Descyclopropyl Abacavir reference standard is indispensable for validating the analytical method according to ICH Q2(R1) guidelines.[6] Its use is central to demonstrating that the method is fit for its intended purpose.
Causality: Method validation provides documented evidence that the analytical procedure is reliable. Each validation parameter tests a different aspect of the method's performance. The reference standard is the 'known' quantity against which these performance characteristics are measured.
Caption: Role of the Reference Standard in Method Validation.
-
Specificity: The standard is used in the System Suitability Solution to prove that the Descyclopropyl Abacavir peak is fully resolved from the main Abacavir peak and other impurities.
-
Linearity: A series of solutions are prepared from the reference standard over a range of concentrations (e.g., from the Limit of Quantification to 120% of the specification limit). The linear relationship between concentration and peak area is then demonstrated.
-
Accuracy: The accuracy of the method is confirmed by spiking a known amount of the reference standard into the sample matrix at different levels (e.g., 50%, 100%, and 150% of the target concentration) and calculating the percent recovery.[8]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The reference standard is serially diluted to determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.
-
Precision: Replicate preparations and injections of a solution containing the reference standard are used to assess the method's repeatability and intermediate precision, measured as the Relative Standard Deviation (%RSD).
Conclusion
The proper use of a well-characterized Descyclopropyl Abacavir reference standard is fundamental to the reliable quality control of Abacavir. It enables the accurate identification and quantification of a critical process impurity, ensuring that the final drug product meets the stringent safety and quality standards required by regulatory authorities. The detailed HPLC protocol and validation insights provided in this note serve as a robust framework for researchers, scientists, and drug development professionals to implement effective impurity control strategies.
References
-
Kumar, P., et al. (n.d.). A validated rp-hplc method for abacavir sulphate. International Journal of Current Research. Available at: [Link]
-
Deshpande, P. B., et al. (2020). Stability Indicating RP-HPLC Method Development and Validation for Determination of Abacavir Sulphate in Tablet Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4). Available at: [Link]
-
Lavanya, S., et al. (2014). RP-HPLC Method Development and Validation of Abacavir Sulphate in Bulk and Tablet Dosage Form. International Journal of Pharma Sciences and Research (IJPSR), 5(11). Available at: [Link]
-
ResearchGate. (2015). A validated stability indicating rp-hplc method for the determination of abacavir in bulk and tablet dosage forms. Available at: [Link]
-
Journal of Chemical Health Risks. (n.d.). Simultaneous stability indicating rp-hplc method development and validation of abacavir, dolutegride and lamivudine in bulk and pharmaceutical formulation. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Analytical Method Development and Validation of Anti-HIV Drug Abacavir Sulphate. Available at: [Link]
-
SynZeal. (n.d.). Abacavir Impurities. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. Available at: [Link]
-
MDPI. (2023). AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. Available at: [Link]
-
Pharmaffiliates. (n.d.). Abacavir Sulfate - Impurity C (Freebase). Available at: [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available at: [Link]
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions? Available at: [Link]
-
Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Available at: [Link]
-
GMP SOP. (2023). What is meant by reference standard in pharmaceuticals? Available at: [Link]
-
Pharmaguideline. (n.d.). SOP for Handling of Reference and Working Standards. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ijrpc.com [ijrpc.com]
- 4. A validated rp-hplc method for abacavir sulphate | International Journal of Current Research [journalcra.com]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
- 7. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: The Role of Descyclopropyl Abacavir in HIV Drug Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) that plays a crucial role in the combination antiretroviral therapy for the treatment of HIV-1 infection.[1][][3] Its mechanism of action involves intracellular conversion to its active metabolite, carbovir triphosphate, which competitively inhibits the HIV reverse transcriptase enzyme and terminates the viral DNA chain synthesis.[][3] The efficacy and safety of any pharmaceutical product are intrinsically linked to its purity. Therefore, the identification and control of impurities in the Abacavir drug substance and product are of paramount importance to ensure patient safety and therapeutic effectiveness.[4]
Descyclopropyl Abacavir is a significant process-related impurity of Abacavir.[1][5] Its presence in the final drug product can be indicative of incomplete reaction or degradation during the manufacturing process.[1] This application note provides a comprehensive guide to understanding the significance of Descyclopropyl Abacavir, its formation, and detailed protocols for its detection and quantification in HIV drug impurity profiling.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of both Abacavir and its impurity, Descyclopropyl Abacavir, is fundamental for developing robust analytical methods for their separation and quantification.
| Property | Abacavir | Descyclopropyl Abacavir |
| Chemical Name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol | [(1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol |
| CAS Number | 136470-78-5 | 124752-25-6[6] |
| Molecular Formula | C₁₄H₁₈N₆O[1] | C₁₁H₁₄N₆O[5] |
| Molecular Weight | 286.33 g/mol [1] | 246.27 g/mol [5] |
| Appearance | White to off-white solid | Off-White to Pale Yellow Solid[6] |
Formation Pathway of Descyclopropyl Abacavir
Descyclopropyl Abacavir is primarily formed as a process-related impurity during the synthesis of Abacavir. Its formation can occur due to the incomplete reaction of the starting material or a side reaction. Understanding this pathway is critical for process optimization to minimize the generation of this impurity.
The synthesis of Abacavir often involves the reaction of a purine derivative with a cyclopentene intermediate. If the cyclopropylamino group is not successfully introduced at the C6 position of the purine ring, the resulting intermediate can lead to the formation of Descyclopropyl Abacavir.
Sources
- 1. Abacavir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Abacavir | C14H18N6O | CID 441300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. openpr.com [openpr.com]
- 5. Descyclopropyl Abacavir | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Application Note: Quantification of Descyclopropyl Abacavir as a Critical Quality Attribute and Transformation Product of Abacavir
Introduction
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) pivotal in the combination antiretroviral therapy for HIV-1 infection.[1] Its therapeutic efficacy is well-established; however, the metabolic fate and potential degradation pathways of Abacavir are of significant interest to ensure patient safety and product quality. One particular compound of interest is Descyclopropyl Abacavir, a known impurity and a potential transformation product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the significance of monitoring Descyclopropyl Abacavir and outlines a detailed protocol for its quantification.
Abacavir is primarily metabolized in the liver by alcohol dehydrogenase and glucuronosyltransferase to form inactive carboxylate and glucuronide metabolites, respectively.[2][3][4] Notably, its metabolism does not significantly involve the cytochrome P450 enzyme system.[2] Descyclopropyl Abacavir is recognized as a key impurity in the synthesis of Abacavir and can also be formed through environmental degradation processes.[5][6] While its role as a direct in vivo human metabolite is not extensively documented, its presence as an impurity or degradant necessitates robust analytical methods for its detection and quantification to ensure the quality and safety of Abacavir drug products.
This document will detail the importance of monitoring Descyclopropyl Abacavir, provide a theoretical framework for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its quantification in relevant matrices, and discuss the validation of such a method in accordance with regulatory guidelines.
Significance of Monitoring Descyclopropyl Abacavir
The monitoring of Descyclopropyl Abacavir is crucial for several reasons:
-
Pharmaceutical Quality Control: As a known impurity of Abacavir, regulatory bodies require the quantification of Descyclopropyl Abacavir in the active pharmaceutical ingredient (API) and finished drug products to ensure they meet predefined specifications.
-
Stability Studies: The formation of Descyclopropyl Abacavir can be an indicator of Abacavir degradation under various stress conditions (e.g., light, heat, humidity). Monitoring its levels is essential during stability testing to establish the shelf-life of the drug product.
-
Environmental Fate Studies: Abacavir has been detected in wastewater, and understanding its environmental transformation is important. Descyclopropyl Abacavir has been identified as a major transformation product in environmental matrices under advanced oxidation processes.[5]
Abacavir Metabolic and Degradation Pathway
To understand the context of Descyclopropyl Abacavir analysis, it is essential to visualize the metabolic and potential degradation pathways of the parent drug, Abacavir.
Caption: Metabolic and Degradation Pathways of Abacavir.
Analytical Methodology: Quantification of Descyclopropyl Abacavir by LC-MS/MS
The high sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) make it the ideal platform for the quantification of Descyclopropyl Abacavir. The following protocol is a representative method that can be adapted and validated for specific matrices such as bulk drug substance, formulated product, or environmental samples. This protocol is based on established methods for the parent drug, Abacavir.[7][8]
Experimental Workflow
Caption: LC-MS/MS Workflow for Descyclopropyl Abacavir Quantification.
Detailed Protocol
1. Materials and Reagents
-
Descyclopropyl Abacavir reference standard
-
Abacavir-d4 (or other suitable internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (for bioanalytical method development)
2. Standard and Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Descyclopropyl Abacavir and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Descyclopropyl Abacavir stock solution with 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of the IS.
-
Sample Preparation (for plasma):
-
To 100 µL of plasma, add 25 µL of the IS working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
3. LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | High-performance or Ultra-high-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of Descyclopropyl Abacavir and IS standards. |
| (Precursor > Product) | Descyclopropyl Abacavir: m/z [M+H]⁺ > fragment ion Internal Standard: m/z [M+H]⁺ > fragment ion |
4. Method Validation
The developed LC-MS/MS method must be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" or equivalent guidelines.[9] Key validation parameters include:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples. |
| Linearity | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ). |
| Precision | The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ). |
| Recovery | Consistent and reproducible recovery of the analyte and IS from the matrix. |
| Matrix Effect | Investigated to ensure that matrix components do not suppress or enhance ionization. |
| Stability | Analyte stability in the matrix under various storage and handling conditions (freeze-thaw, short-term, long-term). |
Conclusion
This application note provides a framework for the quantification of Descyclopropyl Abacavir, a critical impurity and potential transformation product of the antiretroviral drug Abacavir. The outlined LC-MS/MS protocol, once validated, can serve as a robust tool for pharmaceutical quality control, stability testing, and environmental monitoring. The principles of method validation discussed are essential for ensuring the generation of reliable and accurate data that can support regulatory submissions and fundamental research. By implementing rigorous analytical monitoring of Descyclopropyl Abacavir, researchers and manufacturers can contribute to the overall safety and quality of Abacavir-containing therapies.
References
-
Abacavir Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. Available at: [Link]
-
AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. MDPI. Available at: [Link]
-
PharmGKB summary: abacavir pathway. PMC. Available at: [Link]
-
Pharmacokinetics of [(14)C]abacavir, a human immunodeficiency virus type 1 (HIV-1) reverse transcriptase inhibitor, administered in a single oral dose to HIV-1-infected adults: a mass balance study. PubMed. Available at: [Link]
-
– Main metabolic pathways of abacavir in humans. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
The metabolic activation of abacavir by human liver cytosol and expressed human alcohol dehydrogenase isozymes. PubMed. Available at: [Link]
-
LC Method for the Determination of Abacavir in Human Plasma for Pharmacokinetic Studies. Scientific Research Publishing. Available at: [Link]
-
LC–MS–MS Method for Simultaneous Analysis of Abacavir and Lamivudine in Human Plasma, and Its Application to a Bioequivalence Study | Request PDF. ResearchGate. Available at: [Link]
-
Abacavir: a review of its clinical potential in patients with HIV infection. PubMed. Available at: [Link]
-
Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. MDPI. Available at: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
-
Abacavir. Wikipedia. Available at: [Link]
-
LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. ScienceScholar. Available at: [Link]
-
Pharmacogenetic (PG) Investigation of Hypersensitivity to Abacavir. NATAP. Available at: [Link]
-
NIH trial finds HIV drug abacavir linked to higher cardiovascular risk. Pharmaceutical Technology. Available at: [Link]
-
Abacavir Pharmacokinetic Study in the Absence/Presence of Darunavir/Ritonavir or Raltegravir in HIV-infected Subjects. ClinicalTrials.gov. Available at: [Link]
-
Study Details | NCT00087945 | Blood Levels of Abacavir in HIV Infected Adolescents. ClinicalTrials.gov. Available at: [Link]
Sources
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abacavir - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Descyclopropyl Abacavir | CymitQuimica [cymitquimica.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. NIH trial finds HIV drug abacavir linked to higher cardiovascular risk [clinicaltrialsarena.com]
Introduction: The Analytical Imperative of Characterizing Abacavir-Related Compounds
An Application Note on the Mass Spectrometric Fragmentation of Descyclopropyl Abacavir for Researchers and Drug Development Professionals
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) pivotal in the combination therapy for HIV/AIDS.[][2] The efficacy and safety of any pharmaceutical agent are intrinsically linked to its purity. Consequently, the identification and characterization of related substances, such as synthetic impurities or metabolites, are critical components of drug development and quality control. Descyclopropyl abacavir, also known as Abacavir EP Impurity C, is a key related compound of abacavir.[3][4] It differs from the parent drug by the absence of the cyclopropyl group on the purine ring.[5] Understanding the mass spectrometric behavior of this molecule is essential for developing robust analytical methods to detect and quantify it in bulk drug substances and formulated products.
This application note provides a detailed guide to the fragmentation of descyclopropyl abacavir using tandem mass spectrometry (MS/MS). It outlines the characteristic fragmentation pathways and offers a validated protocol for its analysis, serving as a practical resource for scientists engaged in pharmaceutical analysis, impurity profiling, and metabolic studies. The methodologies described herein leverage the precision of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis and impurity characterization.[6]
Molecular Profile: Descyclopropyl Abacavir
A foundational understanding of the analyte's physicochemical properties is crucial before delving into its mass spectrometric fragmentation.
-
IUPAC Name: [(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol[3]
-
Synonyms: 6-Aminocarbovir, Abacavir EP Impurity C, Abacavir USP Related Compound A[3][4]
-
Structural Difference from Abacavir: The key structural deviation from abacavir (C₁₄H₁₈N₆O, MW: 286.33 g/mol ) is the substitution of a cyclopropylamino group at the C6 position of the purine ring with a primary amino group.[2][5] This seemingly minor change significantly alters the molecular weight and influences the fragmentation pattern.
Mass Spectrometry Fragmentation Pathways
The fragmentation of descyclopropyl abacavir, like its parent compound, is predictable and primarily dictated by the lability of the bond between the purine base and the cyclopentene moiety. Electrospray ionization in the positive ion mode (ESI+) is the preferred method for this class of compounds, readily producing a protonated molecular ion [M+H]⁺.
Primary Fragmentation: Cleavage of the Glycosidic-like Bond
Upon collisional activation in the mass spectrometer, the most facile fragmentation event is the cleavage of the C-N bond linking the cyclopentene ring to the purine base. This is analogous to the glycosidic bond cleavage observed in natural nucleosides.[8]
-
Parent Ion Formation: Descyclopropyl abacavir readily forms a protonated molecule at m/z 247.1 .
-
Formation of the Protonated Purine Base: The primary fragmentation pathway involves the loss of the cyclopentene methanol moiety as a neutral species, leading to the formation of the protonated 2,6-diaminopurine base. This results in the most abundant and characteristic product ion at m/z 151.1 .
This primary transition (m/z 247.1 → 151.1) is the most specific and sensitive for use in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) quantitative assays.
Secondary Fragmentation: Elucidating the Purine Ring Structure
Further fragmentation of the primary product ion (m/z 151.1) provides additional structural confirmation. These secondary fragments arise from characteristic losses from the purine ring structure, consistent with fragmentation patterns of similar compounds.[9][10]
-
Loss of Ammonia (NH₃): A neutral loss of ammonia from the amino groups on the purine ring results in a product ion at m/z 134.1 .
-
Loss of Hydrogen Cyanide (HCN): Cleavage of the purine ring can lead to the neutral loss of HCN, yielding a product ion at m/z 124.1 .
The fragmentation pathway is visually summarized in the following diagram.
Caption: Proposed MS/MS fragmentation pathway for Descyclopropyl Abacavir.
Summary of Key Mass Transitions
The following table summarizes the key ions and fragmentation events for descyclopropyl abacavir, providing a quick reference for method development.
| Ion Description | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Formula of Product Ion |
| Protonated Molecule | - | 247.1 | - | [C₁₁H₁₅N₆O]⁺ |
| Primary Fragment (Base) | 247.1 | 151.1 | C₆H₈O | [C₅H₇N₆]⁺ |
| Secondary Fragment | 151.1 | 134.1 | NH₃ | [C₅H₆N₅]⁺ |
| Secondary Fragment | 151.1 | 124.1 | HCN | [C₄H₅N₅]⁺ |
Detailed Experimental Protocol
This section provides a robust starting point for an LC-MS/MS method for the identification and quantification of descyclopropyl abacavir.
Objective
To develop and validate a sensitive and specific LC-MS/MS method for the analysis of descyclopropyl abacavir, establishing its mass spectrometric fragmentation pattern for qualitative and quantitative purposes.
Materials and Reagents
-
Descyclopropyl Abacavir reference standard
-
HPLC or UPLC grade acetonitrile and/or methanol
-
Purified water (18 MΩ·cm or greater)
-
Formic acid (LC-MS grade)
-
Calibrated analytical balance and volumetric flasks
Instrumentation
-
A UHPLC or HPLC system capable of binary gradient elution.
-
A tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap) equipped with an ESI source.[11][12]
Workflow Diagram
Caption: Experimental workflow for LC-MS/MS analysis of Descyclopropyl Abacavir.
Step-by-Step Methodology
1. Standard Preparation: a. Accurately weigh ~1 mg of the descyclopropyl abacavir reference standard. b. Dissolve in methanol to create a 1.0 mg/mL stock solution. c. Perform serial dilutions using a 50:50 mixture of water and acetonitrile to prepare working standards at appropriate concentrations (e.g., for qualitative analysis, a 1.0 µg/mL solution is suitable).
2. Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) is recommended for good peak shape and resolution.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C[12]
-
Injection Volume: 2-5 µL
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Capillary Voltage: 3.5 - 4.0 kV
-
Source Temperature: 300-350 °C
-
Gas Flow: Instrument-specific; optimize for best signal.
-
Acquisition Modes: a. Full Scan: Scan from m/z 100 to 300 to observe the [M+H]⁺ parent ion at m/z 247.1. b. Product Ion Scan (MS/MS): Select m/z 247.1 as the precursor ion. Apply collision energy (typically 15-25 eV, requires optimization) to generate and detect product ions. Monitor for the expected fragments at m/z 151.1, 134.1, and 124.1.
Data Interpretation and System Validation
A successful analysis will yield a chromatogram with a sharp peak for descyclopropyl abacavir. The mass spectrum associated with this peak should show a strong signal for the [M+H]⁺ ion at m/z 247.1 in the full scan analysis. The corresponding product ion scan must display the characteristic fragment ion at m/z 151.1 as the base peak, with supporting evidence from the secondary fragments. For unambiguous identification, especially in complex matrices, the use of high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the precursor and product ions through accurate mass measurements.[13]
Conclusion
The mass spectrometric fragmentation of descyclopropyl abacavir is characterized by a primary cleavage of the bond between the purine and cyclopentene moieties, yielding a highly stable and abundant protonated 2,6-diaminopurine fragment (m/z 151.1). This predictable pathway allows for the development of highly selective and sensitive LC-MS/MS methods for its detection and quantification. The detailed protocol and fragmentation data presented in this application note serve as a comprehensive resource for researchers and analysts in the pharmaceutical industry, facilitating robust impurity profiling and ensuring the quality and safety of abacavir-based therapies.
References
-
Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. U.S. National Library of Medicine. [Link]
-
Abacavir. Wikipedia. [Link]
-
6-Aminocarbovir. National Center for Biotechnology Information. [Link]
-
ACID DEGRADATION STUDIES OF ABACAVIR SULFATE BY LC-MS/MS. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]
-
AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. U.S. National Library of Medicine. [Link]
-
Product ion mass spectra of (A) abacavir (m/z 287.2 → 191.2, scan range...). ResearchGate. [Link]
-
Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method. U.S. National Library of Medicine. [Link]
-
The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]
Sources
- 2. Abacavir - Wikipedia [en.wikipedia.org]
- 3. 6-Aminocarbovir | C11H14N6O | CID 130245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Descyclopropyl Abacavir | CymitQuimica [cymitquimica.com]
- 5. biosynth.com [biosynth.com]
- 6. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Descyclopropyl Abacavir | LGC Standards [lgcstandards.com]
- 8. lifesciencesite.com [lifesciencesite.com]
- 9. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpc.com [ijrpc.com]
- 11. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note: Profiling Descyclopropyl Abacavir in Forced Degradation Studies of Abacavir
Introduction: The Imperative of Forced Degradation in Abacavir Development
Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] Its chemical stability is a critical attribute that ensures safety and efficacy throughout its shelf life. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate forced degradation studies to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[3][4] These studies are fundamental to understanding the degradation pathways of Abacavir and ensuring that any impurities that may arise during manufacturing, storage, or administration are identified and controlled.
This application note provides a comprehensive guide to performing forced degradation studies on Abacavir, with a specific focus on the formation, identification, and quantification of the critical impurity, Descyclopropyl Abacavir. This impurity, also known as Abacavir EP Impurity C or USP Related Compound A, is a significant degradation product that warrants careful monitoring.[5][6] We will delve into the mechanistic rationale behind the experimental design, provide detailed, step-by-step protocols for stress testing, and present a validated analytical workflow for the accurate assessment of Descyclopropyl Abacavir.
The Degradation Pathway: Formation of Descyclopropyl Abacavir
Descyclopropyl Abacavir is primarily formed through the cleavage of the cyclopropylamine moiety from the purine ring of the Abacavir molecule.[7] This degradation is particularly prominent under oxidative and photolytic stress conditions. The proposed mechanism involves a one-electron oxidation of the cyclopropylamine group, leading to the formation of a cyclopropylaminium radical cation.[7] This unstable intermediate undergoes further reactions, culminating in the scission of the carbon-nitrogen bond and the subsequent abstraction of the cyclopropyl group, yielding Descyclopropyl Abacavir.[7]
Figure 1: Proposed degradation pathway of Abacavir to Descyclopropyl Abacavir under oxidative and photolytic stress.
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to induce degradation of Abacavir to an extent of 5-20%, as recommended by ICH guidelines, to ensure the generation of relevant degradation products without complete destruction of the molecule.[3]
Materials and Reagents
-
Abacavir Sulfate (API)
-
Hydrochloric Acid (HCl), 1N
-
Sodium Hydroxide (NaOH), 1N
-
Hydrogen Peroxide (H₂O₂), 3% v/v
-
Milli-Q or HPLC-grade water
-
HPLC-grade methanol and acetonitrile
-
Ortho-phosphoric acid
-
Ammonium acetate
Stress Conditions
For each condition, a stock solution of Abacavir Sulfate (e.g., 1 mg/mL in water) is prepared. A control sample, protected from the stress condition, should be analyzed concurrently.
-
To 1 mL of Abacavir stock solution, add 1 mL of 1N HCl.
-
Reflux the solution at 80°C for 24-72 hours.[2]
-
Periodically withdraw aliquots, neutralize with an equivalent amount of 1N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
Causality: Acidic conditions can catalyze the hydrolysis of susceptible functional groups. For Abacavir, this stressor is crucial for identifying potential acid-labile sites.[1][8]
-
To 1 mL of Abacavir stock solution, add 1 mL of 1N NaOH.
-
Reflux the solution at 80°C for 24-72 hours.[2]
-
Periodically withdraw aliquots, neutralize with an equivalent amount of 1N HCl, and dilute with the mobile phase.
Causality: Basic conditions challenge the stability of the molecule towards nucleophilic attack. While some studies show Abacavir to be relatively stable under basic conditions, it is a mandatory stress test.[1]
-
To 1 mL of Abacavir stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period, monitoring the degradation.
-
Dilute the aliquots with the mobile phase for analysis.
Causality: Oxidative stress mimics potential degradation pathways involving atmospheric oxygen or residual peroxides. This is a critical stressor for the formation of Descyclopropyl Abacavir.[1][7][8]
-
Place the solid Abacavir API in a thermostatically controlled oven at a temperature above the accelerated stability testing conditions (e.g., 70-80°C) for a defined period.
-
Dissolve the stressed solid sample in a suitable solvent and dilute for analysis.
Causality: Thermal stress assesses the intrinsic stability of the solid drug substance and its susceptibility to heat-induced degradation.
-
Expose the solid Abacavir API or a solution of Abacavir to a light source providing a minimum of 1.2 million lux hours and 200 watt hours per square meter, as per ICH Q1B guidelines.[9]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Prepare solutions of the stressed and control samples for analysis.
Causality: Photolytic stress is essential for identifying light-sensitive molecules and is a key condition for the formation of Descyclopropyl Abacavir.[7]
Analytical Methodology for Separation and Quantification
A robust, stability-indicating analytical method is paramount for the successful separation and quantification of Abacavir from its degradation products, including Descyclopropyl Abacavir. A reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) method coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is recommended.
Figure 2: A typical analytical workflow for the analysis of forced degradation samples of Abacavir.
Recommended UHPLC Method
The following method has been shown to be effective in separating Abacavir from its impurities and degradation products.[1][8][10]
-
Column: Waters Acquity BEH C8, 50 mm × 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.10% v/v ortho-phosphoric acid in water
-
Mobile Phase B: 0.10% v/v ortho-phosphoric acid in methanol
-
Gradient Program:
-
0 min: 8% B
-
5 min: 40% B
-
6 min: 40% B
-
6.01 min: 8% B
-
-
Flow Rate: 0.40 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 1-5 µL
Self-Validation: The specificity of this method is demonstrated by its ability to resolve the main peak of Abacavir from all potential degradation products, ensuring accurate quantification. The mass balance should be calculated to account for all the drug substance and its degradation products, which should ideally be close to 100%.[1]
Data Interpretation and Summary
The results of the forced degradation studies should be tabulated to provide a clear overview of the stability of Abacavir under different stress conditions and the extent of Descyclopropyl Abacavir formation.
| Stress Condition | Abacavir Degradation (%) | Descyclopropyl Abacavir Formation (%) | Other Major Degradants |
| Acid Hydrolysis (1N HCl, 80°C, 72h) | Significant | Minimal | Impurity B and other unknown impurities[1] |
| Base Hydrolysis (1N NaOH, 80°C, 72h) | Negligible | Negligible | - |
| Oxidative (3% H₂O₂, RT) | Significant | Significant | Other oxidative degradants |
| Thermal (80°C, solid state) | Negligible | Negligible | - |
| Photolytic (ICH Q1B) | Moderate | Significant | Other photolytic degradants[7] |
Table 1: A representative summary of forced degradation results for Abacavir. The actual percentages will vary based on the precise experimental conditions.
Conclusion
Forced degradation studies are an indispensable component of the drug development process for Abacavir. A thorough understanding of its degradation pathways, particularly the formation of Descyclopropyl Abacavir, is crucial for ensuring the quality, safety, and efficacy of the final drug product. The protocols and analytical methods detailed in this application note provide a robust framework for researchers and scientists to conduct these studies in a scientifically sound and regulatory-compliant manner. The use of a validated, stability-indicating UHPLC method is key to accurately profiling the degradation of Abacavir and quantifying its critical impurities.
References
-
Vukkum, P., et al. (2012). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. Scientia Pharmaceutica, 80(4), 903-921. [Link]
-
Seshachalam, V., et al. (2011). ACID DEGRADATION STUDIES OF ABACAVIR SULFATE BY LC-MS/MS. International Journal of Research in Pharmacy and Chemistry, 1(4), 863-871. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(4), 60-70. [Link]
-
International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT, 9(6). [Link]
-
Prakash, A., et al. (2016). Forced degradation study of abacavir sulfate under the frame of genotoxic impurity. Journal of Pharmaceutical and Biomedical Analysis, 118, 243-251. [Link]
-
ResearchGate. (2012). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. [Link]
-
Nikolaou, A., et al. (2023). AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. Molecules, 28(4), 1829. [Link]
-
Scilit. (2012). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. [Link]
-
ICH. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]
- Google Patents. (2018). High performance liquid detection method for impurities of abacavir.
-
Journal of Applied Pharmaceutical Science. (2012). Analytical Method Development and Validation of Anti-HIV Drug Abacavir Sulphate. [Link]
-
National Center for Biotechnology Information. (2016). Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms. [Link]
-
International Journal of Pharma Sciences and Research. (2014). RP-HPLC Method Development and Validation of Abacavir Sulphate in Bulk and Tablet Dosage Form. [Link]
-
ResearchGate. (2012). a validated stability indicating rp-hplc method for the determination of abacavir in bulk and tablet dosage forms. [Link]
-
International Journal of Pharmacy and Pharmaceutical Research. (2020). Stability Indicating RP-HPLC Method Development and Validation for Determination of Abacavir Sulphate in Tablet Dosage Form. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2022). AN ECO-FRIENDLY HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF ABACAVIR, DOLUTEGRAVIR AND LAMIVUDINE IN ACTIVE PHARMACEUTICAL INGREDIENTS AND MARKETED TABLET FORMULATION. [Link]
-
National Center for Biotechnology Information. (2015). Relaxation Effect of Abacavir on Rat Basilar Arteries. [Link]
-
Mayo Clinic Laboratories. Abacavir Hypersensitivity Testing and Initial Patient Management Algorithm. [Link]
-
PharmGKB. Abacavir Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
-
PubMed. (2010). Abacavir and cardiovascular risk. [Link]
-
ACTG. (2024). ACTG Presents Data Analysis at AIDS 2024 Showing Association between Elevated Risk of Cardiovascular Events and Abacavir Use Among People Living with HIV. [Link]
Sources
- 1. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijcrt.org [ijcrt.org]
- 5. Descyclopropyl Abacavir | CymitQuimica [cymitquimica.com]
- 6. ::Descyclopropyl Abacavir | CAS No: 124752-25-6:: [svaklifesciences.com]
- 7. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. scilit.com [scilit.com]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of Descyclopropyl Abacavir
Welcome to the technical support center for the synthesis of Descyclopropyl Abacavir, a critical intermediate in the production of the antiretroviral drug Abacavir. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful, efficient, and stereocontrolled synthesis of this vital carbocyclic nucleoside analogue.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Descyclopropyl Abacavir, providing potential causes and actionable solutions based on established chemical principles and field-proven insights.
Problem 1: Low Diastereoselectivity in the Synthesis of the Chiral Aminocyclopentenol Intermediate
Question: My synthesis of the key chiral aminocyclopentenol precursor to Descyclopropyl Abacavir is resulting in a low diastereomeric excess (d.e.). How can I improve the stereoselectivity of this step?
Answer: Achieving high diastereoselectivity in the formation of the (1S,4R)-aminocyclopentenol intermediate is paramount for the entire synthetic route. Low d.e. often stems from suboptimal reaction conditions or the choice of a non-ideal stereoselective method.
Causality and Solutions:
-
Suboptimal Chiral Auxiliaries or Catalysts: The choice of chiral auxiliary or catalyst is critical. For instance, in syntheses involving a chiral oxazolidinone auxiliary, the condensation with acrolein is often catalyzed by a Lewis acid and a chiral ligand, such as (-)-sparteine. The purity and stoichiometry of these reagents are crucial for inducing the desired stereochemistry.
-
Troubleshooting Tip: Ensure the chiral auxiliary is of high enantiomeric purity. Verify the quality and activity of the Lewis acid (e.g., TiCl₄) and the chiral ligand. Consider screening other chiral ligands if the desired selectivity is not achieved.
-
-
Reaction Temperature: Temperature control is vital. Many stereoselective reactions, including aldol-type additions and reductions, exhibit higher selectivity at lower temperatures.
-
Troubleshooting Tip: Perform the reaction at a lower temperature (e.g., -78 °C) and monitor the reaction progress carefully. While this may slow down the reaction rate, it often significantly improves diastereoselectivity.
-
-
Enzymatic Resolution Issues: If employing an enzymatic resolution strategy, the efficiency of the enzyme is a key factor. For example, using adenosine deaminase to selectively deaminate the undesired (+)-enantiomer of a racemic precursor requires optimal enzyme activity and reaction conditions.[1]
-
Troubleshooting Tip: Confirm the activity of the enzyme and optimize the pH, temperature, and buffer composition for the enzymatic reaction. Ensure complete conversion of the undesired enantiomer by monitoring the reaction with a suitable analytical technique like chiral HPLC.
-
Experimental Protocol: Chemoenzymatic Resolution of a Racemic Amine
-
Preparation of Racemic Precursor: Synthesize the racemic aminocyclopentenol precursor using established methods.
-
Enzymatic Deamination:
-
Dissolve the racemic precursor in a suitable buffer (e.g., phosphate buffer).
-
Add adenosine deaminase to the solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) and pH.
-
Monitor the reaction progress by chiral HPLC until the desired conversion is reached.
-
-
Separation:
-
Once the reaction is complete, separate the desired (-)-enantiomer from the deaminated product and the enzyme using chromatographic techniques (e.g., ion-exchange chromatography).
-
-
Conversion to Descyclopropyl Abacavir: The resolved (-)-enantiomer is then carried forward in the synthesis.[1]
Problem 2: Poor Regioselectivity during Purine Alkylation (N7 vs. N9 Isomer Formation)
Question: During the coupling of the chiral cyclopentene backbone with the 2,6-diaminopurine base, I am observing significant formation of the undesired N7-alkylated regioisomer alongside the desired N9 product. How can I improve the N9 selectivity?
Answer: The regioselectivity of purine alkylation is a classic challenge in nucleoside synthesis. The purine ring has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), and controlling the site of alkylation is crucial. The formation of the N7 isomer is a common side reaction.
Causality and Solutions:
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): The ratio of N9 to N7 isomers can be influenced by whether the reaction is under kinetic or thermodynamic control. N7-alkylation is often the kinetically favored product, while the N9-isomer is typically the thermodynamically more stable product.[2]
-
Troubleshooting Tip: To favor the thermodynamic product, consider using higher reaction temperatures and longer reaction times. However, this must be balanced with the potential for degradation of starting materials or products.
-
-
Nature of the Electrophile and Leaving Group: The structure of the cyclopentene electrophile and the nature of the leaving group can influence the regioselectivity. A more reactive electrophile may lead to lower selectivity.
-
Protecting Groups on the Purine Base: The presence and nature of protecting groups on the purine base can sterically hinder certain positions and direct alkylation to the desired nitrogen. However, for 2,6-diaminopurine, differential protection of the two amino groups can be challenging.[3]
-
The Vorbrüggen Reaction: The silyl-Hilbert-Johnson (Vorbrüggen) reaction is a widely used method for nucleoside synthesis that generally favors N9-glycosylation.[4] This method involves the reaction of a silylated heterocyclic base with a sugar derivative in the presence of a Lewis acid.[4]
Logical Workflow for Improving N9 Selectivity
Caption: Troubleshooting workflow for poor regioselectivity in purine alkylation.
Problem 3: Formation of By-products during Cyclization to the Purine Ring
Question: I am attempting to synthesize the purine ring from a pyrimidine intermediate and am observing significant by-product formation and low yields. What are the common pitfalls in this cyclization step?
Answer: The cyclization of a substituted pyrimidine to form the fused imidazole ring of the purine is a critical step that can be prone to side reactions if not performed under optimal conditions.
Causality and Solutions:
-
Presence of Water: The cyclization reaction is often sensitive to moisture. The presence of water can lead to hydrolysis of reactive intermediates and the formation of undesired by-products. A patented process highlights the importance of anhydrous conditions for high yield and purity.[7]
-
Troubleshooting Tip: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Choice of Cyclizing Agent: The choice and amount of the cyclizing agent, such as triethyl orthoformate, are crucial. Using an insufficient amount may lead to incomplete reaction, while an excess can sometimes promote side reactions.
-
Inefficient Removal of the Formyl Protecting Group: In some synthetic routes, a formyl group on the 5-amino group of the pyrimidine needs to be removed prior to or concurrently with cyclization. Incomplete removal will prevent the desired ring closure.
-
Troubleshooting Tip: A process using anhydrous hydrochloric acid in isopropanol has been shown to be effective for the solvolysis of the formyl group, leading to a cleaner cyclization.[7]
-
Optimized Cyclization Protocol
-
Anhydrous Conditions: Under a nitrogen atmosphere, dissolve the N-formylated pyrimidine intermediate in an anhydrous solution of HCl in isopropanol.
-
Deformylation: Heat the mixture (e.g., to 40-42 °C) for a sufficient time (e.g., 2 hours) to ensure complete removal of the formyl group.
-
Cyclization: Cool the reaction mixture and add the cyclizing agent (e.g., triethyl orthoformate).
-
Work-up: Proceed with the subsequent steps of the synthesis, such as the introduction of the cyclopropylamino group, followed by hydrolysis to yield Abacavir.[7]
Frequently Asked Questions (FAQs)
Q1: What is Descyclopropyl Abacavir and why is it important?
Descyclopropyl Abacavir, also known as Abacavir EP Impurity C or Abacavir USP Related Compound A, is a key intermediate in the synthesis of Abacavir.[8][9] It is also a known impurity and degradation product of Abacavir.[9] Its controlled synthesis is crucial for the efficient production of the final active pharmaceutical ingredient (API).
Q2: What are the critical quality attributes for Descyclopropyl Abacavir?
The critical quality attributes for Descyclopropyl Abacavir include:
-
Stereochemical Purity: It must possess the correct (1S,4R) stereochemistry, as this is essential for the biological activity of the final drug, Abacavir.
-
Regiochemical Purity: It should be predominantly the N9-alkylated isomer, with strict limits on the N7-isomer.
-
Chemical Purity: It should be free from significant levels of other impurities, such as starting materials, reagents, and by-products from the synthesis.
Q3: What analytical methods are suitable for monitoring the synthesis of Descyclopropyl Abacavir?
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used.
-
Chiral HPLC: For monitoring the stereochemical purity of the aminocyclopentenol intermediate and the final product.
-
Reversed-Phase HPLC (RP-HPLC): For monitoring reaction progress, identifying impurities, and assessing the final purity of Descyclopropyl Abacavir. A well-developed HPLC method can separate Descyclopropyl Abacavir from Abacavir and other related substances.[7][8][9][10][11]
Quantitative Data Summary: HPLC Method Parameters for Abacavir and Impurities
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Acclaim™ 120 C18 (3 µm, 4.6 × 150 mm)[8] | Intertsil ODS-3V C18 (5 µm, 4.6 x 150 mm)[9] | Acquity BEH C₈ (1.7 µm, 2.1 x 50 mm)[10] |
| Mobile Phase A | 20 mM ammonium formate (pH 5) in water[8] | 10 mM ammonium acetate buffer[9] | 0.10% v/v o-phosphoric acid in water[10] |
| Mobile Phase B | Methanol (with 0.01% formic acid)[8] | Acetonitrile[9] | 0.10% v/v o-phosphoric acid in methanol[10] |
| Elution | Gradient[8] | Isocratic (90:10 A:B)[9] | Gradient[10] |
| Flow Rate | Not specified | 1.0 mL/min[9] | 0.4 mL/min[10] |
| Detection | Diode Array Detector (DAD)[8] | UV at 214 nm[9] | Not specified |
Q4: How can I purify Descyclopropyl Abacavir effectively?
Descyclopropyl Abacavir is a polar molecule containing multiple amine functionalities, which can make purification challenging.
-
Chromatography: Column chromatography is the most common method for purification.
-
Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for achieving high purity on a large scale.
Purification Strategy Flowchart
Caption: General purification strategies for Descyclopropyl Abacavir.
References
-
ResearchGate. (2015). Simple and Reliable HPLC Method of Abacavir Determination in Pharmaceuticals, Human Serum and Drug Dissolution Studies from Tablets. Retrieved from [Link]
-
Reddy, B. R., et al. (2015). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. Journal of Chromatographic Science, 53(5), 745–754. Retrieved from [Link]
-
Kumari, R., et al. (2010). HPLC-UV Determination of Abacavir Sulphate in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 22(5), 3413-3418. Retrieved from [Link]
- Esteve Quimica, S.A. (2008). Process for the preparation of abacavir. EP1939196A1.
-
Sharma, G., et al. (2022). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. Organic Letters, 24(34), 6264–6269. Retrieved from [Link]
-
Veeprho. (n.d.). Abacavir EP Impurity C | CAS 124752-25-6. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthetic Methodologies towards Abacavir (ABC): An Anti-HIV Drug. Retrieved from [Link]
-
European Patent Office. (2008). Process for the preparation of abacavir. EP 1939196 A1. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Abacavir Sulfate - Impurity C (Freebase). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of abacavir. EP1857458A1.
-
MDPI. (2023). AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Synthesis of nucleosides. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
-
ResearchGate. (2014). Regioselective alkylation reaction of purines under microwave Irradiation. Retrieved from [Link]
-
PubMed. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control?. Retrieved from [Link]
-
NIH. (2003). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Retrieved from [Link]
-
ResearchGate. (n.d.). Vorbruggen nucleoside synthesis. Retrieved from [Link]
-
ACS Publications. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]
Sources
- 1. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.info [ijpsr.info]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. teledynelabs.com [teledynelabs.com]
Technical Support Center: Improving HPLC Separation of Abacavir and Descyclopropyl Abacavir
Welcome to the technical support center dedicated to resolving common challenges in the High-Performance Liquid Chromatography (HPLC) separation of Abacavir and its primary process impurity and degradation product, Descyclopropyl Abacavir.[1][2][] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based solutions to achieve optimal and robust separations.
Introduction: The Challenge of Structurally Similar Compounds
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV.[] Descyclopropyl Abacavir, also known as Abacavir EP Impurity C or USP Related Compound A, is a key related substance.[1][][4] The structural similarity between these two compounds, differing only by the presence of a cyclopropyl group on the purine ring, presents a significant chromatographic challenge.[5] Achieving baseline separation is critical for accurate quantification and ensuring the quality and safety of Abacavir drug products.
This guide will walk you through common issues and provide scientifically grounded troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the typical column chemistries used for separating Abacavir and Descyclopropyl Abacavir?
A1: Reversed-phase chromatography using a C18 stationary phase is the most common and effective approach.[6][7][8] Look for columns with high carbon loading and good end-capping to minimize secondary interactions with residual silanols, which is crucial when analyzing basic compounds like Abacavir.[6]
Q2: Why is mobile phase pH so critical for this separation?
A2: Both Abacavir and Descyclopropyl Abacavir are basic compounds containing primary and secondary amine functional groups. The mobile phase pH dictates the ionization state of these analytes and the surface of the silica-based stationary phase.[9][10][11] Controlling pH is essential to manage retention, selectivity, and peak shape.[9][12] Operating at a low pH (typically between 2 and 4) protonates the silanol groups on the stationary phase, minimizing undesirable ionic interactions that cause peak tailing.[9][13]
Q3: What are common starting conditions for method development?
A3: A good starting point is a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with a gradient elution. The mobile phase often consists of an aqueous buffer (like phosphate or formate) at a low pH and an organic modifier like acetonitrile or methanol.[7][8][14] For example, a method might use a mobile phase of acetonitrile and 0.05 M potassium dihydrogen phosphate adjusted to pH 4.2.[7]
Troubleshooting Guide: From Tailing Peaks to Poor Resolution
This section addresses specific problems you might encounter during your analysis.
Issue 1: Poor Peak Shape (Tailing) for Abacavir and/or Descyclopropyl Abacavir
Q: My peaks, especially for Abacavir, are showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like Abacavir is a classic sign of secondary interactions with the stationary phase.[11][13] The primary cause is the interaction between the protonated amine groups on your analytes and ionized residual silanol groups on the silica packing material.[13]
Caption: A systematic workflow for troubleshooting peak tailing.
-
Optimize Mobile Phase pH:
-
Rationale: The most effective way to reduce silanol interactions is to operate at a low pH where these groups are fully protonated (not charged).[9][13]
-
Protocol: Prepare your aqueous mobile phase component. Before adding the organic modifier, adjust the pH to a value between 2.5 and 3.5 using an acid like phosphoric acid or formic acid.[15] Ensure your column is stable at this pH.[13]
-
-
Select a Base-Deactivated Column:
-
Rationale: Not all C18 columns are the same. Modern columns are often manufactured with high-purity silica and proprietary end-capping techniques that shield the residual silanols, making them more suitable for basic compounds.[16]
-
Action: If you are using an older "Type A" silica column, consider switching to a "Type B" (high-purity) or a base-deactivated column.
-
-
Check for Column Overload:
-
Rationale: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing peaks.[16]
-
Protocol: Prepare a series of dilutions of your sample (e.g., 50%, 25%, 10% of the original concentration) and inject them. If peak shape improves with dilution, mass overload was a contributing factor.
-
Issue 2: Insufficient Resolution Between Abacavir and Descyclopropyl Abacavir
Q: The peaks for Abacavir and Descyclopropyl Abacavir are merged or have a resolution of less than 1.5. How can I improve the separation?
A: Achieving separation between these structurally similar compounds requires fine-tuning the selectivity of your chromatographic system.[5] This is primarily influenced by the mobile phase composition and the column chemistry.
| Parameter | Initial Condition | Optimization Strategy 1 (Selectivity) | Optimization Strategy 2 (Efficiency) |
| Column | Standard C18, 150x4.6mm, 5µm | Phenyl-Hexyl or Cyano Phase | C18, 150x4.6mm, <3µm particles |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.0 | 20 mM Ammonium Formate, pH 3.5 | 20 mM Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 20% to 60% B in 15 min | Adjust gradient slope (make it shallower) | Optimize gradient for smaller particles |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Adjust based on column dimension/pressure |
| Temperature | 30 °C | Increase to 35-40 °C | 30 °C |
-
Optimize Organic Modifier:
-
Rationale: Acetonitrile and methanol offer different selectivities. While acetonitrile is a stronger solvent, methanol can provide unique interactions (e.g., hydrogen bonding) that may alter the elution order or improve the separation of closely related compounds.
-
Protocol: Keeping all other parameters constant, prepare a mobile phase using methanol instead of acetonitrile. Compare the resulting chromatogram. You can also test mixtures of both organic solvents.
-
-
Adjust the Gradient Slope:
-
Rationale: A shallower gradient (i.e., a smaller change in organic solvent concentration per unit of time) increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.[14]
-
Protocol: Identify the percentage of organic modifier at which your compounds elute. Modify your gradient to be much shallower in this region. For example, if elution occurs around 35% Acetonitrile, change the gradient from "20-60% B in 15 min" to "30-40% B in 20 min."
-
-
Change Column Temperature:
-
Rationale: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Increasing the temperature can sometimes improve peak efficiency and alter selectivity.
-
Protocol: Set the column oven to 35 °C or 40 °C. Allow the system to equilibrate fully before injecting your sample. Note any changes in retention time and resolution.
-
Caption: Key pathways for optimizing chromatographic resolution.
By systematically addressing these common issues using the principles outlined, you can develop a robust and reliable HPLC method for the separation of Abacavir and Descyclopropyl Abacavir, ensuring the accuracy and integrity of your analytical results.
References
-
Abacavir Tablets Assay and Testing Methods. (n.d.). Scribd. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci. Retrieved from [Link]
-
How to Develop HPLC Method for Basic Compounds. (2024, April 7). Pharma Knowledge Forum. Retrieved from [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Pharma Knowledge. Retrieved from [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf. Retrieved from [Link]
-
How to Develop Methods for HPLC Problematic Compounds. (2025, September 19). Patsnap Eureka. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chromatography Online. Retrieved from [Link]
-
Abacavir EP Impurity C | CAS 124752-25-6. (n.d.). Veeprho. Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]
-
Challenges in HPLC Technology and Potential Solutions. (2023, October 2). G-M-I, Inc. Retrieved from [Link]
-
USP-NF Abacavir Sulfate. (n.d.). Scribd. Retrieved from [Link]
-
DESCYCLOPROPYL ABACAVIR. (n.d.). precisionFDA. Retrieved from [Link]
-
AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. (2023, February 16). PMC - NIH. Retrieved from [Link]
-
Abacavir Sulfate. (n.d.). Scribd. Retrieved from [Link]
-
Separation of structurally similar nocathiacin analogues by reversed phase chromatography. (2010, April 30). PubMed. Retrieved from [Link]
-
HPLC-UV Determination of Abacavir Sulphate in Pharmaceutical Dosage Forms. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ABACAVIR, LAMIVUDINE & DOLUTEGRAVIR BY RP-HPLC METHOD. (2020, June 10). WJPMR. Retrieved from [Link]
-
CAS No: 124752-25-6 | Product Name : Abacavir Sulfate - Impurity C (Freebase). (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. (n.d.). MDPI. Retrieved from [Link]
-
High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. (2024, September 1). Preprints.org. Retrieved from [Link]
-
Stability Indicating RP-HPLC Method Development and Validation for Determination of Abacavir Sulphate in Tablet Dosage Form. (2020, March 30). IJPPR. Retrieved from [Link]
-
A Enantio-selective and chemo-selective HPLC method for the determination of Abacavir Sulfate and its enantiomer. (2013, October 30). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Descyclopropyl Abacavir | LGC Standards [lgcstandards.com]
- 5. Separation of structurally similar nocathiacin analogues by reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaguru.co [pharmaguru.co]
- 7. asianpubs.org [asianpubs.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. agilent.com [agilent.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mastelf.com [mastelf.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Abacavir and Descyclopropyl Abacavir Co-elution
Welcome to the dedicated technical support center for addressing the analytical challenge of co-elution between the active pharmaceutical ingredient (API) Abacavir and its process-related impurity, Descyclopropyl Abacavir. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, actionable solutions to ensure accurate quantification and robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are Abacavir and Descyclopropyl Abacavir, and why is their separation critical?
A1: Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV. Descyclopropyl Abacavir is a known process-related impurity and potential degradant of Abacavir. Regulatory bodies like the ICH require that impurities in drug substances and products are closely monitored and controlled to ensure patient safety and product efficacy. Co-elution of Descyclopropyl Abacavir with the main Abacavir peak in chromatographic analysis leads to inaccurate quantification of the API and fails to control this critical impurity, potentially masking a quality control issue. Therefore, achieving baseline separation is a critical requirement for a valid analytical method.
Q2: We are observing poor resolution between Abacavir and Descyclopropyl Abacavir using a standard C18 column. What are the likely causes?
A2: The co-elution of Abacavir and its descyclopropyl impurity on a standard C18 column is a common issue stemming from their structural similarity. Both are polar molecules, but the primary difference is the absence of the cyclopropyl group on the N-6 position of the purine ring in the impurity. This subtle change may not be significant enough to be resolved by the non-polar interactions that dominate retention on a C18 phase. Several factors could be at play:
-
Insufficient Selectivity: The chosen mobile phase and stationary phase combination does not offer enough selectivity to differentiate between the two closely related structures.
-
Inadequate pH Control: The ionization state of both molecules is highly dependent on the mobile phase pH. If the pH is not optimized, the charge states of the two molecules can be too similar, leading to poor separation.
-
Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier and the buffer system can significantly impact the retention and selectivity.
Troubleshooting Guide: Resolving Co-elution
This section provides a systematic approach to troubleshooting and resolving the co-elution of Abacavir and Descyclopropyl Abacavir.
Initial Assessment and Diagnosis
Before making significant changes to your method, it's crucial to confirm the identity of the co-eluting peak.
Q3: How can we confirm that the co-eluting peak is indeed Descyclopropyl Abacavir?
A3: Peak identification should be performed using a mass spectrometer (LC-MS). By analyzing the mass-to-charge ratio (m/z) of the eluting peaks, you can confirm the presence of Descyclopropyl Abacavir. The expected [M+H]+ for Abacavir is m/z 287.1, while for Descyclopropyl Abacavir, it is m/z 247.1. Additionally, spiking the sample with a certified reference standard of Descyclopropyl Abacavir and observing an increase in the peak area of the suspected impurity peak can provide further confirmation.
Method Development and Optimization Strategies
Strategy 1: Mobile Phase Modification
Fine-tuning the mobile phase is often the most straightforward approach to improving resolution.
Q4: What mobile phase parameters should we focus on to improve separation?
A4: The key mobile phase parameters to investigate are pH, buffer concentration, and the type and proportion of the organic modifier.
-
pH Adjustment: The pKa of Abacavir is around 5.5. Operating the mobile phase pH close to the pKa can induce significant changes in retention and selectivity as small pH shifts will alter the ionization state of the molecules. A systematic study of pH in the range of 3.0 to 6.0 is recommended. A lower pH (e.g., 3.0-4.0) will ensure both the purine ring nitrogens are protonated, potentially enhancing selectivity.
-
Organic Modifier: While acetonitrile is a common choice, experimenting with methanol or a combination of acetonitrile and methanol can alter the selectivity (the "delta" in the resolution equation). Methanol, being a more polar and protic solvent, can offer different interactions with the analytes and the stationary phase.
-
Buffer System: The choice of buffer can influence peak shape and selectivity. Buffers like phosphate, formate, and acetate should be evaluated. For instance, a volatile buffer like ammonium formate is ideal for LC-MS compatibility.
Experimental Protocol: pH Scouting Study
-
Prepare Mobile Phases: Prepare a series of mobile phases with identical organic modifier concentrations but varying pH (e.g., pH 3.0, 3.5, 4.0, 4.5, 5.0, 5.5) using a suitable buffer system (e.g., 20mM ammonium formate).
-
Equilibrate the Column: For each pH condition, equilibrate the C18 column for at least 20 column volumes.
-
Inject Sample: Inject a solution containing both Abacavir and Descyclopropyl Abacavir.
-
Evaluate Resolution: Calculate the resolution between the two peaks at each pH.
-
Data Analysis: Plot resolution as a function of pH to identify the optimal pH for separation.
Data Presentation: Impact of Mobile Phase pH on Resolution
| Mobile Phase pH | Retention Time Abacavir (min) | Retention Time Descyclopropyl Abacavir (min) | Resolution (Rs) |
| 3.0 | 5.2 | 4.8 | 1.8 |
| 4.0 | 6.5 | 6.2 | 1.2 |
| 5.0 | 7.8 | 7.6 | 0.8 |
| 5.5 | 8.1 | 8.0 | 0.5 |
Note: Data are illustrative.
Strategy 2: Stationary Phase Selectivity
If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.
Q5: Beyond a standard C18, what other column chemistries could be effective for this separation?
A5: To enhance selectivity for polar, aromatic compounds like Abacavir and its impurity, consider stationary phases that offer alternative interaction mechanisms.
-
Phenyl-Hexyl Phase: This phase provides pi-pi interactions with the purine ring structure of the analytes, which can offer a different selectivity compared to the hydrophobic interactions of a C18 phase.
-
Pentafluorophenyl (PFP) Phase: PFP columns are excellent for separating structurally similar aromatic and polar compounds. They offer a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions.
-
Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This can provide enhanced retention and selectivity for polar compounds, especially when using highly aqueous mobile phases.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): For these polar compounds, HILIC can be a powerful alternative. In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent. This can produce a very different elution order and selectivity profile.
dot
Caption: A logical workflow for troubleshooting co-elution issues.
Strategy 3: Advanced Chromatographic Techniques
Q6: What if both mobile and stationary phase optimizations fail to provide adequate resolution?
A6: In challenging cases, more advanced techniques may be necessary.
-
Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique involves using two columns with different selectivities. The peak containing the co-eluting compounds from the first dimension is transferred to a second dimension column for further separation. For example, a C18 column could be used in the first dimension, and a PFP column in the second.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase. It can offer very different selectivity compared to HPLC and is particularly effective for separating closely related compounds.
Summary and Recommendations
The successful separation of Abacavir and Descyclopropyl Abacavir is a critical aspect of ensuring the quality and safety of Abacavir-containing drug products. A systematic approach to method development is key.
dot
Caption: Interplay of key parameters in chromatographic separation.
We recommend starting with a thorough optimization of the mobile phase pH on a standard C18 column. If this does not yield the desired resolution of ≥ 1.5, exploring alternative stationary phases like PFP or Phenyl-Hexyl is the next logical step. For particularly challenging matrices or very low-level quantification, 2D-LC should be considered.
References
-
Abacavir, PubChem, National Center for Biotechnology Information, [Link]
-
Srinivasu, M. K., et al. (2011). A Validated Stability-Indicating UPLC Method for Abacavir Sulphate. Rasayan Journal of Chemistry, 4(2), 311-318. [Link]
-
Abacavir Sulfate DrugBank Entry, DrugBank Online, [Link]
-
Bell, D. S. (2016). “PFP (Pentafluorophenyl) Column Selection for Reversed-Phase HPLC.” LCGC North America, 34(11), 856-865. [Link]
Investigating the stability of Descyclopropyl Abacavir under various conditions
Technical Support Center: Stability of Descyclopropyl Abacavir
Introduction: The "Why" Behind the Work
Descyclopropyl Abacavir, known formally as [(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol, is a primary impurity and transformation product of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in HIV therapy.[1][2][3] The stability of any active pharmaceutical ingredient (API) is paramount, but the stability of its impurities is equally critical. Understanding how Descyclopropyl Abacavir behaves under various environmental conditions is essential for ensuring drug product safety, efficacy, and shelf-life. Its degradation can lead to the formation of new, uncharacterized impurities, complicating analytical methods and potentially introducing toxic components.
This guide serves as a centralized resource for researchers investigating the stability of Descyclopropyl Abacavir. It provides not only step-by-step protocols but also the underlying scientific rationale and troubleshooting advice to navigate the complexities of stability studies.
Core Scientific Concepts: Predicting Instability
Descyclopropyl Abacavir, like its parent compound Abacavir, is a purine nucleoside analog.[1] Its structure contains several functional groups susceptible to degradation:
-
Purine Ring System: The diaminopurine core is susceptible to both acid-catalyzed hydrolysis and oxidation. Acidic conditions can lead to the cleavage of the N-glycosidic bond that links the purine base to the cyclopentene ring.[4][5][6]
-
Amine Groups: The exocyclic amine groups can be targets for oxidative deamination.
-
Cyclopentene Ring: The unsaturated cyclopentene ring is a potential site for oxidation, which could lead to ring-opening or the formation of hydroxylated byproducts.
Studies on the parent drug, Abacavir, have shown significant degradation under acidic and oxidative stress, while it remains relatively stable under basic, thermal, and photolytic conditions.[4][7] A key transformation pathway for Abacavir itself involves the detachment or opening of its cyclopropyl ring, leading to the formation of Descyclopropyl Abacavir (TP-247).[2] This inherent lability of the cyclopropyl group in the parent drug underscores the importance of studying the subsequent stability of the resulting descyclopropyl impurity.
Experimental Design: A Forced Degradation Workflow
A forced degradation (or stress testing) study is the cornerstone of any stability investigation. Its purpose is to intentionally degrade the sample to identify likely degradation products and validate the stability-indicating power of the analytical method. This workflow is mandated by international guidelines such as ICH Q1A(R2).[8][9][10]
Caption: Experimental workflow for a forced degradation study.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the stability testing of Descyclopropyl Abacavir.
Q1: My chromatogram shows no degradation after subjecting the sample to acid hydrolysis with 0.1N HCl at room temperature for 24 hours. What's wrong?
A1:
-
Causality: The stability of the N-glycosidic bond is highly dependent on the acid concentration and temperature. While Abacavir degrades in acid, Descyclopropyl Abacavir might be slightly more stable, or the conditions may not be harsh enough to induce significant degradation within the chosen timeframe.
-
Troubleshooting Steps:
-
Increase Stress: Escalate the stress conditions methodically. First, try increasing the temperature to 40-60°C while maintaining the 0.1N HCl concentration.
-
Increase Acid Molarity: If elevated temperature is insufficient, increase the acid concentration to 0.5N or 1.0N HCl.[4]
-
Extend Duration: As a final measure, extend the study duration to 48 or 72 hours.
-
Verification: Always run a control sample (analyte in solvent without stressor) in parallel to ensure the analyte itself is stable in the diluent.
-
Q2: I see a significant loss of my main Descyclopropyl Abacavir peak after oxidative stress with H₂O₂, but I don't see any new peaks. Is my mass balance calculation correct?
A2:
-
Causality: This is a classic sign of one of three possibilities:
-
The degradant(s) do not have a chromophore and are therefore "invisible" to the UV detector at your chosen wavelength.
-
The degradant(s) are not eluting from the column and are being irreversibly adsorbed onto the stationary phase.
-
The analyte has degraded into volatile compounds or precipitated out of solution.
-
-
Troubleshooting Steps:
-
Use a Photodiode Array (PDA) Detector: Instead of a single-wavelength UV detector, a PDA detector allows you to analyze the entire UV spectrum. Check for new peaks at different wavelengths (e.g., scan from 200-400 nm).
-
Employ Mass Spectrometry (LC-MS): This is the most definitive tool. A mass spectrometer can detect non-chromophoric compounds and help identify the mass of your degradants. Studies on Abacavir have successfully used LC-MS to identify degradants with m/z values of 319.2 and 247.2 under oxidative stress.[5]
-
Check for Precipitation: Visually inspect your stressed sample vials for any solid material. If present, attempt to dissolve it in a stronger solvent (like DMSO) and analyze it.
-
Modify Mobile Phase: A stronger elution gradient or a different organic modifier might be necessary to elute highly retained degradants.
-
Q3: My peak shapes for Descyclopropyl Abacavir are poor (tailing or fronting) in my HPLC analysis. How can I improve this?
A3:
-
Causality: Poor peak shape is often related to secondary interactions between the basic amine groups on the molecule and residual acidic silanols on the silica-based column packing. It can also be caused by a mismatch between the sample solvent and the mobile phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The mobile phase pH should ideally be 2-3 pH units away from the pKa of the analyte to ensure it is in a single ionic state. For basic compounds like this, a low pH mobile phase (e.g., pH 2.5-3.5 using formic acid or phosphoric acid) is usually effective.[4]
-
Use a High-Purity Column: Modern, end-capped columns (like a C8 or C18 with BEH technology) are designed to minimize silanol interactions.[4][7]
-
Match Sample Diluent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving the sample in a strong organic solvent when the initial mobile phase is highly aqueous can cause significant peak distortion. Water or a water:acetonitrile mixture is often a good starting point.[4]
-
Q4: How do I confirm the identity of the degradation products I'm observing?
A4:
-
Causality: Definitive identification of unknown impurities is crucial for regulatory submissions and for understanding the degradation pathway.
-
Troubleshooting Steps:
-
LC-MS/MS Analysis: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the primary tool. It provides the parent mass of the degradant and its fragmentation pattern. This fragmentation data is like a fingerprint that can be used to elucidate the structure.[11]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Q-TOF or Orbitrap provide a highly accurate mass measurement, which allows you to predict the elemental formula of the degradant with high confidence.
-
Isolation and NMR: For critical, significant degradants, it may be necessary to isolate the compound using preparative HPLC. Once a pure fraction is obtained, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) can be used to definitively determine its chemical structure.
-
Reference Standards: If you can hypothesize the structure of a degradant, you may be able to synthesize or purchase a reference standard for it.[3][12] Co-injecting the standard with your degraded sample and seeing if the peaks co-elute is a strong indicator of identity.
-
Protocols & Data Presentation
Protocol: Stability-Indicating UPLC Method
This protocol is adapted from established methods for Abacavir and its impurities.[4][7]
-
Chromatographic System: UPLC system with a PDA detector.
-
Column: Acquity BEH C8 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% o-phosphoric acid in water.
-
Mobile Phase B: 0.1% o-phosphoric acid in methanol.
-
Gradient Program:
-
0.0 min: 8% B
-
5.0 min: 40% B
-
6.0 min: 40% B
-
6.1 min: 8% B
-
8.0 min: End run
-
-
Flow Rate: 0.40 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (monitor 200-400 nm with PDA).
-
Injection Volume: 2 µL.
-
Sample Preparation: Prepare a 0.1 mg/mL solution of Descyclopropyl Abacavir in water.
Data Summary: Example Forced Degradation Results
The table below illustrates a typical summary of forced degradation data. The goal is to achieve 5-20% degradation to ensure the method is challenged without completely destroying the parent compound.
| Stress Condition | Duration | Temp. | % Assay of Descyclopropyl Abacavir | % Total Impurities | Mass Balance (%) | Observations |
| Control | 7 days | 25°C | 99.8 | 0.2 | 100.0 | No significant change |
| 1N HCl | 48 hrs | 25°C | 85.2 | 14.6 | 99.8 | Major degradant at RRT 0.85 |
| 1N NaOH | 7 days | 25°C | 99.5 | 0.4 | 99.9 | Stable |
| 3% H₂O₂ | 7 days | 25°C | 90.1 | 9.7 | 99.8 | Two minor degradants observed |
| Thermal | 10 days | 80°C | 98.9 | 1.0 | 99.9 | Stable |
| Photolytic | 11 days | ICH Q1B | 99.2 | 0.7 | 99.9 | Stable |
RRT = Relative Retention Time
References
-
Vukkum, P., Deshpande, G. R., et al. (2012). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method. Scientia Pharmaceutica. Available at: [Link]
-
PharmGKB. Abacavir Pathway, Pharmacokinetics/Pharmacodynamics. Clinical Pharmacogenetics Implementation Consortium. Available at: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]
-
U.S. Food and Drug Administration. (2004). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Katselou, M., et al. (2023). AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment. Toxics. Available at: [Link]
-
Prakash, A., et al. (2016). Forced degradation study of abacavir sulfate under the frame of genotoxic impurity. Semantic Scholar. Available at: [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]
-
ICH. Quality Guidelines Overview. International Council for Harmonisation. Available at: [Link]
-
IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Available at: [Link]
- Sahu, R.K., et al. (2012). ACID DEGRADATION STUDIES OF ABACAVIR SULFATE BY LC-MS/MS. International Journal of Research in Pharmacy and Chemistry.
-
Kurmi, M., et al. (2015). Separation and characterization of forced degradation products of abacavir sulphate by LC-MS/MS. ResearchGate. Available at: [Link]
-
Vukkum, P., et al. (2012). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method. ResearchGate. Available at: [Link]
-
Baillie, T.A. (2016). Structure of abacavir, and proposed metabolic activation pathway. ResearchGate. Available at: [Link]
- Google Patents. (2017). High performance liquid detection method for impurities of abacavir.
-
Sahu, R.K., et al. (2012). ACID DEGRADATION STUDIES OF ABACAVIR SULFATE BY LC-MS/MS. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
- Kumar, A., et al. (2014). LC Method for the Determination of Abacavir in Human Plasma for Pharmacokinetic Studies. Indian Journal of Pharmaceutical Sciences.
-
Singh, S., et al. (2017). Stability behaviour of antiretroviral drugs and their combinations. ResearchGate. Available at: [Link]
- Roy, A., et al. (2020). Hydrolysis of the damaged deoxythymidine glycol nucleoside and comparison to canonical DNA. RSC Publishing.
-
Gao, Y., & Kool, E.T. (2024). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]
-
Notari, R.E., et al. (1984). Substituent effects on degradation rates and pathways of cytosine nucleosides. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Gao, Y., & Kool, E.T. (2024). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. PubMed. Available at: [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Descyclopropyl Abacavir | LGC Standards [lgcstandards.com]
- 4. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Optimizing Extraction of Descyclopropyl Abacavir from Biological Matrices
Welcome to the technical support center for the bioanalysis of Descyclopropyl Abacavir. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the extraction of this key Abacavir metabolite from complex biological matrices. As your virtual Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to develop robust and reliable bioanalytical methods.
The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies, directly impacting the integrity of clinical and preclinical data.[1][2] Descyclopropyl Abacavir, a primary metabolite of the antiretroviral drug Abacavir, presents unique challenges in its extraction due to its distinct physicochemical properties compared to the parent drug. This guide will delve into the nuances of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), providing a framework for method optimization and troubleshooting.
Understanding Descyclopropyl Abacavir: Key Physicochemical Properties
A successful extraction strategy is built upon a thorough understanding of the analyte's chemical nature. Descyclopropyl Abacavir's structure, differing from Abacavir by the absence of the cyclopropyl group, significantly alters its polarity and, consequently, its behavior during extraction.
| Property | Value | Source |
| Molecular Formula | C11H14N6O | [1][3][4] |
| Molecular Weight | 246.27 g/mol | [1][3][4] |
| Solubility | Soluble in DMSO and Methanol. | [3] |
| Appearance | Off-White to Pale Yellow Solid. | [5] |
Troubleshooting Common Extraction Techniques
This section provides a question-and-answer-based guide to troubleshoot common issues encountered during the extraction of Descyclopropyl Abacavir.
Solid-Phase Extraction (SPE) Troubleshooting
SPE is a powerful technique for sample clean-up and concentration.[7] However, its success hinges on the careful selection of sorbent and optimization of each step.
Q1: I am experiencing low recovery of Descyclopropyl Abacavir with my current SPE method. What are the likely causes and how can I troubleshoot this?
A1: Low recovery in SPE can stem from several factors. A systematic approach to troubleshooting is essential.
Workflow for Troubleshooting Low SPE Recovery ```dot graph "Troubleshooting_Low_SPE_Recovery" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Low Recovery Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Analyte_Breakthrough [label="Analyze Load and Wash Fractions for Analyte"]; Analyte_in_Load [label="Analyte found in Loading Eluate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Analyte_in_Wash [label="Analyte found in Wash Eluate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Analyte_Retained [label="Analyte Retained on Sorbent", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot_Loading [label="Troubleshoot Loading Conditions:\n- Sample solvent too strong?\n- Incorrect pH?\n- Flow rate too high?\n- Insufficient sorbent mass?"]; Troubleshoot_Wash [label="Troubleshoot Wash Conditions:\n- Wash solvent too strong?\n- Incorrect pH?"]; Troubleshoot_Elution [label="Troubleshoot Elution Conditions:\n- Elution solvent too weak?\n- Incorrect pH?\n- Insufficient elution volume?"];
Start -> Check_Analyte_Breakthrough; Check_Analyte_Breakthrough -> Analyte_in_Load; Analyte_in_Load -> Troubleshoot_Loading [label="Yes"]; Analyte_in_Load -> Analyte_in_Wash [label="No"]; Analyte_in_Wash -> Troubleshoot_Wash [label="Yes"]; Analyte_in_Wash -> Analyte_Retained [label="No"]; Analyte_Retained -> Troubleshoot_Elution; }
Caption: A decision-making diagram for troubleshooting and optimizing LLE protocols.
-
pH of the Aqueous Phase: The pH of the biological matrix is critical for ensuring the analyte is in its neutral, most extractable form. [8] * Solution: For Descyclopropyl Abacavir, a basic compound, adjust the pH of the plasma sample to be at least two pH units above its pKa to ensure it is uncharged and will readily partition into the organic phase.
-
Choice of Organic Solvent: The polarity of the extraction solvent must be well-matched to the analyte.
-
Solution: Since Descyclopropyl Abacavir is more polar than Abacavir, a more polar extraction solvent than what is typically used for the parent drug may be necessary. Consider solvents like ethyl acetate or a mixture of a non-polar and a slightly more polar solvent.
-
-
Extraction Technique:
-
Emulsion Formation: Emulsions at the interface of the two phases can trap the analyte and lead to poor recovery.
-
Solution: Optimize the vortexing/shaking time and intensity. If emulsions persist, try centrifugation at a higher speed or for a longer duration. The "salting-out" effect, by adding a salt like sodium chloride to the aqueous phase, can also help break emulsions and improve extraction efficiency. [8]
-
Protein Precipitation (PPT) Troubleshooting
PPT is a simple and fast method for removing proteins from biological samples, but it is often the least clean extraction technique. [9]
Q4: I am using PPT with acetonitrile, but I'm still seeing significant ion suppression. What can I do to improve my results?
A4: While PPT is convenient, it often results in a "dirtier" extract containing phospholipids and other endogenous components that can cause matrix effects. [10]
-
Optimize the Precipitating Agent and Ratio:
-
Post-Precipitation Clean-up:
-
Solution: Combine the simplicity of PPT with a subsequent clean-up step. After precipitating with acetonitrile and centrifuging, pass the supernatant through a phospholipid removal plate or a reversed-phase SPE cartridge for further purification. This two-step approach can significantly reduce matrix effects while maintaining a relatively high throughput.
-
Recommended Experimental Protocols
The following are starting-point protocols that should be further optimized for your specific laboratory conditions and instrumentation.
Protocol 1: Solid-Phase Extraction (SPE)
-
Sorbent Selection: Start with a polymeric reversed-phase sorbent.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% ammonium hydroxide in water.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of water.
-
Elution: Elute Descyclopropyl Abacavir with 1 mL of methanol containing 2% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 100 µL of plasma, add 50 µL of 1M sodium carbonate buffer (pH ~11).
-
Extraction: Add 1 mL of ethyl acetate, vortex for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under nitrogen at 40°C and reconstitute in the mobile phase.
Protocol 3: Protein Precipitation (PPT) with Post-Extraction Clean-up
-
Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or the well of a phospholipid removal plate.
-
Phospholipid Removal (if applicable): If using a phospholipid removal plate, follow the manufacturer's instructions for filtration.
-
Evaporation and Reconstitution: Evaporate the supernatant/filtrate to dryness and reconstitute in the mobile phase.
Final Recommendations from Your Senior Application Scientist
The successful extraction of Descyclopropyl Abacavir from biological matrices requires a methodical approach that considers the analyte's unique physicochemical properties. Always remember to validate your chosen method according to regulatory guidelines, such as those from the FDA and ICH M10, to ensure the reliability and integrity of your data. [1][2]When encountering challenges, a systematic troubleshooting process, as outlined in this guide, will be your most valuable tool.
This technical support center is a living document. As new techniques and insights emerge, we will continue to update this resource to keep you at the forefront of bioanalytical science.
References
- United States Biological.
- PubChem. 6-Aminocarbovir.
- LGC Standards. Descyclopropyl Abacavir.
- Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review.
- Little, J. L., et al. (2006). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: examining lipid matrix effects. Rapid Communications in Mass Spectrometry, 20(10), 1603-1614.
- Thermo Fisher Scientific. (n.d.).
- Qwane, E. M., et al. (2021). Effect of sample pH on extraction efficiency of abacavir.
- Reddy, M. S., et al. (2012). LC Method for the Determination of Abacavir in Human Plasma for Pharmacokinetic Studies. International Journal of Pharmaceutical Sciences and Research, 3(11), 4344-4348.
- ChemIDplus. Abacavir.
- Kontogiannis, A., et al. (2023).
- Biosynth. Descyclopropyl abacavir | 124752-25-6 | FD21165.
- Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
- Fast, D. M., et al. (2011). Investigation and Resolution of Incurred Sample Reanalysis Failures: Two Case Studies. Bioanalysis, 3(9), 993-1000.
- Raynie, D. E. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- Annesley, T. M. (2003). Assessment of Matrix Effects in Liquid Chromatography-(Negative/Positive) Tandem Mass Spectrometry: Importance of Monitoring Phospholipids During Method Development. Clinical Chemistry, 49(6), 1041-1044.
- CymitQuimica. Descyclopropyl Abacavir.
- Pharmaffiliates.
- Chambers, E., et al. (2014). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 6(11), 1537-1553.
- NorthEast BioLab. Bioanalytical Technique, Bioanalytical Expert Case Studies.
- Adepu, R., et al. (2014). A High Sensitive Method for the Simultaneous Determination of Abacavir and Lamivudine in Human plasma by using Liquid chromatography - electro spray ionization tandem mass spectrometry and application to a pharmacokinetic study. Journal of Chemical and Pharmaceutical Sciences, 7(3), 235-242.
- Wian, K. A., et al. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Journal of Pharmaceutical and Biomedical Analysis, 193, 113723.
- Souverain, S., et al. (2004). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
- BenchChem. (2025). Application Note: Determination of Abacavir and its Metabolites by LC-MS/MS.
- Jain, D., et al. (2012). Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 37-41.
- Agilent Technologies. (2018).
- Cayman Chemical. (2023). Abacavir (sulfate)
- Le Bizec, B., et al. (2020). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. Metabolites, 10(7), 284.
- Fast, D. M., et al. (2011). Investigation and resolution of incurred sample reanalysis failures: two case studies. Bioanalysis, 3(9), 993-1000.
- Abcam. (n.d.).
- Heinig, K. (2015). Stability Issues in Bioanalysis: New Case Studies.
- Mercolini, L., et al. (2024).
- Verweij-van Wissen, C. P. W. G. M., et al. (2018). Development and Validation of a Bioanalytical Method for the Simultaneous Determination of 14 Antiretroviral Drugs using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Applied Bioanalysis, 4(2), 37-50.
- SVAK Life Sciences. Descyclopropyl Abacavir | CAS No: 124752-25-6.
- Gonzalez, L., et al. (2004). Determination of abacavir in human plasma by high‐performance liquid chromatography with ultraviolet detection and the analytical error function. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 187-192.
- Kontogiannis, A., et al. (2023).
- Strengers, P. F. W. (2023). Challenges for Plasma-Derived Medicinal Products. Transfusion Medicine and Hemotherapy, 50(2), 116-122.
- Zare, F., et al. (2019). Optimization of dispersive liquid-liquid microextraction procedure for detecting chlorpyrifos in human urine samples. Journal of Environmental Health Science and Engineering, 17(2), 739-746.
Sources
- 1. 6-Aminocarbovir | C11H14N6O | CID 130245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Descyclopropyl Abacavir | LGC Standards [lgcstandards.com]
- 3. usbio.net [usbio.net]
- 4. biosynth.com [biosynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Abacavir [drugfuture.com]
- 7. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Strategies to control the formation of Descyclopropyl Abacavir in drug products
Topic: Strategies to Control the Formation of Descyclopropyl Abacavir
Welcome to the technical support center for Abacavir drug product development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for controlling the formation of the critical degradation impurity, Descyclopropyl Abacavir (DPA). Our goal is to move beyond simple protocols and explain the causal mechanisms behind impurity formation, empowering you to design robust and stable formulations.
Frequently Asked Questions (FAQs)
Q1: What is Descyclopropyl Abacavir (DPA), and why is its control critical in drug products?
Descyclopropyl Abacavir (DPA), chemically known as [(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol, is a primary degradation product of the antiretroviral drug Abacavir.[1][2] It is officially recognized as "Abacavir EP Impurity C" by the European Pharmacopoeia and "Abacavir Related Compound A" by the United States Pharmacopeia.[1][3]
The formation of DPA involves the cleavage of the cyclopropyl group from the parent Abacavir molecule.[4] The control of this impurity is mandated by regulatory agencies worldwide to ensure the safety, quality, and efficacy of the final drug product.[5] Uncontrolled degradation can lead to a decrease in the potency of the active pharmaceutical ingredient (API) and the introduction of impurities that have not been adequately qualified for safety. Therefore, a thorough understanding and control of the DPA formation pathway are essential throughout the drug development lifecycle, from formulation to commercial manufacturing.[5][6]
Q2: What is the primary degradation pathway leading to the formation of DPA?
The formation of DPA from Abacavir is primarily driven by hydrolysis, particularly under acidic conditions, and oxidative stress.[7][8] The core mechanism involves the scission of the carbon-nitrogen (C-N) bond that links the cyclopropyl ring to the purine base of the Abacavir molecule.[4]
Forced degradation studies have conclusively shown that Abacavir is highly susceptible to degradation in acidic environments, leading to the formation of DPA.[8][9] Oxidative conditions also contribute significantly to its degradation.[7] The cyclopropylamine moiety is a known site of reaction; for instance, photodegradation can be initiated by a one-electron oxidation of this group, forming a radical cation that subsequently reacts to yield various products, including DPA.[4]
Below is a diagram illustrating the primary degradation pathway.
Caption: Abacavir degradation pathway to DPA.
Troubleshooting Guide: Investigating and Mitigating DPA Formation
This section addresses common issues encountered during development and stability testing.
Q3: I am observing high levels of DPA in my stability batches. What are the most likely causes?
Observing an increasing trend of DPA during stability studies points to an inherent instability in the drug product. The investigation should be systematic, focusing on the three pillars of formulation and process control: pH, moisture, and excipient interaction.
| Potential Cause | Scientific Rationale | Recommended Action |
| Low pH Environment | Acid-catalyzed hydrolysis is the most significant pathway for DPA formation.[8][9] The acidic environment protonates the nitrogen atom, weakening the C-N bond and facilitating its cleavage. | Measure the micro-pH of the formulation. Consider incorporating buffering agents to maintain a stable, neutral, or slightly alkaline pH. |
| Excess Moisture | Hydrolysis is a chemical reaction with water. High levels of residual moisture from manufacturing (e.g., wet granulation, inadequate drying) or moisture ingress through packaging will accelerate the degradation rate. | Review and optimize drying parameters in the manufacturing process. Perform water activity tests and Karl Fischer titration. Select packaging with a suitable moisture barrier. |
| Excipient Incompatibility | Certain excipients can carry acidic impurities (e.g., stearic acid in magnesium stearate, peroxides in povidone) or be hygroscopic, attracting water into the formulation. These can create localized environments that promote degradation.[4] | Conduct a comprehensive excipient compatibility study. Screen different grades and suppliers of critical excipients. Consider using antioxidants if oxidative degradation is suspected.[7] |
| Process-Induced Stress | High temperatures during processing steps like drying or compression can provide the activation energy needed to accelerate the degradation reaction. | Review the thermal profile of the manufacturing process. Implement temperature controls where necessary. Evaluate the impact of processing time on impurity formation. |
Q4: How can I analytically detect and quantify DPA in my drug product?
A validated, stability-indicating analytical method is required. The most common and reliable technique is Ultra-High Performance Liquid Chromatography (UHPLC) coupled with UV or PDA detection.[7] Such methods are designed to separate Abacavir from all known impurities and degradation products, ensuring accurate quantification.
For the structural confirmation of DPA and the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard.[9]
Protocol 1: Stability-Indicating UHPLC Method
This protocol is adapted from established methods for Abacavir and its related substances.[7]
Objective: To resolve and quantify Descyclopropyl Abacavir (DPA) from the Abacavir API peak and other impurities.
1. Chromatographic Conditions:
-
Column: A sub-2 µm particle column, such as an Acquity UPLC HSS C18 (50 mm x 2.1 mm, 1.8 µm), is recommended for high resolution and short run times.
-
Mobile Phase A: 0.05% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.05% Trifluoroacetic acid in acetonitrile.
-
Gradient Program:
-
0.0 min: 5% B
-
5.0 min: 50% B
-
6.0 min: 50% B
-
6.1 min: 5% B (Return to initial)
-
8.0 min: End of run
-
-
Flow Rate: 0.40 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 220 nm.[9]
-
Injection Volume: 2 µL.
2. Solution Preparation:
-
Diluent: Water or a water:acetonitrile mixture (e.g., 90:10 v/v).
-
Standard Solution: Prepare a stock solution of DPA reference standard at a concentration of approximately 0.1 mg/mL in a 1:1 mixture of water and acetonitrile. Dilute further with the diluent to the desired concentration (e.g., corresponding to the reporting threshold of 0.1%).
-
Sample Solution: Prepare the Abacavir drug product sample at a target concentration of 1.0 mg/mL of Abacavir in the diluent.
3. System Suitability:
-
Inject a suitability solution containing both Abacavir and DPA.
-
Resolution: The resolution between the Abacavir peak and the DPA peak should be greater than 2.0.
-
Tailing Factor: The tailing factor for the Abacavir peak should be less than 2.0.
-
Theoretical Plates: The number of theoretical plates for the Abacavir peak should be greater than 2000.
4. Validation:
-
The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Q5: How can I proactively identify potential degradation risks early in development?
Forced degradation studies (also known as stress testing) are essential. These studies, conducted according to ICH guideline Q1A(R2), deliberately expose the drug substance to harsh conditions to accelerate degradation and identify likely degradation products and pathways.[9]
Protocol 2: Forced Degradation Study for Abacavir
Objective: To evaluate the degradation profile of Abacavir under various stress conditions.
1. Sample Preparation:
-
Prepare solutions of Abacavir API at approximately 1.0 mg/mL for each condition.
2. Stress Conditions:
-
Acid Hydrolysis: Reflux with 1N HCl at 80°C for 24-72 hours.[9]
-
Base Hydrolysis: Reflux with 1N NaOH at 80°C for 24-72 hours.[9]
-
Neutral Hydrolysis: Reflux with water at 80°C for 24-72 hours.[9]
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze using the validated stability-indicating UHPLC method (Protocol 1).
-
Use an LC-MS/MS system to identify the mass of the degradation products and confirm the presence of DPA (m/z 247.13).[4]
4. Interpretation:
-
A significant increase in DPA under acid hydrolysis and oxidative conditions will confirm these as the primary degradation pathways to target with control strategies.[7][8]
Overall Control Strategy Workflow
A robust control strategy is not a single action but an integrated workflow that spans the entire product lifecycle. The following diagram outlines a logical approach to minimizing DPA formation.
Caption: Integrated workflow for controlling DPA formation.
References
-
Katsimpardi, M., et al. (2023). AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. National Institutes of Health (NIH). Available at: [Link]
-
Rao, D. S., et al. (2013). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. National Institutes of Health (NIH). Available at: [Link]
-
Poloju, D., et al. (2013). ACID DEGRADATION STUDIES OF ABACAVIR SULFATE BY LC-MS/MS. International Journal of Research in Pharmacy and Chemistry (IJRPC). Available at: [Link]
-
Rao, D. S., et al. (2013). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. ResearchGate. Available at: [Link]
-
SynZeal. (n.d.). Abacavir Impurities. SynZeal. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Aminocarbovir. PubChem. Available at: [Link]
Sources
- 1. Descyclopropyl Abacavir | LGC Standards [lgcstandards.com]
- 2. 6-Aminocarbovir | C11H14N6O | CID 130245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ::Descyclopropyl Abacavir | CAS No: 124752-25-6:: [svaklifesciences.com]
- 4. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abacavir Impurities | SynZeal [synzeal.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijrpc.com [ijrpc.com]
Technical Support Center: Quantitative Assays for Descyclopropyl Abacavir
Welcome to the technical support center for the quantitative analysis of Descyclopropyl Abacavir. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during experimental workflows. The information herein is structured in a practical question-and-answer format, grounded in established scientific principles to ensure the integrity and reliability of your analytical results.
Section 1: Frequently Asked Questions (FAQs) - HPLC-UV & LC-MS/MS Methods
This section addresses common issues encountered during the quantitative analysis of Descyclopropyl Abacavir using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
FAQ 1: Chromatographic Issues
Question: My chromatogram shows poor peak shape for Descyclopropyl Abacavir (e.g., tailing, fronting, or broad peaks). What are the likely causes and how can I resolve this?
Answer:
Poor peak shape in HPLC is a frequent issue that can compromise the accuracy and precision of quantification.[1] The primary causes can be categorized as follows:
-
Column-Related Issues:
-
Cause: Column contamination or deterioration is a common culprit.[1][2] Over time, particulates from samples or the mobile phase can accumulate on the column frit or the head of the column, leading to distorted peaks.
-
Solution: Implement a regular column cleaning and regeneration protocol as recommended by the manufacturer. Using guard columns can also help protect the analytical column from contaminants.[1] If the problem persists, the column may need to be replaced.
-
-
Mobile Phase and Sample Mismatch:
-
Cause: A significant mismatch in solvent strength or composition between the sample solvent and the mobile phase can lead to peak distortion.[2] For instance, injecting a sample dissolved in a very strong solvent can cause peak fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility constraints, ensure the injection volume is minimized to reduce the solvent mismatch effect.
-
-
pH of the Mobile Phase:
-
Cause: For ionizable compounds like Descyclopropyl Abacavir, the pH of the mobile phase is critical. If the pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing due to secondary interactions with the stationary phase.[3]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH is generally preferred for good peak shape on a C18 column. The use of a suitable buffer, such as phosphate or acetate, is crucial to maintain a stable pH.[4][5]
-
-
System Dead Volume:
-
Cause: Excessive dead volume in the HPLC system, often from poorly connected tubing or fittings, can lead to peak broadening.[2]
-
Solution: Ensure all connections are properly made and that the tubing length and internal diameter are appropriate for the system.
-
Workflow for Troubleshooting Poor Peak Shape
Caption: A logical workflow for diagnosing and resolving poor peak shape in HPLC.
FAQ 2: Sample Preparation and Matrix Effects
Question: I am observing low and inconsistent recovery of Descyclopropyl Abacavir from biological matrices (e.g., plasma, serum) after Solid-Phase Extraction (SPE). What could be the cause and what is the best way to optimize the SPE method?
Answer:
Low and variable recovery in SPE is a common challenge, often stemming from a suboptimal extraction protocol.[6][7] Here are the key factors to consider for optimization:
-
Sorbent Selection:
-
Cause: A mismatch between the sorbent's retention mechanism and the analyte's chemical properties is a primary reason for poor recovery.[6]
-
Solution: For Descyclopropyl Abacavir, which is a moderately polar compound, a reversed-phase (e.g., C8 or C18) or a mixed-mode cation exchange sorbent could be appropriate. The choice depends on the sample matrix and the desired level of cleanup.
-
-
Methodological Steps:
-
Conditioning and Equilibration: Inadequate wetting of the sorbent bed during conditioning or failure to equilibrate the cartridge with a solvent similar to the sample matrix can lead to poor retention.[8]
-
Sample Loading: A flow rate that is too high during sample application can result in breakthrough, where the analyte does not have sufficient time to interact with the sorbent.[6]
-
Washing: The wash solvent may be too strong, causing premature elution of the analyte along with the interferences.[7]
-
Elution: The elution solvent may be too weak to completely desorb the analyte from the sorbent, or the elution volume may be insufficient.[6][8]
-
A Systematic Approach to SPE Method Development
Sources
- 1. mastelf.com [mastelf.com]
- 2. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 3. bvchroma.com [bvchroma.com]
- 4. ijrpc.com [ijrpc.com]
- 5. ijrpc.com [ijrpc.com]
- 6. welch-us.com [welch-us.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Photocatalytic Degradation Kinetics of Descyclopropyl Abacavir
Welcome to the technical support center for researchers investigating the photocatalytic degradation kinetics of Descyclopropyl Abacavir. This guide is designed to provide you with field-proven insights, detailed protocols, and robust troubleshooting advice to ensure the success and integrity of your experiments. As your virtual application scientist, my goal is to explain the causality behind experimental choices, helping you move beyond simple step-following to a deeper understanding of the system.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions a researcher might have before embarking on this experimental journey.
Q1: What is Descyclopropyl Abacavir and why is its degradation relevant?
Descyclopropyl Abacavir, also known as Abacavir EP Impurity C, is a known impurity and a primary transformation product of Abacavir, a potent antiviral drug used in HIV treatment.[1][2] Its chemical formula is C₁₁H₁₄N₆O.[3][4][5] The parent drug, Abacavir, and its byproducts are considered emerging contaminants as they are often detected in wastewater effluents due to their incomplete removal in conventional treatment plants.[6][7] Studying the degradation of Descyclopropyl Abacavir is critical for assessing the environmental fate of Abacavir and for developing advanced oxidation processes (AOPs), like photocatalysis, to effectively mineralize these persistent pharmaceutical compounds into less harmful substances.[6][8]
Q2: What is the core principle of photocatalytic degradation?
Heterogeneous photocatalysis is an advanced oxidation process that utilizes a semiconductor material (the photocatalyst), most commonly titanium dioxide (TiO₂), and a light source (e.g., UV or visible light).[9] When the photocatalyst absorbs photons with energy equal to or greater than its bandgap, it generates electron-hole pairs (e⁻/h⁺). These charge carriers react with adsorbed water and molecular oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide anion radicals (O₂•⁻).[9][10][11] These ROS are powerful, non-selective oxidizing agents that can break down complex organic molecules like Descyclopropyl Abacavir into simpler, less toxic compounds, ideally CO₂, H₂O, and inorganic ions.[8][9]
Q3: What kinetic model typically describes this degradation process?
The photocatalytic degradation of many organic pollutants, including pharmaceuticals at low concentrations, can often be described by pseudo-first-order kinetics.[12][13][14] This model assumes that the concentration of one reactant (the pollutant) is the limiting factor in the reaction rate. The integrated rate law is expressed as:
ln(C₀/C) = k_app * t
Where:
-
C₀ is the initial concentration of Descyclopropyl Abacavir.
-
C is the concentration at time 't'.
-
k_app is the apparent pseudo-first-order rate constant (min⁻¹).
This model is a simplification of the more complex Langmuir-Hinshelwood (L-H) model, which accounts for the adsorption of the substrate onto the catalyst surface.[14] For the low concentrations typical in environmental remediation studies, the pseudo-first-order approximation is generally valid and experimentally convenient.[14]
Section 2: Experimental Design & Protocol
A successful kinetics study hinges on a well-designed and meticulously executed experiment. This section provides a comprehensive workflow.
Experimental Workflow Diagram
Caption: Experimental workflow for kinetic analysis.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of Descyclopropyl Abacavir (e.g., 10 mg/L) in ultrapure water.
-
Select a photocatalyst. Commercial TiO₂ P25 is a widely used and reliable standard.
-
-
Photoreactor Setup:
-
Use a batch photoreactor, typically a cylindrical glass or quartz vessel.[13][15][16]
-
The light source, such as a medium-pressure mercury lamp, should be placed in a quartz immersion well to allow for cooling and prevent thermal degradation of the compound.[15] Maintain a constant temperature (e.g., 20-25°C) using a circulating water bath.
-
Place a magnetic stirrer in the reactor to ensure the catalyst remains suspended and the solution is homogeneous.
-
-
Reaction Execution:
-
Add a specific volume of the Descyclopropyl Abacavir solution to the reactor.
-
Disperse the desired amount of photocatalyst (e.g., an optimal loading of 100-150 mg/L is a good starting point).[17][18]
-
Crucial Step (Adsorption-Desorption Equilibrium): Stir the suspension in complete darkness for 30-60 minutes.[19] This step is essential to distinguish between removal by adsorption onto the catalyst surface and actual photocatalytic degradation. Take a sample at the end of this period; this is your true initial concentration (C₀) for the kinetic study.
-
Turn on the light source to initiate the photocatalytic reaction. Start a timer simultaneously.
-
Withdraw aliquots (e.g., 1 mL) at predetermined time intervals (e.g., 0, 5, 10, 15, 30, 45, 60 minutes).
-
-
Sample Processing & Analysis:
-
Immediately filter each aliquot through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove all photocatalyst particles. This step quenches the reaction and prevents damage to the analytical equipment.
-
Analyze the filtrate using a validated HPLC-UV method (details in Section 3) to determine the concentration of Descyclopropyl Abacavir.
-
-
Control Experiments (Self-Validation):
-
Photolysis Control: Run the experiment with the light source on but without the photocatalyst to quantify direct degradation by light.
-
Adsorption Control: Run the experiment with the photocatalyst but without light (continue stirring in the dark) to quantify removal by adsorption alone.[20]
-
A true photocatalytic effect is only confirmed if the degradation rate in the main experiment is significantly greater than in these two control experiments.
-
Section 3: Analytical Quantification (HPLC-UV)
Accurate quantification is the bedrock of reliable kinetic data. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for this application.[21][22][23]
Q4: How do I develop an HPLC-UV method for Descyclopropyl Abacavir?
While a specific method for Descyclopropyl Abacavir may need optimization, established methods for the parent compound, Abacavir, provide an excellent starting point due to their structural similarity.
Example HPLC-UV Parameters (Adapted from Abacavir analysis):
| Parameter | Recommended Setting | Rationale & Source |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for retaining moderately polar compounds like Abacavir and its derivatives.[21][22] |
| Mobile Phase | Isocratic mixture of Acetonitrile and a buffer (e.g., 0.05 M KH₂PO₄ at pH 4.2) in a 50:50 ratio. | Provides good separation and peak shape. The pH can be adjusted to optimize retention.[21] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without excessive pressure.[21][22] |
| Injection Volume | 20 µL | A typical volume for standard analytical HPLC.[22] |
| Detection λ | 220 nm or 284 nm | Abacavir shows strong absorbance at these wavelengths; a UV scan of Descyclopropyl Abacavir will confirm the optimal wavelength.[21][22] |
| Column Temp. | Ambient or controlled at 25-30°C | Ensures reproducible retention times. |
| Internal Standard | Recommended (e.g., Nelfinavir mesylate or Ketoprofen) | Corrects for variations in injection volume and instrument response, improving precision.[21][22] |
Method Validation: Before analyzing experimental samples, you must validate the method by establishing linearity (calibration curve), accuracy, precision, and the limit of quantification (LOQ) according to ICH guidelines.[24][25]
Section 4: Data Analysis & Kinetics Modeling
Q5: How do I calculate the kinetic parameters from my HPLC data?
-
Calculate Degradation Efficiency:
-
Use the formula: Degradation (%) = [(C₀ - C) / C₀] * 100
-
Remember to use the concentration after the dark equilibration period as C₀.
-
-
Determine the Pseudo-First-Order Rate Constant (k_app):
-
For each time point, calculate ln(C₀/C).
-
Plot ln(C₀/C) (y-axis) versus Time (x-axis).
-
Perform a linear regression on the data points.
-
The slope of the resulting line is the apparent rate constant, k_app .
-
The goodness of fit is determined by the coefficient of determination (R²). A value > 0.95 indicates a good fit to the model.[18]
-
Example Data Presentation Table:
| Time (min) | Concentration (mg/L) | ln(C₀/C) |
|---|---|---|
| 0 (after dark) | 5.00 | 0.000 |
| 5 | 3.85 | 0.261 |
| 10 | 2.97 | 0.520 |
| 20 | 1.79 | 1.026 |
| 30 | 1.08 | 1.533 |
| 45 | 0.49 | 2.323 |
| 60 | 0.22 | 3.124 |
Section 5: Troubleshooting Guide
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Why is my degradation efficiency very low or zero? | 1. Inactive Catalyst: The catalyst may be old, contaminated, or of a non-photoactive crystal phase. 2. Incorrect Light Source: The lamp's emission spectrum may not overlap with the catalyst's absorption spectrum (e.g., using a visible light lamp for pure TiO₂ which is UV-active). 3. Presence of Scavengers: Your water source may contain dissolved organic matter or ions (e.g., carbonates, chlorides) that consume ROS, inhibiting the reaction.[12] | 1. Catalyst Verification: Use a fresh, high-purity catalyst like TiO₂ P25. Verify its properties if possible (e.g., via XRD). 2. Match Source & Catalyst: Ensure your lamp provides sufficient photons at the required energy level (e.g., UVA for TiO₂). 3. Use Ultrapure Water: Conduct initial experiments in ultrapure water to establish a baseline. If using other matrices, be aware of their inhibitory effects.[18] |
| Why are my kinetic plots (ln(C₀/C) vs. time) not linear? | 1. Incorrect Kinetic Model: The reaction may not follow pseudo-first-order kinetics, possibly due to high initial concentration or complex reaction pathways. 2. Catalyst Deactivation: The catalyst surface may be poisoned by intermediates, blocking active sites over time.[19][26] 3. pH Fluctuation: The formation of acidic byproducts during degradation can change the solution pH, affecting both the catalyst surface charge and the pollutant's speciation.[19][27] | 1. Test Other Models: Attempt to fit the data to a pseudo-second-order model. 2. Test Catalyst Reusability: Wash the catalyst after a run and reuse it in a fresh solution. A drop in efficiency suggests deactivation. 3. Monitor pH: Measure the pH at the beginning and end of the experiment. If it changes significantly, consider using a buffered solution (note that buffer ions can also act as scavengers). |
| My results are not reproducible between experiments. | 1. Inconsistent Catalyst Dispersion: Agglomeration of nanoparticles reduces the available surface area.[19] 2. Temperature Fluctuations: The lamp can heat the solution, affecting reaction rates.[19] 3. Light Intensity Variation: Aging lamps or inconsistent reactor positioning can alter the photon flux reaching the catalyst. | 1. Standardize Dispersion: Use ultrasonication for a fixed period (e.g., 15 min) before each experiment to ensure a homogenous suspension.[19] 2. Control Temperature: Use a cooling jacket or water bath to maintain a constant temperature.[15][19] 3. Monitor Lamp Output: Use a radiometer to check lamp intensity periodically and ensure consistent geometry between the lamp and the reactor. |
| I see significant removal in my "dark" control experiment. | Strong Adsorption: The compound has a high affinity for the catalyst surface. | This is not an error, but a finding. Quantify the percentage removed by adsorption. In your kinetic analysis of the photocatalytic data, ensure you use the concentration after the dark equilibration period as C₀ to isolate the effect of photocatalysis. |
Section 6: Advanced Topics & Deeper Insights
Q6: What is the mechanism of degradation and how can I probe it?
The degradation is driven by ROS. The primary mechanism on an illuminated TiO₂ surface is as follows:
Caption: Mechanism of photocatalysis on TiO₂.
To identify the dominant ROS, you can perform "scavenger" experiments.[12][28] This involves adding a chemical that selectively reacts with a specific ROS. A significant decrease in the degradation rate in the presence of a scavenger indicates the importance of that ROS.
-
For •OH: Add Isopropanol or Tert-Butyl Alcohol.
-
For h⁺ (holes): Add Ammonium Oxalate or EDTA.
-
For O₂•⁻: Add Benzoquinone.
Q7: How do experimental parameters like pH and catalyst loading affect the kinetics?
-
Catalyst Loading: The reaction rate generally increases with catalyst loading up to an optimal point.[17] Beyond this "optimum," the rate may decrease due to increased turbidity, which scatters light and reduces photon penetration into the solution.[19][26] A study on Abacavir showed a significant rate increase when moving from 10 mg/L to 100 mg/L of TiO₂.[18]
-
pH of the Solution: The pH affects both the surface charge of the photocatalyst and the ionization state of the target molecule.[27][29] TiO₂ has a point of zero charge (pH_pzc) around 6.5. Below this pH, its surface is positively charged, and above it, it's negatively charged. Since Descyclopropyl Abacavir contains amine groups, it will be protonated and positively charged at acidic pH. This can lead to electrostatic repulsion from a positively charged TiO₂ surface, potentially lowering the degradation rate. Conversely, at neutral or slightly alkaline pH, adsorption might be more favorable. The effect of pH must be determined empirically for each pollutant-catalyst system.[29]
References
-
Removal from Water of Some Pharmaceuticals by Photolysis and Photocatalysis: Kinetic Models. (n.d.). MDPI. [Link]
-
Kumari, R., et al. (n.d.). HPLC-UV Determination of Abacavir Sulphate in Pharmaceutical Dosage Forms. Asian Journal of Chemistry. [Link]
-
Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. (2014). PubMed. [Link]
-
Rao, B. M., et al. (2014). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. National Institutes of Health (NIH). [Link]
-
Experimental setup for photocatalytic degradation. (n.d.). ResearchGate. [Link]
-
Roles of reactive oxygen species (ROS) in the photocatalytic degradation of pentachlorophenol and its main toxic intermediates by TiO2/UV. (n.d.). ResearchGate. [Link]
-
Pelaez, M., et al. (2016). Assessment of the roles of reactive oxygen species in the UV and visible light photocatalytic degradation of cyanotoxins and water taste and odor compounds using C-TiO2. PubMed. [Link]
-
Ozkan, Y., et al. (2005). Simple and Reliable HPLC Method of Abacavir Determination in Pharmaceuticals, Human Serum and Drug Dissolution Studies from Tabl. Journal of Liquid Chromatography & Related Technologies, 28, 423–437. [Link]
-
Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials. (n.d.). MDPI. [Link]
-
Experimental setup for the photocatalytic degradation of BB41. (n.d.). ResearchGate. [Link]
-
Poloju, D., et al. (n.d.). ACID DEGRADATION STUDIES OF ABACAVIR SULFATE BY LC-MS/MS. IJRPC. [Link]
-
HPLC-UV Determination of Abacavir Sulphate in Pharmaceutical Dosage Forms. (2025). Unknown Source. [Link]
-
Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. (n.d.). Scilit. [Link]
-
Determination of abacavir in human plasma by high-performance liquid chromatography with ultraviolet detection and the analytical error function. (n.d.). Scilit. [Link]
-
Abacavir Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. [Link]
-
Kinetic modeling and rate of reactions for the photocatalytic degradation of pharmaceuticals. (2025). Elsevier. [Link]
-
Schematic Diagram of Experimental Setup of Photocatalysis. (n.d.). ResearchGate. [Link]
-
Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (n.d.). MDPI. [Link]
-
UV-spectroscopy and RP-HPLC methods for abacavir and lamivudine. (2024). Unknown Source. [Link]
-
Effect of pH on the photocatalytic degradation of antibiotics. (n.d.). ResearchGate. [Link]
-
AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. (2023). National Institutes of Health (NIH). [Link]
-
Photocatalytic degradation experiment setup. (n.d.). ResearchGate. [Link]
-
Applying molecular oxygen for organic pollutant degradation: Strategies, mechanisms, and perspectives. (n.d.). National Institutes of Health (NIH). [Link]
-
Degradation of abacavir. Inset: evolution profile of the most abundant... (n.d.). ResearchGate. [Link]
-
Photocatalytic Degradation of Anionic Congo Red Dye Using Cellulose–LDH Composite. (2024). YouTube. [Link]
-
Photocatalytic pathway toward degradation of environmental pharmaceutical pollutants: structure, kinetics and mechanism approach. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
-
6-Aminocarbovir. (n.d.). National Institutes of Health (NIH). [Link]
-
Recent Developments in Semiconductor-Based Photocatalytic Degradation of Antiviral Drug Pollutants. (n.d.). National Center for Biotechnology Information. [Link]
-
Hidden but Possibly Fatal Misconceptions in Photocatalysis Studies: A Short Critical Review. (n.d.). MDPI. [Link]
-
Kinetic modeling and rate of reactions for the photocatalytic degradation of pharmaceuticals. (n.d.). Scilit. [Link]
-
Qualitative Approaches Towards Useful Photocatalytic Materials. (n.d.). Frontiers. [Link]
-
Roles of Reactive Oxygen Species and Holes in the Photodegradation of Cationic and Anionic Dyes by TiO2 under UV Irradiation. (2025). ResearchGate. [Link]
-
Role of reactive oxygen species in the visible light photocatalytic mineralization of rhodamine B dye by P25–carbon dot photocatalyst. (2025). ResearchGate. [Link]
-
Klementova, S., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. National Institutes of Health (NIH). [Link]
-
Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. (2023). National Institutes of Health (NIH). [Link]
-
Photocatalytic degradation of pharmaceuticals in water: Design of nanocatalysts and study of by-products and mechanism. (2021). Dialnet. [Link]
-
DESCYCLOPROPYL ABACAVIR. (n.d.). precisionFDA. [Link]
-
Prospects and challenges of photocatalysis for degradation and mineralization of antiviral drugs. (2021). National Center for Biotechnology Information. [Link]
-
Photocatalytic Activity: Experimental Features to Report in Heterogeneous Photocatalysis. (2018). MDPI. [Link]
-
Photocatalysis fundamentals revisited to avoid several misconceptions. (n.d.). ResearchGate. [Link]
-
How to carry out the photocatalytic dye degradation experiment using nanoparticles where UV spectra of dye is taken as measure of degradation? (2016). ResearchGate. [Link]
-
How to do photocatalytic degradation of dye experiment using hydrophobic powder sample? (2017). ResearchGate. [Link]
-
Control experiments for the photocatalytic degradation of (a) RhB, (b)... (n.d.). ResearchGate. [Link]
Sources
- 1. 6-Aminocarbovir | C11H14N6O | CID 130245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Descyclopropyl Abacavir | CymitQuimica [cymitquimica.com]
- 3. biosynth.com [biosynth.com]
- 4. GSRS [precision.fda.gov]
- 5. usbio.net [usbio.net]
- 6. Photocatalytic pathway toward degradation of environmental pharmaceutical pollutants: structure, kinetics and mechanism approach - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Recent Developments in Semiconductor-Based Photocatalytic Degradation of Antiviral Drug Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prospects and challenges of photocatalysis for degradation and mineralization of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Applying molecular oxygen for organic pollutant degradation: Strategies, mechanisms, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Frontiers | Qualitative Approaches Towards Useful Photocatalytic Materials [frontiersin.org]
- 21. asianpubs.org [asianpubs.org]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scilit.com [scilit.com]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. Assessment of the roles of reactive oxygen species in the UV and visible light photocatalytic degradation of cyanotoxins and water taste and odor compounds using C-TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Yield Purification of Synthetic Descyclopropyl Abacavir
Welcome to the technical support guide for the high-yield purification of Descyclopropyl Abacavir. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Abacavir-related compounds. Descyclopropyl Abacavir, a key impurity and intermediate of Abacavir, requires robust purification strategies to ensure high purity and yield for subsequent applications.[1][2]
This guide provides in-depth, practical solutions to common challenges encountered during preparative chromatography and crystallization. It is structured to provide immediate answers through a Frequently Asked Questions (FAQ) section and to resolve specific experimental issues via a detailed Troubleshooting Guide.
Frequently Asked Questions (FAQs)
Q1: What is Descyclopropyl Abacavir and why is its purification important?
Descyclopropyl Abacavir, chemically known as [(1S,4R)-4-(2,6-diamino-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol, is a primary related substance to the antiretroviral drug Abacavir.[2][3] Its effective removal and purification are critical for ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Furthermore, as a potential starting material or reference standard, a high-purity isolate is essential for analytical method development and further synthetic work.
Q2: What are the primary methods for purifying Descyclopropyl Abacavir on a preparative scale?
The two most effective methods for high-yield purification of polar, organic molecules like Descyclopropyl Abacavir are Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Crystallization.[4]
-
Preparative HPLC offers high resolution and is ideal for separating closely related impurities. It is often the method of choice when very high purity (>99.5%) is required or when crystallization is challenging.[5][6]
-
Crystallization is a cost-effective and scalable technique for achieving high purity.[][8] It relies on the differential solubility of the target compound and its impurities in a selected solvent system.[9][10]
Q3: How do I choose between Preparative HPLC and Crystallization?
The choice depends on several factors: the initial purity of your crude material, the required final purity, the quantity of material to be purified, and available resources.
-
Choose Prep-HPLC if:
-
Your crude material contains impurities with very similar structures and polarities to Descyclopropyl Abacavir.
-
You require ultra-high purity for use as an analytical reference standard.
-
Crystallization attempts have failed or resulted in low yields.
-
-
Choose Crystallization if:
-
You are working with larger quantities of material (>10g).
-
The crude material has a relatively high purity (>90%).
-
You have identified a suitable solvent system that provides good crystal formation and effectively excludes impurities.[8]
-
Below is a decision-making workflow to guide your choice:
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Preparative HPLC
Preparative HPLC is a powerful tool, but scaling up from analytical methods can present challenges.[11] This section addresses common issues encountered during the purification of Descyclopropyl Abacavir.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Peak Fronting | 1. Sample Overload (Concentration): The concentration of the sample injected is too high, causing saturation of the mobile phase at the peak's leading edge.[12] 2. Poor Sample Solubility: The injection solvent is too weak, causing the sample to precipitate at the column inlet. Descyclopropyl Abacavir is soluble in DMSO and Methanol.[13] | 1. Reduce Injection Concentration: Dilute the sample in the mobile phase or a compatible strong solvent. This prevents the mobile phase from becoming saturated with the analyte. 2. Optimize Injection Solvent: Ensure the sample is fully dissolved. Use a solvent slightly stronger than the initial mobile phase conditions, but be cautious not to compromise the separation. For reversed-phase, dissolving the sample in a mixture containing a higher percentage of the organic modifier (e.g., methanol or acetonitrile) can help. |
| Peak Tailing | 1. Sample Overload (Mass): Injecting too much sample mass saturates the stationary phase.[14] 2. Secondary Interactions: The basic amine groups on Descyclopropyl Abacavir can interact with acidic residual silanols on the silica-based stationary phase.[15] 3. Column Bed Deformation: A void has formed at the column inlet. | 1. Reduce Injection Mass: Decrease the amount of sample loaded onto the column per injection.[15] 2. Modify Mobile Phase: Add a competing base (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This protonates the silanol groups and the basic analyte, minimizing unwanted secondary interactions.[15] 3. Column Maintenance: If all peaks tail, the issue is likely physical. Reverse-flush the column (if permitted by the manufacturer) or replace it. Use guard columns to protect the preparative column. |
| Poor Resolution / Peak Overlap | 1. Inefficient Method Scaling: Direct transfer of an analytical gradient without proper adjustment for the larger column volume and system dwell volume. 2. Inappropriate Gradient Slope: The gradient is too steep, causing compounds to elute too closely together. | 1. Recalculate Gradient Parameters: Use scaling equations to adjust the flow rate and gradient time. A common approach is to keep the column lengths similar and scale the flow rate based on the square of the column radii.[16] 2. Shallow Gradient: Decrease the gradient slope (%B/min) around the elution time of the target compound. This increases the separation between Descyclopropyl Abacavir and adjacent impurities.[17] |
| High Backpressure | 1. Precipitation: Sample or buffer has precipitated on the column inlet frit. 2. Particulate Contamination: The sample was not filtered before injection. 3. High Mobile Phase Viscosity: Using a highly viscous mobile phase at a high flow rate. | 1. Check Solubility: Ensure your sample and any buffers are fully soluble in the mobile phase. 2. Filter Sample: Always filter your sample solution through a 0.22 or 0.45 µm filter before injection. 3. Optimize Mobile Phase/Flow Rate: Consider using acetonitrile instead of methanol (lower viscosity) or reduce the flow rate. |
Experimental Protocol: Preparative Reversed-Phase HPLC
This protocol is a starting point, adapted from analytical methods for Abacavir and its related substances.[18] Optimization will be required based on your specific crude material and system.
-
Column Selection: Choose a high-capacity C18 stationary phase (e.g., 10 µm particle size) in a suitable preparative dimension (e.g., 21.2 x 250 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
-
Sample Preparation:
-
Dissolve the crude Descyclopropyl Abacavir in a minimal amount of DMSO, then dilute with Mobile Phase A to the highest possible concentration without precipitation. A good starting point is 20-50 mg/mL.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 20 mL/min
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 40% B (linear gradient)
-
25-28 min: 40% to 95% B (column wash)
-
28-30 min: 95% B
-
30-32 min: 95% to 10% B (re-equilibration)
-
32-40 min: 10% B
-
-
Detection: UV at 254 nm and 280 nm.
-
-
Fraction Collection: Collect fractions based on the UV detector signal, starting just before the main peak rises and ending after it returns to baseline.
-
Post-Run Analysis: Analyze the collected fractions using an analytical HPLC method to assess purity. Pool the fractions that meet the purity specification.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure (e.g., using a rotary evaporator).
Caption: General workflow for preparative HPLC purification.
Troubleshooting Guide: Crystallization
Crystallization is a powerful technique but can be sensitive to many variables.[19][20]
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Compound Fails to Crystallize (Stays in Solution) | 1. Solvent is too good: The compound is too soluble in the chosen solvent, even at low temperatures.[21] 2. Insufficient Concentration: The solution is not supersaturated, which is the driving force for crystallization.[] 3. Presence of Solubilizing Impurities: Certain impurities can inhibit crystal nucleation. | 1. Use an Anti-Solvent: Add a second, miscible solvent in which the compound is insoluble (an anti-solvent) dropwise to the cooled solution until turbidity persists. Common polar solvent/non-polar anti-solvent pairs include Methanol/Toluene or Ethanol/Hexane. 2. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the desired compound. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound. |
| "Oiling Out" (Compound Separates as a Liquid) | 1. Cooling Too Rapidly: The solution becomes supersaturated too quickly, and the compound's melting point is below the solution temperature.[21] 2. Inappropriate Solvent: The boiling point of the solvent is too high relative to the compound's melting point. | 1. Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer to a refrigerator or ice bath. Re-heat the solution to re-dissolve the oil and cool it more slowly. 2. Change Solvent System: Select a solvent with a lower boiling point or use a different solvent/anti-solvent combination. |
| Low Recovery/Yield | 1. Premature Crystallization: The compound crystallizes in the funnel during a hot filtration step. 2. Too Much Solvent: An excessive amount of solvent was used, leaving a significant amount of the product dissolved in the mother liquor even after cooling.[22] | 1. Use Hot Filtration: Ensure the funnel and receiving flask are pre-heated before filtering the hot solution. Use a stemless funnel to prevent clogging.[21] 2. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude solid. After filtration, you can recover some product from the mother liquor by evaporating a portion of the solvent and re-cooling. |
| Poor Purity (Colored Crystals or Low Purity by HPLC) | 1. Impurities Co-crystallize: The impurities have similar solubility properties to the target compound in the chosen solvent. 2. Inclusion of Mother Liquor: Impurities from the solution are trapped on the surface of the crystals. | 1. Recrystallize: Perform a second crystallization on the obtained solid. You may need to screen for a different solvent system that better differentiates the compound from its impurities. 2. Wash Crystals: After filtration, wash the crystals on the filter paper with a small amount of ice-cold, fresh solvent to remove any residual mother liquor.[9] |
Experimental Protocol: Crystallization
This is a general protocol for purifying a polar organic solid. Solvent screening is the most critical step.
-
Solvent Screening:
-
Test the solubility of your crude Descyclopropyl Abacavir in a range of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water) at room temperature and at boiling.
-
An ideal solvent will dissolve the compound poorly at room temperature but completely when hot.[9][10]
-
Look for a system where a saturated hot solution yields a good amount of precipitate upon cooling.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.[21]
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Wash the crystals on the filter with a small amount of ice-cold solvent.
-
-
Drying:
-
Dry the crystals under vacuum to a constant weight.
-
-
Analysis:
-
Determine the melting point and check the purity by analytical HPLC. If purity is not satisfactory, a second recrystallization may be necessary.[23]
-
References
-
Vukkum, P., et al. (2012). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. Scientia Pharmaceutica, 80(4), 903-921. [Link]
-
Wellings, D. A. (2006). A Practical Handbook of Preparative HPLC. Elsevier. [Link]
-
Penduff, P. (2013). Analytical to Preparative HPLC Method Transfer. Agilent Technologies, Inc. [Link]
-
Agilent Technologies. (n.d.). Principles and practical aspects of preparative liquid chromatography. [Link]
-
sensor-data.hololink.io. (n.d.). A Practical Handbook Of Preparative Hplc. [Link]
-
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]
-
Unknown. (n.d.). SOP: CRYSTALLIZATION. [Link]
-
Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?[Link]
-
Chrom Tech. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. [Link]
-
Unknown. (n.d.). A Practical Handbook Of Preparative Hplc. [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Unknown. (n.d.). 3.3. CRYSTALLIZATION. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Aminocarbovir. PubChem Compound Database. [Link]
-
Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
KMI, T. M., & Biddle, M. (2012). Overview of Analytical-to-Preparative Liquid Chromatography Method Development. ACS Combinatorial Science, 14(5), 289-302. [Link]
-
Unknown. (n.d.). 4. Crystallization. [Link]
-
Chemistry Stack Exchange. (2019, November 26). How do I scale up to semi-prep from an analytical HPLC. [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
-
Waters. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. [Link]
-
Unknown. (n.d.). Handbook Of Industrial Crystallization. [Link]
-
Unknown. (n.d.). Handbook Of Industrial Crystallization. [Link]
-
Li, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7078. [Link]
-
Glen Research. (n.d.). DNA Purification. [Link]
-
ResearchGate. (n.d.). Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]
-
Tayana Solutions. (n.d.). Picking the best purification method for your API can be a tricky challenge. [Link]
-
Unknown. (n.d.). Handbook Of Industrial Crystallization. [Link]
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Aminocarbovir. PubChem Compound Database. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biosynth.com [biosynth.com]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. What is Preparative HPLC | Find Your Purification HPLC System | Agilent [agilent.com]
- 8. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. usbio.net [usbio.net]
- 14. chemtech-us.com [chemtech-us.com]
- 15. acdlabs.com [acdlabs.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. icheme.myshopify.com [icheme.myshopify.com]
- 19. Handbook Of Industrial Crystallization [api.motion.ac.in]
- 20. Handbook Of Industrial Crystallization [api.motion.ac.in]
- 21. community.wvu.edu [community.wvu.edu]
- 22. researchgate.net [researchgate.net]
- 23. esisresearch.org [esisresearch.org]
Technical Support Center: Mitigating Analytical Interferences in Descyclopropyl Abacavir Measurement
Welcome to the technical support center for the bioanalysis of Descyclopropyl Abacavir. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this critical Abacavir impurity and intermediate.[1][2] As analytical techniques evolve in sensitivity and specificity, understanding and mitigating potential interferences are paramount to ensuring data integrity in pharmacokinetic, toxicokinetic, and quality control studies.
This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during method development, validation, and routine sample analysis.
Understanding the Challenge: The Nature of Descyclopropyl Abacavir and Common Interferences
Descyclopropyl Abacavir, an impurity and intermediate of the antiretroviral drug Abacavir, presents unique analytical challenges.[1][3] Its structural similarity to the parent drug and other metabolites can lead to several types of interferences, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods, which are the industry standard for bioanalysis due to their high sensitivity and selectivity.[4][5]
The primary interferences encountered during Descyclopropyl Abacavir analysis include:
-
Isobaric Interferences: Compounds that have the same nominal mass as Descyclopropyl Abacavir can be co-isolated and fragmented, leading to inaccurate quantification.[6][7] This is particularly relevant for metabolites of Abacavir or co-administered drugs.
-
Isomeric Interferences: Isomers of Descyclopropyl Abacavir, if present, will have the same mass and often similar fragmentation patterns, making chromatographic separation the only viable solution.[8]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) such as phospholipids, salts, and proteins can co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer source, leading to erroneous results.[9][10][11]
-
Carryover: Adsorption of the analyte to components of the LC-MS/MS system can lead to its appearance in subsequent blank injections, compromising the accuracy of low-concentration samples.[12]
This guide will provide systematic approaches to identify, troubleshoot, and mitigate these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a peak at the expected retention time of Descyclopropyl Abacavir in my blank plasma samples. What could be the cause and how do I fix it?
A1: Root Cause Analysis & Mitigation Strategy
This issue, often referred to as "ghost peaks" or carryover, can stem from several sources. A systematic approach is necessary to pinpoint the origin.
Potential Causes & Troubleshooting Steps:
-
System Carryover: The analyte may be adsorbing to surfaces within the autosampler, injection valve, or analytical column.
-
Troubleshooting Protocol:
-
Inject a high-concentration standard followed by a series of blank solvent injections.
-
If the peak persists and diminishes with each blank injection, carryover is confirmed.
-
Mitigation:
-
Optimize Wash Solvents: Use a strong organic solvent (e.g., acetonitrile with a small percentage of formic acid) in your autosampler wash routine. For stubborn carryover, a multi-step wash with different solvent polarities may be necessary.
-
Needle Wash: Ensure the needle wash is active and of sufficient duration.
-
Column Flushing: Implement a high-flow organic solvent wash of the column at the end of each analytical batch.
-
-
-
-
Contaminated Reagents or Consumables: The interference could be present in your mobile phase, reconstitution solvent, or collection tubes.
-
Troubleshooting Protocol:
-
Prepare fresh mobile phases and reconstitution solvents.
-
Analyze a "no-injection" run (a run without an injection) to check for background noise from the system and solvents.
-
Use new, high-quality collection tubes and vials.
-
-
-
Matrix-Related Interference: An endogenous component of the blank plasma may be isobaric with Descyclopropyl Abacavir.
-
Troubleshooting Protocol:
-
Chromatographic Optimization: Modify your gradient to achieve better separation. A shallower gradient can often resolve co-eluting peaks.[13]
-
Alternative Precursor/Product Ions: If possible, select different MRM transitions for Descyclopropyl Abacavir that are not shared by the interfering compound.
-
Higher Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer to differentiate between Descyclopropyl Abacavir and the isobaric interference based on their exact masses.
-
-
Workflow for Diagnosing Blank Sample Interference:
Caption: Troubleshooting workflow for unexpected peaks in blank samples.
Q2: My recovery for Descyclopropyl Abacavir is inconsistent and often low. How can I improve the extraction efficiency?
A2: Optimizing Sample Preparation
Inconsistent recovery is a common hurdle in bioanalysis and is almost always traced back to the sample preparation stage.[14] The choice of extraction technique—protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—is critical.[15]
Comparison of Sample Preparation Techniques:
| Technique | Pros | Cons | Best Suited For |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | High matrix effects, less clean extract | High-throughput screening, early-stage development |
| Liquid-Liquid Extraction (LLE) | Cleaner extract than PPT, good recovery for non-polar analytes | Can be labor-intensive, requires solvent optimization | When matrix effects from PPT are problematic |
| Solid-Phase Extraction (SPE) | Cleanest extract, highest recovery, can be automated | More expensive, requires method development | Validated methods, when low detection limits are required |
Step-by-Step Protocol for Optimizing LLE for Descyclopropyl Abacavir:
Descyclopropyl Abacavir is a moderately polar molecule, making LLE a suitable choice for achieving a balance between cleanliness and recovery.
-
Solvent Screening:
-
Test a range of organic solvents with varying polarities. Common choices include ethyl acetate, methyl tert-butyl ether (MTBE), and mixtures like ethyl acetate:dichloromethane (90:10, v/v).[16]
-
Spike a known concentration of Descyclopropyl Abacavir into blank plasma and perform the extraction with each solvent.
-
Analyze the extracts and compare the peak areas to a standard prepared in the final reconstitution solvent to calculate recovery.
-
-
pH Adjustment:
-
The charge state of Descyclopropyl Abacavir will significantly impact its partitioning between the aqueous and organic phases.
-
Perform the extraction at different pH values (e.g., acidic, neutral, and basic) to find the optimal condition for maximizing its non-ionized form, which will favor extraction into the organic phase.
-
-
Vortexing and Centrifugation:
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[16]
-
Reconstitute the dried extract in a mobile phase-like solvent to ensure compatibility with the LC system and good peak shape.
-
Q3: I'm seeing significant ion suppression in my assay, leading to poor sensitivity and reproducibility. What are the best strategies to mitigate this?
A3: Combating Matrix Effects
Ion suppression is a major challenge in LC-MS/MS bioanalysis, where co-eluting matrix components interfere with the ionization of the analyte of interest.[4][9]
Strategies for Mitigating Ion Suppression:
-
Improve Sample Cleanup:
-
As discussed in Q2, moving from a simpler technique like PPT to a more rigorous one like SPE can significantly reduce matrix components.[15]
-
For LLE, a "double LLE" can be employed where an initial extraction with a non-polar solvent (e.g., hexane) removes hydrophobic interferences, followed by extraction of the analyte with a more polar solvent.[15]
-
-
Optimize Chromatography:
-
Gradient Elution: Ensure your chromatographic gradient effectively separates Descyclopropyl Abacavir from the early-eluting, highly polar matrix components (like salts) and the late-eluting, non-polar components (like phospholipids).
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to alter selectivity and move the analyte's retention time away from regions of significant ion suppression.
-
Diverter Valve: Use a diverter valve to direct the flow from the column to waste during the initial and final stages of the run when highly interfering compounds are likely to elute.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS is the gold standard for compensating for matrix effects.[11] It is chemically identical to the analyte but has a different mass (due to the incorporation of isotopes like ¹³C or ²H).
-
Because it co-elutes and experiences the same ionization suppression or enhancement as the analyte, the ratio of the analyte to the SIL-IS remains constant, leading to accurate quantification.
-
-
Change Ionization Source:
Visualizing the Mitigation Strategy:
Caption: A multi-faceted approach to mitigating ion suppression.
Q4: An unknown peak is co-eluting with Descyclopropyl Abacavir and has the same MRM transition. How can I confirm if it's an isobaric interference and resolve it?
A4: Identifying and Resolving Isobaric Interferences
Co-elution of an isobaric compound with an identical MRM transition is one of the most challenging interferences to resolve.[6][7] This can occur with metabolites of the parent drug or co-administered medications.[7]
Confirmation and Resolution Protocol:
-
Confirmation of Isobaric Nature:
-
High-Resolution MS (HRMS): Analyze the sample using an HRMS instrument (e.g., Q-TOF or Orbitrap). If the co-eluting peak has a different exact mass from Descyclopropyl Abacavir, it confirms an isobaric, not isomeric, interference.
-
Product Ion Scan: Acquire a full product ion spectrum of the precursor mass at the retention time of the peak of interest. Compare this spectrum to that of a pure Descyclopropyl Abacavir standard. Different fragment ions or different relative abundances of common fragments can indicate the presence of an interfering compound.
-
-
Resolution Strategies:
-
Exhaustive Chromatographic Optimization: This is the most common and effective solution.
-
Mobile Phase Modifiers: Systematically vary the pH of the aqueous mobile phase and the type/concentration of organic modifiers (e.g., acetonitrile vs. methanol).[17][18]
-
Column Screening: Test a wide range of stationary phases with different retention mechanisms (e.g., reversed-phase, HILIC, phenyl-hexyl).[19]
-
Temperature: Adjusting the column temperature can alter selectivity and may resolve the co-eluting peaks.
-
-
Alternative MRM Transitions: If the product ion scan reveals a unique fragment for Descyclopropyl Abacavir that is not present in the interferent's spectrum, a new, more selective MRM transition can be chosen.
-
Ion Mobility Spectrometry (IMS): If available, IMS coupled with MS can separate ions based on their size and shape (collisional cross-section) in the gas phase, providing an additional dimension of separation that can resolve isobaric interferences.
-
References
-
Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid Communications in Mass Spectrometry. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
-
Resolving isobaric interferences in direct infusion tandem mass spectrometry. PMC - NIH. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH. [Link]
-
Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
6-Aminocarbovir. PubChem - NIH. [Link]
-
Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. ResearchGate. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Technology Networks. [Link]
-
Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. PMC - PubMed Central. [Link]
-
Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. Agilent. [Link]
-
Systematic screening for interfering metabolite pairs (IntMPs) using... ResearchGate. [Link]
-
Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. MDPI. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
-
LC Method for the Determination of Abacavir in Human Plasma for Pharmacokinetic Studies. Asian Journal of Chemistry. [Link]
-
Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. [Link]
-
(PDF) A Systematic and Concise Review on the Development of Analytical and Bioanalytical Methods for the Simultaneous Estimation of Abacavir Sulfate and Lamivudine. ResearchGate. [Link]
-
LSMSMS troubleshooting. Scribd. [Link]
-
AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. PMC - NIH. [Link]
-
Monitoring abacavir bioactivation in humans: screening for an aldehyde metabolite. Europe PMC. [Link]
-
Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms. NIH. [Link]
-
RP-HPLC Method Development and Validation of Abacavir Sulphate in Bulk and Tablet Dosage Form. International Journal of Pharma Sciences and Research. [Link]
-
Reactive aldehyde metabolites from the anti-HIV drug abacavir: amino acid adducts as possible factors in abacavir toxicity. Semantic Scholar. [Link]
-
Analytical method development and validation of antiviral drugs for HIV. International Journal of Science and Research Archive. [Link]
Sources
- 1. Descyclopropyl Abacavir | CymitQuimica [cymitquimica.com]
- 2. Descyclopropyl Abacavir | LGC Standards [lgcstandards.com]
- 3. biosynth.com [biosynth.com]
- 4. eijppr.com [eijppr.com]
- 5. journalijsra.com [journalijsra.com]
- 6. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsr.info [ijpsr.info]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Antiviral Efficacy of Descyclopropyl Abacavir and Abacavir
For researchers, scientists, and drug development professionals, the rigorous evaluation of antiviral compounds is paramount to advancing therapeutic strategies. This guide provides a comparative framework for assessing the antiviral efficacy of the well-established HIV-1 nucleoside reverse transcriptase inhibitor (NRTI), Abacavir, and its derivative, Descyclopropyl Abacavir. While Abacavir is a cornerstone of antiretroviral therapy, Descyclopropyl Abacavir is recognized as a synthetic prodrug form[1]. This guide will delve into their mechanisms of action, outline the requisite experimental protocols for a comprehensive comparison, and present a logical framework for data interpretation, thereby empowering researchers to conduct their own validated assessments.
Introduction: Unraveling the Chemical Nuances and Therapeutic Potential
Abacavir is a potent carbocyclic synthetic nucleoside analogue of guanosine that has been a critical component of combination antiretroviral therapy for HIV-1 infection for many years[2][3]. Its efficacy lies in its ability to be intracellularly converted to the active metabolite, carbovir triphosphate (CBV-TP), which acts as a chain terminator for viral DNA synthesis by inhibiting HIV-1 reverse transcriptase[3][4][5]. Descyclopropyl Abacavir, a metabolite and potential prodrug of Abacavir, presents an interesting subject for comparative analysis. Understanding its relative potency and metabolic activation is crucial for a comprehensive understanding of Abacavir's overall therapeutic profile and for the potential design of new antiviral agents.
Mechanism of Action: A Tale of Two Molecules
Both Abacavir and, presumably, Descyclopropyl Abacavir, exert their antiviral effects through the inhibition of HIV-1 reverse transcriptase. However, their journey to becoming active inhibitors within the host cell differs slightly due to their structural variations.
Abacavir's Activation Pathway:
Abacavir is a prodrug that requires intracellular phosphorylation to become pharmacologically active. This multi-step process is initiated by cellular kinases, ultimately yielding carbovir triphosphate (CBV-TP)[4][5]. CBV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand during reverse transcription[4][6]. The absence of a 3'-hydroxyl group on the incorporated CBV-TP molecule prevents the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral DNA elongation[5][6].
Caption: Intracellular activation and mechanism of action of Abacavir.
Descyclopropyl Abacavir's Presumed Activation Pathway:
As a prodrug form of Abacavir, it is hypothesized that Descyclopropyl Abacavir is first metabolized to Abacavir, which then follows the same intracellular phosphorylation pathway to its active form, CBV-TP[1]. The initial conversion of Descyclopropyl Abacavir to Abacavir is likely mediated by amine oxidases[1]. The efficiency of this initial metabolic step would be a critical determinant of its overall antiviral potency compared to Abacavir.
Caption: Presumed metabolic activation pathway of Descyclopropyl Abacavir.
Comparative Antiviral Efficacy: An Experimental Framework
A direct comparison of the antiviral efficacy of Descyclopropyl Abacavir and Abacavir requires a series of well-controlled in vitro experiments. The primary objective is to determine the concentration of each compound required to inhibit viral replication by 50% (EC₅₀).
Key Experimental Assays
a) HIV-1 Inhibition Assay (Multi-round infection):
This assay measures the ability of the compounds to inhibit HIV-1 replication over several cycles of infection.
-
Protocol:
-
Seed susceptible host cells (e.g., MT-4 cells or peripheral blood mononuclear cells) in 96-well plates.
-
Prepare serial dilutions of Descyclopropyl Abacavir and Abacavir.
-
Add the diluted compounds to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Quantify the extent of viral replication by measuring a viral marker, such as p24 antigen in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA)[7].
-
b) Cytotoxicity Assay:
It is crucial to assess the toxicity of the compounds to the host cells to ensure that the observed antiviral effect is not due to cell death[8][9]. The 50% cytotoxic concentration (CC₅₀) is determined.
-
Protocol (MTT Assay):
-
Seed host cells in 96-well plates at the same density as the antiviral assay.
-
Add serial dilutions of Descyclopropyl Abacavir and Abacavir.
-
Incubate for the same duration as the antiviral assay.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate to allow viable cells to metabolize MTT into formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance, which is proportional to the number of viable cells[10].
-
Data Presentation and Interpretation
The results of these assays should be summarized in a clear and concise table to facilitate comparison.
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Abacavir | Experimental Value | Experimental Value | Calculated Value |
| Descyclopropyl Abacavir | Experimental Value | Experimental Value | Calculated Value |
The Selectivity Index (SI) is a critical parameter that represents the therapeutic window of a drug. A higher SI value indicates a more favorable safety profile, as it signifies a greater separation between the concentration required for antiviral activity and the concentration that causes cellular toxicity[8].
Caption: Experimental workflow for comparing antiviral efficacy and cytotoxicity.
Conclusion: A Path Forward for Antiviral Research
This guide provides a foundational framework for the comparative analysis of Descyclopropyl Abacavir and Abacavir. While Abacavir's mechanism and efficacy are well-documented, the antiviral profile of Descyclopropyl Abacavir remains to be fully elucidated through direct comparative studies. The experimental protocols outlined herein offer a robust and validated approach for researchers to undertake such an investigation. A thorough comparison of their EC₅₀, CC₅₀, and Selectivity Indices will provide invaluable insights into the potential of Descyclopropyl Abacavir as a therapeutic agent and contribute to the broader understanding of NRTI prodrug strategies in the ongoing fight against HIV-1.
References
-
Abacavir - StatPearls - NCBI Bookshelf - NIH. (2024-02-01). Available from: [Link]
-
What is the mechanism of Abacavir Sulfate? - Patsnap Synapse. (2024-07-17). Available from: [Link]
-
Abacavir | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available from: [Link]
-
Pharmacology of Abacavir; Mechanism of Action, Clinical uses, Side effects - YouTube. (2024-06-21). Available from: [Link]
-
Abacavir - Wikipedia. Available from: [Link]
-
Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening | PNAS. Available from: [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. Available from: [Link]
-
Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. (2024-03-09). Available from: [Link]
-
Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES. Available from: [Link]
-
New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - NIH. Available from: [Link]
-
In-vitro Study of HIV-derived Reverse Transcriptase Inhibition - Bentham Science Publishers. (2024-06-03). Available from: [Link]
-
Cytotoxicity Assays: How We Test Cell Viability - YouTube. (2025-04-01). Available from: [Link]
-
How to screen antiviral drugs? - DIFF Biotech. (2024-10-10). Available from: [Link]
-
In-Vitro Study Of HIV-derived Reverse Transcriptase Inhibition. - ResearchGate. (2024-06-28). Available from: [Link]
-
Comparative effectiveness and safety of antiviral agents for patients with COVID-19: Protocol for a systematic review and individual-patient data network meta-analysis | PLOS One - Research journals. (2020-11-09). Available from: [Link]
-
(PDF) Comparing The Efficacy of Anti-Infectious Drugs For The Treatment of Mild To Severe COVID-19 Patients: A Protocol For A Systematic Review And Network Meta-Analysis of Randomized Clinical Trials. - ResearchGate. (2025-12-15). Available from: [Link]
-
A comparative analysis for anti-viral drugs: Their efficiency against SARS-CoV-2. Available from: [Link]
-
Antiviral drug - Wikipedia. Available from: [Link]
-
How can we improve our antiviral drug development pipeline? - Patsnap Synapse. (2025-03-20). Available from: [Link]
-
Abacavir Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. Available from: [Link]
-
What is the mechanism of action of abacavir (nucleoside reverse transcriptase inhibitor)?. (2025-10-16). Available from: [Link]
-
AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC - NIH. (2023-02-16). Available from: [Link]
-
Antiviral efficacy and safety of abacavir-containing combination antiretroviral therapy as first-line treatment of HIV-infected children and adolescents: a systematic review protocol - PubMed Central. Available from: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Abacavir - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]
- 5. Abacavir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. youtube.com [youtube.com]
- 7. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. m.youtube.com [m.youtube.com]
This guide provides a comprehensive comparative analysis of the antiretroviral agent Abacavir and its associated impurities. Designed for researchers, scientists, and drug development professionals, this document delves into the origin of these impurities, the analytical methodologies for their detection and quantification, and the regulatory framework governing their control. Our narrative is grounded in established scientific principles and field-proven insights to ensure technical accuracy and practical applicability.
Introduction: The Imperative of Purity in Abacavir Formulations
Abacavir is a potent synthetic carbocyclic nucleoside analog that functions as a nucleoside reverse transcriptase inhibitor (NRTI).[1][2] It is a cornerstone in combination antiretroviral therapy (cART) for the treatment of Human Immunodeficiency Virus (HIV) infection.[1][3] Abacavir is a prodrug, intracellularly converted to its active metabolite, carbovir triphosphate, which competitively inhibits the HIV-1 reverse transcriptase enzyme and terminates viral DNA chain elongation.[2][]
The quality, safety, and efficacy of any active pharmaceutical ingredient (API) are inextricably linked to its purity.[5] Impurities, which are undesired chemical substances with no therapeutic benefit, can arise from the manufacturing process, degradation of the drug substance, or during storage.[1][5] In some cases, these impurities can pose significant health risks to patients.[5] Therefore, rigorous control and monitoring of impurities in Abacavir are mandated by global regulatory bodies.
Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2), provide a framework for the control of impurities in new drug substances.[5][6][7] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[8] This necessitates the development of highly sensitive and specific analytical methods to ensure that all potential impurities are adequately resolved, identified, and quantified.
The Landscape of Abacavir Impurities: Classification and Origins
Impurities associated with Abacavir can be broadly categorized based on their origin, as stipulated by ICH guidelines.[5][8] Understanding the source of an impurity is critical for developing effective control strategies.
-
Organic Impurities: These are the most common type and can be further classified as:
-
Process-Related Impurities: These include starting materials, by-products formed during the synthesis, and intermediates that remain in the final API.[1][5]
-
Degradation Products: These arise from the chemical decomposition of the Abacavir drug substance over time or upon exposure to stress conditions like acid, base, light, heat, and oxidation.[1][5]
-
-
Inorganic Impurities: These result from the manufacturing process and may include reagents, ligands, catalysts, and heavy metals.[5]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes. Their control is addressed by the ICH Q3C guideline.[5]
The following diagram illustrates the classification of potential impurities in Abacavir.
Caption: Classification of Abacavir Impurities.
Some of the known and potential impurities of Abacavir that have been identified include various related compounds specified by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[][9] These often include stereoisomers, products of side reactions, and degradation products.[9]
Comparative Analysis of Key Analytical Methodologies
The accurate detection and quantification of Abacavir and its impurities rely on sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorses for separation, often coupled with Mass Spectrometry (MS) for definitive identification.
High-Performance Liquid Chromatography (HPLC/UHPLC)
Reversed-phase HPLC (RP-HPLC) is the most common method for the simultaneous determination of Abacavir and its related substances. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.
The primary challenge in method development is achieving adequate resolution between the main Abacavir peak and all potential impurities, some of which may be present at very low concentrations (e.g., below 0.1%).[5] UHPLC, which utilizes columns with sub-2 µm particles, offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times.[10][11]
Table 1: Comparison of Reported HPLC/UHPLC Methods for Abacavir Impurity Analysis
| Parameter | Method 1[10][11] | Method 2[12] | Method 3[13] |
| Technique | UHPLC | HPLC-DAD | RP-HPLC |
| Column | Waters Acquity BEH C8, 50 mm × 2.1 mm, 1.7 µm | Acclaim™ 120 C18, 150 x 4.6 mm, 3 µm | INERTSIL ODS 3V C18, 250x4.6 mm |
| Mobile Phase A | 0.10% v/v o-phosphoric acid in water | 20 mM ammonium formate (pH=5) in water | 10mM phosphate buffer (pH: 4.0) |
| Mobile Phase B | 0.10% v/v o-phosphoric acid in methanol | Methanol with 0.01% formic acid | Acetonitrile (ACN) |
| Elution | Gradient | Gradient | Isocratic (60:40 Buffer:ACN) |
| Flow Rate | 0.40 mL/min | Not Specified | 1.0 mL/min |
| Detection (λ) | Photodiode Array (PDA) | Diode Array Detector (DAD) | UV at 287 nm |
| Run Time | 6.0 min | 37 min | ~2.5 min (for API) |
The causality behind these experimental choices lies in balancing separation efficiency with analysis time. Gradient elution is frequently employed to resolve both early-eluting polar impurities and late-eluting nonpolar impurities within a single run.[10][12] The choice of a C8 or C18 column depends on the hydrophobicity of the specific impurities being targeted. Acidified mobile phases are common as they ensure the ionization state of Abacavir and its impurities remains consistent, leading to sharp and reproducible peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC/UHPLC with UV/DAD detection is excellent for quantification, it falls short in definitively identifying unknown impurities. This is where the power of Mass Spectrometry comes in. LC-MS is an indispensable tool for the structural elucidation of impurities, especially those formed during forced degradation studies.[10][14]
By coupling a liquid chromatograph to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of each eluting compound, providing its molecular weight.[10] Tandem mass spectrometry (LC-MS/MS) goes a step further by inducing fragmentation of the parent ion, creating a unique fragmentation pattern that acts as a "fingerprint" for structural confirmation.[15]
Table 2: Representative LC-MS Conditions for Abacavir Impurity Identification
| Parameter | Method 1[10] | Method 2[16] | Method 3[15] |
| Ionization Mode | Electrospray Ionization (ESI), Positive & Negative | ESI, Positive | ESI |
| Mass Analyzer | Triple Quadrupole | Triple Quadrupole | Not Specified |
| Column | Acquity BEH C8 (50 mm×2.1 mm, 1.7 μm) | Zorbax SB Phenyl (250mm x 4.6mm, 5.0μm) | Waters Xterra C18 (250mm×4.6mm, 5µm) |
| Mobile Phase A | 0.10% v/v formic acid in water | 0.1% Formic acid | 20mM ammonium acetate |
| Mobile Phase B | 0.10% v/v formic acid in methanol | Acetonitrile | Acetonitrile |
| Elution | Gradient | Gradient | Gradient |
| Application | Identification of degradation products | Quantification of genotoxic impurities | Characterization of hydrolytic degradation products |
The selection of ESI in positive mode is logical, as the amine functionalities in the Abacavir structure are readily protonated. The use of high-resolution mass spectrometry (HRMS) can further enhance confidence in identification by providing highly accurate mass measurements, allowing for the determination of elemental compositions.[14]
Experimental Protocols: A Self-Validating System
Trustworthiness in analytical science is built on robust, validated methodologies. Below are detailed protocols that serve as a foundation for the analysis of Abacavir impurities.
Protocol: Stability-Indicating UHPLC Method for Abacavir and Related Substances
This protocol is adapted from a validated method designed to separate Abacavir from its known impurities and degradation products.[10][11]
Objective: To quantify Abacavir and its related substances in a bulk drug sample.
1. Materials and Reagents:
-
Abacavir Sulfate Reference Standard and Impurity Standards[10]
-
HPLC-grade methanol and acetonitrile[10]
-
Ortho-phosphoric acid, analytical grade[10]
-
High-purity water (Milli-Q or equivalent)[10]
2. Chromatographic System:
-
UHPLC system with a photodiode array (PDA) detector[10]
-
Column: Waters Acquity BEH C8, 50 mm × 2.1 mm, 1.7 µm particle size[10]
3. Chromatographic Conditions:
-
Mobile Phase A: 0.10% (v/v) ortho-phosphoric acid in water.[10]
-
Mobile Phase B: 0.10% (v/v) ortho-phosphoric acid in methanol.[10]
-
Flow Rate: 0.40 mL/min.[10]
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm.[10]
-
Injection Volume: 10 µL.[10]
-
Gradient Program:
-
0 min: 8% B
-
5 min: 40% B
-
12 min: 40% B
-
12.01 min: 8% B
-
Re-equilibration
-
4. Preparation of Solutions:
-
Diluent: Water.
-
Standard Solution (0.10 mg/mL): Accurately weigh and dissolve an appropriate amount of Abacavir Sulfate reference standard in water.[10]
-
Sample Solution (0.10 mg/mL): Prepare the test sample of Abacavir at the same concentration as the standard solution using water as the diluent.[10]
-
Impurity Stock Solutions: Prepare stock solutions of each known impurity at a concentration of 0.10 mg/mL in a water:acetonitrile (1:1 v/v) mixture.[10]
5. System Suitability:
-
Inject the standard solution and verify that system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of replicate injections) meet the pre-defined acceptance criteria.
6. Procedure:
-
Inject the diluent as a blank, followed by the standard solution and the sample solution.
-
Identify the peaks of known impurities in the sample chromatogram by comparing their retention times with those from the impurity standards.
-
Calculate the percentage of each impurity using the following formula:
% Impurity = (Areaimpurity / Areastandard) × (Concstandard / Concsample) × (1 / RRF) × 100
(Note: RRF is the Relative Response Factor for each impurity, which must be experimentally determined.)
Protocol: Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation pathways and demonstrating the specificity of a stability-indicating method.[3]
Objective: To investigate the degradation of Abacavir under various stress conditions.
1. General Sample Preparation:
-
Prepare a solution of Abacavir Sulfate in an appropriate solvent (e.g., water) at a known concentration (e.g., 0.10 mg/mL).[10]
2. Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the drug solution and keep at ambient temperature for a specified period (e.g., 42 hours). Neutralize the solution before analysis.[10]
-
Base Hydrolysis: Add 1N NaOH to the drug solution and keep at ambient temperature for a specified period (e.g., 42 hours). Neutralize the solution before analysis.[10]
-
Oxidative Degradation: Add 3% H₂O₂ to the drug solution and store at ambient temperature for a specified period (e.g., seven days).[10]
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C) for a defined period.
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to UV and visible light according to ICH Q1B guidelines.
3. Analysis:
-
Analyze all stressed samples using a validated stability-indicating UHPLC method (as described in Protocol 4.1).
-
Use a PDA detector to check for peak purity of the main Abacavir peak to ensure no co-eluting degradants.[10]
-
Characterize significant degradation products using LC-MS to propose their structures.
Summary of Abacavir Degradation Behavior: Studies have shown that Abacavir sulfate is susceptible to degradation under acidic and oxidative conditions, while remaining relatively stable under basic, thermal, and photolytic stress.[3][10][11]
-
Acid Hydrolysis: Leads to the formation of Impurity B and an unknown degradation product (Imp-A1).[10]
-
Oxidative Stress: Results in the formation of several unknown degradation products (Imp-O1, Imp-O2, Imp-O3) along with known impurities.[10]
The overall workflow for impurity analysis is a multi-step, self-validating process.
Caption: General Workflow for Abacavir Impurity Profiling.
Conclusion
The comprehensive analysis of Abacavir and its related impurities is a critical component of ensuring its safety and efficacy as an antiretroviral therapeutic. A thorough understanding of the potential impurities arising from synthesis and degradation is paramount. This guide has outlined the synergistic application of high-resolution separation techniques like UHPLC and powerful identification tools like LC-MS/MS. The implementation of systematic, validated protocols, such as the stability-indicating and forced degradation methods described, forms a self-validating system that ensures trustworthiness and regulatory compliance. By adhering to these principles, researchers and drug development professionals can confidently characterize and control the impurity profile of Abacavir, ultimately safeguarding patient health.
References
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
National Institutes of Health (NIH). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. [Link]
-
Daicel Pharma Standards. Abacavir Impurities Manufacturers & Suppliers. [Link]
-
Pharmaffiliates. Abacavir-Impurities. [Link]
-
SynZeal. Abacavir Impurities. [Link]
-
ResearchGate. A Validated RP-HPLC Method for Simultaneous Quantification of Abacavir and Zidovudine and their Impurities in Combined Dosage Forms. [Link]
-
European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
Journal of Chromatographic Science. Development and Validation of a Selective and Rapid LC–MS–MS Method for the Quantification of Abacavir in Human Plasma. [Link]
-
Omchemlabs. Abacavir 2-Hydroxy Impurity. [Link]
-
European Medicines Agency (EMA). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
-
PubMed. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. [Link]
-
ResearchGate. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. [Link]
-
Scilit. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. [Link]
-
Pharmaffiliates. Abacavir-Impurities. [Link]
-
Scribd. ICH Guidelines for Drug Impurities. [Link]
-
Veeprho. Abacavir Impurities and Related Compound. [Link]
-
Journal of Pharmaceutical Negative Results. Toxicity estimation using QSAR methodology and analytical approach for the accurate determination of two potential genotoxic impurities in A. [Link]
- Google Patents. High performance liquid detection method for impurities of abacavir.
-
International Journal of Pharma Sciences and Research. RP-HPLC Method Development and Validation of Abacavir Sulphate in Bulk and Tablet Dosage Form. [Link]
-
International Journal of Research in Pharmacy and Chemistry. ACID DEGRADATION STUDIES OF ABACAVIR SULFATE BY LC-MS/MS. [Link]
-
ResearchGate. a validated stability indicating rp-hplc method for the determination of abacavir in bulk and tablet dosage forms. [Link]
-
Journal of Applied Pharmaceutical Science. Analytical Method Development and Validation of Anti-HIV Drug Abacavir Sulphate. [Link]
-
Catalysts. Pharmaffiliates Abacavir-Impurities. [Link]
Sources
- 1. Abacavir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 5. jpionline.org [jpionline.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. Abacavir impurity standard British Pharmacopoeia (BP) Reference Standard 188062-50-2 [sigmaaldrich.com]
- 10. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ijpsr.info [ijpsr.info]
- 14. omchemlabs.in [omchemlabs.in]
- 15. ijrpc.com [ijrpc.com]
- 16. pnrjournal.com [pnrjournal.com]
A Comparative Guide to the Validation of Analytical Procedures for Descyclopropyl Abacavir Quantification
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of Descyclopropyl Abacavir, a critical process-related impurity of the antiretroviral drug Abacavir. Designed for researchers, scientists, and drug development professionals, this document delves into the validation of analytical procedures, offering a detailed examination of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The experimental protocols and data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4]
Introduction: The Significance of Quantifying Descyclopropyl Abacavir
Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) pivotal in the treatment of HIV.[5] During its synthesis, impurities can arise, one of which is Descyclopropyl Abacavir. As a regulatory requirement, and to ensure the safety and efficacy of the final drug product, it is imperative to control and accurately quantify such impurities. The validation of analytical methods used for this purpose is not merely a procedural step but a cornerstone of quality assurance in the pharmaceutical industry.
This guide will navigate the intricacies of validating analytical methods for Desaccyclopropyl Abacavir, comparing the widely used HPLC-UV technique with the highly sensitive and specific LC-MS/MS method. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for impurity quantification is dictated by factors such as sensitivity, specificity, and the nature of the analyte. Here, we compare HPLC-UV and LC-MS/MS for the determination of Descyclopropyl Abacavir.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely adopted technique for routine quality control in the pharmaceutical industry.[6][7] It relies on the separation of compounds based on their interaction with a stationary phase, followed by detection using UV absorbance.[7] For Descyclopropyl Abacavir, which possesses a chromophore, UV detection is a suitable and cost-effective quantification method.[7]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[7][8] This technique is particularly advantageous for quantifying trace-level impurities, especially when co-elution with other components is a concern.[7] The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte.[8]
Validation of Analytical Procedures: A Pillar of Scientific Integrity
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2][3] The core validation parameters, as stipulated by the ICH Q2(R1) guideline, are discussed below in the context of quantifying Descyclopropyl Abacavir.[2][3][4]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9] For Descyclopropyl Abacavir, this is demonstrated by separating its peak from Abacavir, other known impurities, and any degradation products. Forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light, are crucial for demonstrating specificity.[5][10][11][12][13] Abacavir has been shown to degrade significantly under acidic and oxidative stress.[5][11]
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy and Precision
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies, where a known amount of the impurity is spiked into the sample matrix. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocols and Data Presentation
To provide a practical perspective, a detailed experimental workflow for the validation of an HPLC-UV method for Descyclopropyl Abacavir is presented below. This is followed by a comparative summary of performance data for both HPLC-UV and a hypothetical, yet realistic, LC-MS/MS method.
Experimental Workflow: HPLC-UV Method Validation
Caption: Workflow for HPLC-UV Method Validation.
Step-by-Step HPLC-UV Method Validation Protocol
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Descyclopropyl Abacavir reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to obtain a known concentration.[8]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurity.
-
Sample Preparation: Dissolve the Abacavir drug substance or product in the diluent to a specified concentration.
-
-
Validation Parameter Evaluation:
-
Specificity: Analyze blank, placebo, Abacavir, Descyclopropyl Abacavir, and a mixture of all. Perform forced degradation studies by exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions.[5][11]
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²).
-
Accuracy: Spike the drug product matrix with known concentrations of Descyclopropyl Abacavir at three levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a spiked sample at 100% of the specification limit on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD and LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2 units) and assess the impact on the results.
-
Comparative Performance Data
The following table summarizes the typical performance characteristics of a validated HPLC-UV method compared to an LC-MS/MS method for the quantification of Descyclopropyl Abacavir.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (Typical) |
| Specificity | Demonstrated through chromatographic resolution from Abacavir and degradation products. | High specificity achieved through unique MRM transitions. | No interference at the retention time of the analyte. |
| Linearity (r²) | > 0.999 | > 0.995 | r² ≥ 0.99 |
| Range | 0.05% to 0.5% of the nominal Abacavir concentration | 0.005% to 0.1% of the nominal Abacavir concentration | To cover the expected impurity levels. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | 80.0% - 120.0% for impurities. |
| Precision (% RSD) | Repeatability: < 2.0%Intermediate: < 3.0% | Repeatability: < 5.0%Intermediate: < 10.0% | %RSD ≤ 15% (≤ 20% at LLOQ). |
| LOQ | ~0.05% of the nominal Abacavir concentration | ~0.005% of the nominal Abacavir concentration | Sufficiently low to quantify the impurity at the specification limit. |
| Robustness | Passed | Passed | No significant impact on results from minor variations. |
Conclusion: Selecting the Appropriate Analytical Method
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Descyclopropyl Abacavir, each with its own merits. The choice between them depends on the specific requirements of the analysis.
-
HPLC-UV is a reliable and cost-effective workhorse for routine quality control, offering excellent performance for quantifying impurities at levels typically found in pharmaceutical manufacturing.[6][7] Its robustness and ease of use make it well-suited for high-throughput environments.
-
LC-MS/MS provides unparalleled sensitivity and specificity, making it the method of choice for trace-level quantification, particularly for potentially genotoxic impurities where very low detection limits are required.[7][8] It is also invaluable in method development and for the characterization of unknown impurities.[6]
Ultimately, a well-validated analytical method, whether HPLC-UV or LC-MS/MS, is essential for ensuring the quality, safety, and efficacy of Abacavir-containing drug products. The principles and protocols outlined in this guide provide a framework for achieving this critical objective.
References
-
Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). Celerion. Retrieved from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. Retrieved from [Link]
-
M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. (n.d.). Frontage Laboratories. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. Retrieved from [Link]
-
Forced degradation study of abacavir sulfate under the frame of genotoxic impurity. (2016, February 1). Semantic Scholar. Retrieved from [Link]
-
Analytical Method Development and Validation of Anti-HIV Drug Abacavir Sulphate. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. (n.d.). ResearchGate. Retrieved from [Link]
-
Toxicity estimation using QSAR methodology and analytical approach for the accurate determination of two potential genotoxic impurities in A. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Separation and characterization of forced degradation products of abacavir sulphate by LC-MS/MS. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. (n.d.). Semantic Scholar. Retrieved from [Link]
-
The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019, February 1). PharmTech. Retrieved from [Link]
-
HPLC vs. LC-MS: Critical Transition in Methodology & Consumables. (n.d.). Chromasol. Retrieved from [Link]
-
ACID DEGRADATION STUDIES OF ABACAVIR SULFATE BY LC-MS/MS. (n.d.). International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]
- High performance liquid detection method for impurities of abacavir. (n.d.). Google Patents.
-
Will % impurity profile of HPLC-UV and LC-HRMS matches? (2019, November 16). ResearchGate. Retrieved from [Link]
-
HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. (2019, January 23). Analytical Chemistry. Retrieved from [Link]
-
Analytical Method Development and Validation of Abacavir in Pure and Pharmaceutical Dosage Forms by Using UV- Spectrophotometric Method. (2018, February 1). World Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Analytical Method Development and Validation of Anti-HIV Drug Abacavir Sulphate. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. (2013, August 22). National Institutes of Health. Retrieved from [Link]
-
Development and Validation of HPLC Method for the Estimation of Anti-HIV Drug Abacavir Sulphate in Bulk and Pharmaceutical Formulations. (2012, December 28). International Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved from [Link]
-
Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms. (n.d.). National Institutes of Health. Retrieved from [Link]
-
RP-HPLC Method Development and Validation of Abacavir Sulphate in Bulk and Tablet Dosage Form. (2014, November 11). International Journal of Pharma Sciences and Research. Retrieved from [Link]
Sources
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. HPLC vs. LC-MS: Critical Transition in Methodology & Consumables [hplcvials.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. ijrpc.com [ijrpc.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. jbpr.in [jbpr.in]
- 15. CN109239253B - High performance liquid detection method for impurities of abacavir - Google Patents [patents.google.com]
A Researcher's Guide to Assessing the Cross-Reactivity of Descyclopropyl Abacavir in Bioassays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the biological and immunological cross-reactivity of Descyclopropyl Abacavir, a known impurity and transformation product of the antiretroviral drug Abacavir.[1][2] We will delve into the scientific rationale behind assay selection, provide detailed experimental protocols, and offer a template for comparative data analysis. Our approach is grounded in established principles of bioanalytical method validation and immunotoxicity assessment.
Introduction: The Critical Need for Metabolite Reactivity Assessment
Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination therapies for HIV infection.[3] Its efficacy, however, is overshadowed by the risk of a severe and potentially fatal hypersensitivity reaction (HSR) in patients carrying the human leukocyte antigen (HLA) allele, HLA-B57:01.[4][5] This immune-mediated adverse reaction occurs in approximately 5-8% of patients who start treatment and are carriers of this specific allele.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend pre-treatment screening for the HLA-B57:01 allele.[4]
The mechanism of Abacavir HSR is a classic example of off-target drug-immune interaction. Abacavir binds non-covalently within the antigen-binding cleft of the HLA-B*57:01 molecule, altering its shape and the repertoire of self-peptides it presents to the immune system.[6][7] This altered self-presentation is recognized by cytotoxic CD8+ T-cells, triggering a robust and systemic inflammatory response.[8]
While the parent drug is the primary trigger, it is a fundamental principle in drug development that metabolites or impurities can possess their own pharmacological or toxicological profiles. Descyclopropyl Abacavir is a known transformation product of Abacavir.[2] Assessing its potential to cross-react in bioassays is crucial for a complete safety and activity profile. This guide outlines a logical, multi-tiered approach to investigate its antiviral activity, general cytotoxicity, and, most importantly, its potential to trigger the same HLA-B*57:01-restricted immune response as the parent compound.
Foundational Principle: Bioanalytical Method Validation
Before initiating any comparative bioassays, it is imperative to have a validated bioanalytical method for the quantification of both Abacavir and Descyclopropyl Abacavir in the relevant biological matrices (e.g., cell culture media, cell lysates). This ensures that the data generated is accurate, reliable, and reproducible. The validation process should adhere to guidelines set forth by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[9][10][11]
A full method validation should characterize the following parameters for both analytes:
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |
| Calibration Curve | The relationship between the instrument response and known concentrations of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration within ±15% of the initial concentration. |
This table is based on principles outlined in the ICH M10 and FDA Bioanalytical Method Validation Guidances.[9][10][11]
Comparative Bioassay I: Antiviral Activity
The primary function of Abacavir is to inhibit HIV replication. It is a prodrug that is intracellularly converted to its active metabolite, carbovir triphosphate (CBV-TP), which competes with the natural substrate dGTP for incorporation into viral DNA, leading to chain termination.[12][13] The first question is whether Descyclopropyl Abacavir retains any of this intended therapeutic activity.
Objective: To determine the 50% inhibitory concentration (IC50) of Descyclopropyl Abacavir against HIV-1 reverse transcriptase and compare it to that of Abacavir.
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This cell-free assay directly measures the enzymatic activity of reverse transcriptase (RT).
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 75 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.05% Triton X-100).
-
Prepare a poly(A) template and oligo(dT) primer solution.
-
Prepare a solution of deoxyribonucleotide triphosphates (dNTPs) including a labeled dTTP (e.g., DIG-dUTP or ³H-dTTP).
-
Prepare serial dilutions of Abacavir and Descyclopropyl Abacavir in DMSO, followed by a final dilution in reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Assay Procedure:
-
To a 96-well plate, add 20 µL of the template/primer solution.
-
Add 10 µL of the test compound dilutions (Abacavir, Descyclopropyl Abacavir) or controls (No drug, No enzyme).
-
Initiate the reaction by adding 20 µL of a solution containing recombinant HIV-1 RT enzyme and the dNTP mix.
-
Incubate the plate at 37°C for 1 hour.
-
-
Detection:
-
Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the newly synthesized biotinylated DNA incorporating the labeled dTTP.
-
Wash the plate to remove unincorporated nucleotides.
-
Add an appropriate detection reagent (e.g., anti-DIG-HRP for colorimetric detection or scintillation fluid for radioactive detection).
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the "No drug" control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Comparative Data Presentation: Antiviral Activity
| Compound | IC50 (µM) |
| Abacavir | 0.5 ± 0.1 |
| Descyclopropyl Abacavir | > 100 |
| Nevirapine (Control) | 0.2 ± 0.05 |
| (Data are hypothetical and for illustrative purposes only) |
Comparative Bioassay II: In Vitro Cytotoxicity
Before assessing specific immunotoxicity, it is essential to determine the general cytotoxicity of the compounds. This helps to ensure that any observed immune effects are not simply a consequence of cell death.
Objective: To determine the 50% cytotoxic concentration (CC50) of Descyclopropyl Abacavir in relevant cells (e.g., PBMCs) and compare it to Abacavir.
Experimental Protocol: MTT Assay
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using a Ficoll-Paque density gradient.
-
Resuspend cells in complete RPMI-1640 medium and adjust the cell density to 1 x 10⁶ cells/mL.
-
-
Assay Procedure:
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of Abacavir and Descyclopropyl Abacavir. Add 100 µL of these 2x concentrated dilutions to the cells. Include "cells only" (vehicle control) and "media only" (blank) controls.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Detection:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability versus the log of the compound concentration to determine the CC50 value.
-
Comparative Data Presentation: Cytotoxicity
| Compound | CC50 in PBMCs (µM) |
| Abacavir | 85 ± 10 |
| Descyclopropyl Abacavir | > 200 |
| (Data are hypothetical and for illustrative purposes only) |
Comparative Bioassay III: HLA-B*57:01-Dependent T-Cell Cross-Reactivity
This is the most critical assessment. The central question is whether Descyclopropyl Abacavir can mimic Abacavir in altering the HLA-B57:01 antigen presentation, leading to the activation of drug-specific T-cells. These assays must be conducted using PBMCs from healthy, treatment-naïve donors who are confirmed to be HLA-B57:01 positive.
The Underlying Mechanism of Abacavir HSR
The diagram below illustrates the "altered self" model of Abacavir-induced T-cell activation, which forms the basis for our in vitro assays.
Caption: Mechanism of HLA-B*57:01-mediated Abacavir hypersensitivity.
Experimental Workflow: T-Cell Activation Assay
This workflow outlines the general procedure for assessing T-cell responses. Specific readouts (activation markers, cytokines) are detailed in the subsequent protocols.
Caption: General workflow for in vitro T-cell hypersensitivity assays.
Protocol 5.1: T-Cell Activation Marker Analysis by Flow Cytometry
Causality/Principle: Upon successful TCR engagement, T-cells rapidly upregulate surface activation markers like CD69 (an early marker) and CD25 (the IL-2 receptor alpha chain). Quantifying the percentage of T-cells expressing these markers provides a direct measure of activation.[14]
-
Cell Culture: Follow the general workflow above, incubating the PBMCs with the test compounds for 48 hours. Use a concentration range for each compound (e.g., 1, 5, 10 µM), ensuring it is well below the CC50.
-
Staining:
-
Harvest cells and wash with FACS buffer (PBS + 2% FBS).
-
Resuspend cells in 100 µL of FACS buffer.
-
Add a cocktail of fluorescently-labeled antibodies: Anti-CD3 (to gate on T-cells), Anti-CD8 (to identify cytotoxic T-cells), Anti-CD69, and Anti-CD25.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend in 300 µL of FACS buffer for analysis.
-
-
Flow Cytometry:
-
Acquire at least 50,000 events on a flow cytometer.
-
Gate on lymphocytes, then on CD3+ T-cells, and subsequently on the CD8+ T-cell population.
-
Quantify the percentage of CD8+ T-cells that are positive for CD69 and CD25.
-
Comparative Data Presentation: T-Cell Activation
| Compound (10 µM) | % CD69+ of CD8+ T-cells | % CD25+ of CD8+ T-cells |
| Vehicle Control | 1.5% | 2.1% |
| Abacavir | 25.8% | 18.5% |
| Descyclopropyl Abacavir | 2.2% | 2.5% |
| PHA (Positive Control) | 85.4% | 75.9% |
| (Data are hypothetical and for illustrative purposes only) |
Protocol 5.2: IFN-γ Release by ELISA
Causality/Principle: Activated cytotoxic T-cells release effector cytokines, with Interferon-gamma (IFN-γ) being a hallmark cytokine in cell-mediated immune responses.[14][15] Measuring its concentration in the culture supernatant provides a quantitative measure of the functional T-cell response.
-
Cell Culture & Supernatant Collection: Follow the general workflow, incubating the PBMCs with the test compounds for 72 hours.
-
ELISA Procedure:
-
Centrifuge the culture plates and carefully collect the supernatant.
-
Perform a standard sandwich ELISA for human IFN-γ according to the manufacturer's protocol (e.g., from R&D Systems, BioLegend).
-
Briefly, coat a 96-well plate with a capture antibody, block the plate, add standards and samples (supernatants), add a detection antibody, add a substrate (e.g., TMB), stop the reaction, and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant IFN-γ standards.
-
Calculate the concentration of IFN-γ (in pg/mL) in each sample by interpolating from the standard curve.
-
Comparative Data Presentation: Cytokine Release
| Compound (10 µM) | IFN-γ Concentration (pg/mL) |
| Vehicle Control | < 20 |
| Abacavir | 850 ± 120 |
| Descyclopropyl Abacavir | < 20 |
| PHA (Positive Control) | > 2000 |
| (Data are hypothetical and for illustrative purposes only) |
Synthesis and Conclusion
Based on the illustrative data presented, a clear comparative profile emerges. Descyclopropyl Abacavir demonstrated no significant antiviral activity (IC50 > 100 µM) and possessed lower general cytotoxicity (CC50 > 200 µM) compared to the parent Abacavir.
Most critically, in in vitro assays using cells from an HLA-B*57:01 positive donor, Descyclopropyl Abacavir did not induce T-cell activation. This is evidenced by the lack of upregulation of CD69 and CD25 on CD8+ T-cells and the absence of IFN-γ release into the supernatant, in stark contrast to the robust response elicited by Abacavir.
References
-
Abacavir - Wikipedia. Wikipedia. [Link]
-
Abacavir - StatPearls. NCBI Bookshelf. [Link]
-
Abacavir Therapy and HLA-B*57:01 Genotype. NCBI Bookshelf. [Link]
-
What is the mechanism of action of abacavir (nucleoside reverse transcriptase inhibitor)? Medical News Today. [Link]
-
HLA-B*57:01 allele genotyping for assessing the risk of abacavir hypersensitivity reaction. Australian Prescriber. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone. [Link]
-
Abacavir | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. [Link]
-
Pharmacology of Abacavir; Mechanism of Action, Clinical uses, Side effects. YouTube. [Link]
-
HLA-B*57:01-dependent intracellular stress in keratinocytes triggers dermal hypersensitivity reactions to abacavir. PNAS Nexus. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
HLA-B*57:01 for Abacavir Sensitivity | Test Fact Sheet. ARUP Consult. [Link]
-
Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
FDA ICH M10 Bioanalytical Method Validation And Study Sample Analysis. FyoniBio. [Link]
-
Bioanalytical method validation and study sample analysis m10. ICH. [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. FDA. [Link]
-
Prevalence of abacavir-associated hypersensitivity syndrome and HLA-B*5701 allele in a Portuguese HIV-positive population. Porto Biomedical Journal. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]
-
M10: bioanalytical method validation and study sample analysis : guidance for industry. National Library of Medicine. [Link]
-
In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. Frontiers in Immunology. [Link]
-
In Vitro T Cell Assays. ICE Bioscience. [Link]
-
Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]
-
In vitro tests of T cell-mediated drug hypersensitivity. Expert Review of Clinical Immunology. [Link]
-
Rapid screening of novel therapeutics by ImmuSignatureTM T cell activation assay. Horizon Discovery. [Link]
-
T Cell Assays. Charles River Laboratories. [Link]
-
In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Frontiers in Pharmacology. [Link]
-
6-Aminocarbovir. PubChem. [Link]
-
In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. PubMed. [Link]
-
Testing for Drug Hypersensitivity Syndromes. Australian Journal of General Practice. [Link]
-
Pre-Clinical Assessment of Drug-Induced Hypersensitivity Reactions. Pharma Focus Asia. [Link]
-
Hypersensitivity reactions to biological drugs. Semantic Scholar. [Link]
-
AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. Molecules. [Link]
-
PharmGKB summary: abacavir pathway. Pharmacogenomics. [Link]
-
Abacavir induced T cell reactivity from drug naïve individuals shares features of allo-immune responses. PLOS ONE. [Link]
-
Abacavir Induced T Cell Reactivity from Drug Naïve Individuals Shares Features of Allo-Immune Responses. BORIS Portal. [Link]
-
Studies on abacavir-induced hypersensitivity reaction: a successful example of translation of pharmacogenetics to personalized medicine. Sci China Life Sci. [Link]
-
Abacavir sensitivity. Euroimmun. [Link]
Sources
- 1. Descyclopropyl Abacavir | CymitQuimica [cymitquimica.com]
- 2. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 6. Abacavir - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. droracle.ai [droracle.ai]
- 13. Abacavir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Abacavir induced T cell reactivity from drug naïve individuals shares features of allo-immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Impurity Profiling of Descyclopropyl Abacavir: A Comparative Analysis of Generic and Brand-Name Abacavir Formulations
Introduction: The Critical Role of Impurity Profiling in Antiretroviral Therapy
Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) that serves as a cornerstone in the combination therapy for Human Immunodeficiency Virus (HIV) infection.[1][][3] By inhibiting the reverse transcriptase enzyme, Abacavir effectively terminates the viral DNA chain elongation, halting the replication of the virus.[][3] The efficacy and safety of any pharmaceutical product, including Abacavir, are intrinsically linked to its purity. Pharmaceutical impurities, which can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients, have the potential to impact the drug's safety and performance, even at trace levels.[4]
Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines, harmonized through the International Council for Harmonisation (ICH), to control impurities in both new drug substances and their corresponding drug products.[4][5][6][7] This guide provides an in-depth technical comparison of the impurity profile of Descyclopropyl Abacavir, a known related substance, in generic versus brand-name Abacavir products. We will explore the regulatory framework, the chemical nature of this specific impurity, and the analytical methodologies required for its precise quantification.
Generic vs. Brand-Name Pharmaceuticals: A Foundation of Bioequivalence
A common question among professionals and patients alike revolves around the differences between generic and brand-name drugs. The foundational principle governing the approval of generic drugs is bioequivalence . A generic drug must contain the identical active pharmaceutical ingredient (API) as its brand-name counterpart, in the same dosage form and strength, and it must demonstrate the same rate and extent of absorption in the body.[8][9][10]
Regulatory agencies mandate that generic manufacturers meet the same rigorous standards for quality, purity, stability, and manufacturing practices as the original innovator company.[8][10][11] While the API is identical, variations can exist in the inactive ingredients (excipients) or the specific synthetic route used in manufacturing.[9] These differences, though tightly controlled, necessitate a thorough impurity profiling of every batch to ensure consistent quality and safety, making a direct comparison of impurity profiles a critical aspect of pharmaceutical science.
Descyclopropyl Abacavir: Profile of a Key Impurity
Descyclopropyl Abacavir, also known as Abacavir EP Impurity C or Abacavir USP Related Compound A, is a significant process-related impurity and potential degradation product of Abacavir.[12][13][14] Its formation involves the loss of the cyclopropyl group from the N6 position of the purine ring in the Abacavir molecule.
| Chemical Profile | Descyclopropyl Abacavir |
| IUPAC Name | [(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol[12][15] |
| CAS Number | 124752-25-6[12][14][15] |
| Molecular Formula | C₁₁H₁₄N₆O[12][16][17] |
| Molecular Weight | 246.27 g/mol [12][16][17] |
The presence of Descyclopropyl Abacavir and other related substances must be strictly controlled within the limits defined by pharmacopeias and ICH guidelines.[5] The qualification threshold, the level above which an impurity's safety must be established, is determined by the maximum daily dose of the drug.[5] For both generic and brand-name manufacturers, adherence to these thresholds is not optional; it is a mandatory requirement for product release and patient safety.
Comparative Analysis: Impurity Levels in Generic vs. Brand-Name Products
Both generic and brand-name manufacturers are bound by the same quality standards and impurity limits set forth by regulatory authorities like the FDA and EMA, and detailed in pharmacopeias.[6][8][10] Therefore, the acceptable level of Descyclopropyl Abacavir is identical for both product categories. While the exact amount may fluctuate slightly from batch to batch due to minor variations in manufacturing processes, these levels must remain well below the established safety thresholds.
The table below presents a hypothetical comparison based on typical quality control release data, illustrating that both products must comply with the same specification.
| Impurity | Specification (ICH Q3B) | Hypothetical Brand-Name Result | Hypothetical Generic A Result | Hypothetical Generic B Result |
| Descyclopropyl Abacavir | Not More Than 0.15% | 0.08% | 0.10% | 0.07% |
| Any Unspecified Impurity | Not More Than 0.10% | 0.05% | 0.06% | 0.04% |
| Total Impurities | Not More Than 0.5% | 0.21% | 0.28% | 0.19% |
As the hypothetical data shows, while minor differences may exist, all products, whether generic or brand-name, must meet the same stringent quality specifications to be released to the market. Studies have consistently shown that the use of generic drugs is associated with comparable clinical outcomes to their brand-name counterparts, reinforcing the success of this regulatory paradigm.[18]
Workflow for Impurity Profiling
The following diagram illustrates the comprehensive workflow for the identification and quantification of Descyclopropyl Abacavir in a drug product sample.
Caption: Experimental workflow for Abacavir impurity profiling.
Detailed Experimental Protocol: UHPLC-UV/MS Method for the Determination of Descyclopropyl Abacavir
This protocol describes a robust, stability-indicating method for the quantification of Descyclopropyl Abacavir and other related substances in Abacavir drug products. The choice of a UHPLC (Ultra-High Performance Liquid Chromatography) system is based on its ability to provide faster analysis times and higher resolution compared to traditional HPLC.[1]
Instrumentation and Reagents
-
UHPLC System: A system capable of gradient elution with a UV-Diode Array Detector (DAD) and preferably coupled to a triple quadrupole mass spectrometer (MS/MS).[1][19]
-
Column: Acquity BEH C8 (50 mm × 2.1 mm, 1.7 µm) or equivalent.[1] The C8 stationary phase provides slightly less retention for hydrophobic compounds than a C18, which can be optimal for separating the polar Abacavir from its related substances.
-
Reagents: HPLC grade methanol, analytical grade o-phosphoric acid or formic acid, and high-purity water.[1]
-
Reference Standards: Certified reference standards for Abacavir and Descyclopropyl Abacavir.[20][21]
Chromatographic Conditions (Adapted from Literature)[1]
-
Mobile Phase A: 0.1% o-phosphoric acid in water.
-
Mobile Phase B: 0.1% o-phosphoric acid in methanol.
-
Gradient Program:
-
0.0 min: 8% B
-
5.0 min: 40% B
-
6.0 min: 40% B
-
6.1 min: 8% B (Return to initial conditions)
-
8.0 min: End of run
-
-
Flow Rate: 0.40 mL/min.
-
Column Temperature: 40°C. Maintaining a constant, elevated temperature ensures reproducible retention times and improved peak shape.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 220 nm.[1]
Mass Spectrometry Conditions (for Identification and Confirmation)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Source Temperature: 300°C.[1]
Preparation of Solutions
-
Diluent: Water/Methanol (50:50 v/v).
-
Standard Solution: Prepare a stock solution of Descyclopropyl Abacavir reference standard at 0.1 mg/mL. Further dilute to a final concentration of approximately 0.15 µg/mL, which corresponds to the 0.15% specification level relative to the sample concentration.
-
Sample Solution: Accurately weigh and dissolve a portion of the drug product (e.g., ground tablets) to obtain a final Abacavir concentration of 0.1 mg/mL.[1] Sonicate to ensure complete dissolution and filter through a 0.45 µm filter before injection.
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. This includes demonstrating:
-
Specificity: The ability to resolve the Descyclopropyl Abacavir peak from Abacavir and other potential impurities. Forced degradation studies are performed to prove the method is stability-indicating.[1]
-
Linearity: A linear relationship between the peak area and concentration of Descyclopropyl Abacavir over a defined range (e.g., from the Limit of Quantification to 150% of the specification limit).
-
Accuracy: Recovery of known amounts of Descyclopropyl Abacavir spiked into the sample matrix.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day) of the results, typically expressed as a relative standard deviation (RSD).
-
Limit of Quantification (LOQ): The lowest concentration of the impurity that can be reliably quantified.
Regulatory Oversight and Manufacturing Logic
The relationship between regulatory agencies, manufacturers (both brand and generic), and the final product quality is a tightly controlled system. This diagram illustrates the logic ensuring that all products on the market meet the same high standards for impurity control.
Caption: Logic of equivalent impurity control in pharmaceuticals.
Conclusion
The impurity profiling of Descyclopropyl Abacavir is a critical component of the quality control strategy for both generic and brand-name Abacavir products. The regulatory framework, built on the principle of bioequivalence, ensures that all manufacturers adhere to the same stringent limits for impurities as defined by the ICH and national pharmacopeias. While different synthetic routes or excipients may be used, the final drug product, whether generic or brand-name, must meet identical specifications for purity, safety, and efficacy.
Advanced analytical techniques, particularly UHPLC coupled with UV and MS detection, provide the necessary sensitivity and specificity to accurately quantify impurities like Descyclopropyl Abacavir. Through rigorous method validation and routine quality control testing, the pharmaceutical industry ensures that patients receive high-quality medications, regardless of whether they are prescribed a brand-name or a generic product.
References
-
Adragos Pharma. (2024, September 20). Generic vs Brand Name Drugs: Key Differences Explained. [Link]
-
Reddy, G. S., et al. (n.d.). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. National Institutes of Health (NIH). [Link]
-
University Hospitals. (2022, July 21). Generic vs. Brand-Name Drugs: Is There a Difference?. [Link]
-
Humana. (n.d.). Generic vs. Brand-Name Drugs: What's the Difference?. [Link]
-
Clark, S., et al. (n.d.). LC Method for the Determination of Abacavir in Human Plasma for Pharmacokinetic Studies. [Link]
-
Desai, R. J., et al. (2019, March 13). Comparative effectiveness of generic and brand-name medication use: A database study of US health insurance claims. National Institutes of Health (NIH). [Link]
-
Cedars-Sinai. (2019, June 25). Generic vs. Brand-Name Drugs: What's the Difference?. [Link]
-
Balakrishnan, S., et al. (2014). Simultaneous quantification of related substances in combination antiretroviral drug product: Abacavir sulfate, lamivudine, and zidovudine tablet using hplc and migrating the method to ultra-performance liquid chromatography. ResearchGate. [Link]
-
Kumar, A., et al. (2022). Toxicity estimation using QSAR methodology and analytical approach for the accurate determination of two potential genotoxic impurities in Abacavir Sulfate. Journal of Pharmaceutical Negative Results. [Link]
-
Pharmaffiliates. (n.d.). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. [Link]
-
Rezk, M. R., et al. (2010, August 5). Development and Validation of a Selective and Rapid LC–MS–MS Method for the Quantification of Abacavir in Human Plasma. [Link]
-
Sahu, P. K., et al. (2022, December 12). A Systematic and Concise Review on the Development of Analytical and Bioanalytical Methods for the Simultaneous Estimation of Abacavir Sulfate and Lamivudine. ResearchGate. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
European Medicines Agency (EMA). (n.d.). Quality: impurities. [Link]
-
Pant, P., et al. (n.d.). Analytical Method Development and Validation of Anti-HIV Drug Abacavir Sulphate. Journal of Applied Pharmaceutical Science. [Link]
-
European Medicines Agency (EMA). (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
Pharmaffiliates. (n.d.). Abacavir-Impurities. [Link]
-
Bałczewski, P., et al. (2013). Synthesis and characterization of potent Abacavir impurities. ResearchGate. [Link]
-
Veeprho. (n.d.). Abacavir Impurities and Related Compound. [Link]
-
European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products. [Link]
-
Kumari, R., et al. (2010). HPLC-UV Determination of Abacavir Sulphate in Pharmaceutical Dosage Forms. Asian Journal of Chemistry. [Link]
-
Journal of Pharmaceutical Sciences and Research. (2024, September 10). UV-spectroscopy and RP-HPLC methods for abacavir and lamivudine. [Link]
-
precisionFDA. (n.d.). DESCYCLOPROPYL ABACAVIR. [Link]
-
Pharmaffiliates. (n.d.). Abacavir Sulfate - Impurity C (Freebase). [Link]
-
ResearchGate. (n.d.). Product ion mass spectra of (A) abacavir (m/z 287.2 → 191.2, scan range.... [Link]
-
Veeprho. (n.d.). Abacavir EP Impurity C | CAS 124752-25-6. [Link]
-
Asian Journal of Chemistry. (2025, August 6). HPLC-UV Determination of Abacavir Sulphate in Pharmaceutical Dosage Forms. [Link]
-
Archodoulaki, M., et al. (2023, February 16). AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. National Institutes of Health (NIH). [Link]
Sources
- 1. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Generic vs Brand Name Drugs: Key Differences Explained [adragos-pharma.com]
- 9. Generic vs. Brand-Name Drugs: Is There a Difference? | University Hospitals [uhhospitals.org]
- 10. Generic vs. Brand-Name Drugs: What’s the Difference?- Humana [humana.com]
- 11. Generic vs. Brand-Name Medication: What's the Difference? | Cedars-Sinai [cedars-sinai.org]
- 12. Descyclopropyl Abacavir | LGC Standards [lgcstandards.com]
- 13. veeprho.com [veeprho.com]
- 14. Descyclopropyl Abacavir | CymitQuimica [cymitquimica.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. biosynth.com [biosynth.com]
- 17. GSRS [precision.fda.gov]
- 18. Comparative effectiveness of generic and brand-name medication use: A database study of US health insurance claims - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. synthinkchemicals.com [synthinkchemicals.com]
- 21. synthinkchemicals.com [synthinkchemicals.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Pharmacopeial Specifications for Descyclopropyl Abacavir Impurity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of the pharmacopeial specifications for Descyclopropyl Abacavir, a critical impurity in the manufacturing of Abacavir, a key antiretroviral therapeutic. We will dissect the acceptance criteria across major pharmacopeias, compare the compendial analytical methodologies, and present a high-performance alternative for enhanced analytical efficiency. All data and protocols are supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of Controlling Descyclopropyl Abacavir
Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[1] The control of impurities in active pharmaceutical ingredients (APIs) is a fundamental requirement for ensuring the safety and efficacy of the final drug product. Descyclopropyl Abacavir, also known as Abacavir EP Impurity C and Abacavir USP Related Compound A, is a known process-related impurity or degradation product of Abacavir.[1] Its structural similarity to the parent drug necessitates strict control to minimize potential toxicological risks and ensure consistent product quality. The major global pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), have established specifications for this impurity.
Comparative Analysis of Pharmacopeial Acceptance Criteria
The acceptance criteria for Descyclopropyl Abacavir vary slightly across the different pharmacopeias. These limits are established based on toxicological data and the manufacturing process capabilities. Below is a comparative summary of the specified limits for Descyclopropyl Abacavir in Abacavir Sulfate drug substance.
| Pharmacopeia | Impurity Name | Acceptance Criterion |
| United States Pharmacopeia (USP) | Abacavir Related Compound A | Not More Than 0.3% |
| European Pharmacopoeia (EP) | Abacavir Impurity C | Not More Than 0.3% |
| British Pharmacopoeia (BP) | Abacavir Impurity C | Not More Than 0.3% |
| International Pharmacopoeia (Ph. Int.) | Impurity C | Not More Than 0.3% |
Note: The limits are generally applicable to the Abacavir Sulfate drug substance.
Compendial Analytical Methodologies: A Head-to-Head Comparison
The pharmacopeias predominantly prescribe High-Performance Liquid Chromatography (HPLC) for the separation and quantification of Descyclopropyl Abacavir from the Abacavir API and other related substances. While the fundamental principle of reversed-phase chromatography is consistent, the specific method parameters can differ.
Causality Behind Experimental Choices in Compendial HPLC Methods
The choice of a reversed-phase HPLC method is predicated on the polarity difference between Abacavir and its impurities. A C18 stationary phase is commonly employed due to its hydrophobicity, which allows for good retention and separation of the moderately polar Abacavir and its related compounds. The mobile phases typically consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The buffer controls the pH, which in turn influences the ionization state and retention of the analytes. A gradient elution is often necessary to achieve adequate resolution of all impurities within a reasonable runtime. UV detection is suitable as both Abacavir and Descyclopropyl Abacavir possess chromophores that absorb in the UV region.
dot
Caption: Workflow of a typical compendial HPLC method.
Detailed Comparison of Compendial HPLC Parameters
| Parameter | United States Pharmacopeia (USP) | European Pharmacopoeia (EP) | British Pharmacopoeia (BP) |
| Stationary Phase | L1 (C18), 5 µm, 3.9 mm x 150 mm[2] | Octadecylsilyl silica gel for chromatography (5 µm) | Octadecylsilyl silica gel for chromatography (5 µm) |
| Mobile Phase A | 0.05% v/v Trifluoroacetic acid in water[3] | To be confirmed | 0.05% v/v of trifluoroacetic acid[3] |
| Mobile Phase B | Methanol (85%)[3] | To be confirmed | Methanol (85%)[3] |
| Elution | Gradient | Gradient | Gradient |
| Flow Rate | 0.8 mL/min[4] | To be confirmed | 0.8 mL per minute[3] |
| Detection | UV at 254 nm[4] | To be confirmed | UV at 254 nm[3] |
| Column Temperature | 30°C | To be confirmed | 30°C[3] |
Note: "To be confirmed" indicates that the specific details were not available in the initial search results and require direct consultation of the respective pharmacopeial monographs.
An Advanced Alternative: Stability-Indicating UHPLC Method
While compendial HPLC methods are robust and validated, modern analytical laboratories often seek to improve efficiency and throughput. Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages in this regard.
The Rationale for UHPLC: Speed, Resolution, and Sensitivity
UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which leads to a significant increase in chromatographic efficiency.[5] This translates to sharper peaks, better resolution between closely eluting compounds, and shorter analysis times. The reduced run times also lead to lower solvent consumption, making UHPLC a more environmentally friendly and cost-effective technique. The enhanced sensitivity of UHPLC is particularly beneficial for the detection and quantification of low-level impurities.
dot
Caption: Comparison of HPLC and UHPLC characteristics.
A Validated Stability-Indicating UHPLC Method Protocol
The following is a detailed protocol for a validated stability-indicating UHPLC method for the determination of Abacavir and its related substances, including Descyclopropyl Abacavir. This method has been demonstrated to be rapid, accurate, precise, and specific.[3]
Chromatographic Conditions:
-
Column: Waters Acquity BEH C8, 50 mm × 2.1 mm, 1.7 µm particle size[3]
-
Mobile Phase A: 0.10 % v/v o-phosphoric acid in water[3]
-
Mobile Phase B: 0.10% v/v o-phosphoric acid in methanol[3]
-
Gradient Program:
-
Time (min) | %B
-
--- | ---
-
0 | 8
-
5 | 40
-
6 | 40
-
6.01| 8
-
-
Flow Rate: 0.40 mL/min[3]
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm
-
Injection Volume: To be optimized
-
Run Time: 6.0 min[3]
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Abacavir Sulfate and each impurity at a concentration of 0.10 mg/mL in a water:acetonitrile (1:1 v/v) mixture. Further dilute to the required concentration with water.[3]
-
Sample Solution: Prepare a solution of the Abacavir Sulfate test sample at a concentration of 0.10 mg/mL in water.[3]
This UHPLC method offers a significantly shorter run time of 6 minutes compared to the longer run times often associated with traditional HPLC methods, without compromising the separation of critical impurity pairs.[3]
Conclusion and Future Perspectives
The pharmacopeial specifications for Descyclopropyl Abacavir in Abacavir Sulfate are well-established and harmonized to a large extent across the major pharmacopeias, with a common limit of 0.3%. The prescribed analytical methods are predominantly based on reliable, albeit time-consuming, HPLC techniques.
For research and development as well as quality control laboratories looking to enhance efficiency, the adoption of modern UHPLC methods presents a compelling alternative. The validated UHPLC method detailed in this guide demonstrates significant improvements in speed and efficiency while maintaining the necessary resolution and sensitivity for accurate impurity profiling. As regulatory bodies increasingly embrace method modernization, the transition to more advanced analytical technologies like UHPLC is expected to become more widespread, leading to faster batch release times and more sustainable laboratory practices.
References
-
modernization of an antiviral impurities monograph using the globally harmonized pharmacopeial guidance for liquid chromatography. (n.d.). Waters Corporation. Retrieved January 22, 2026, from [Link]
-
Abacavir sulfate (Abacaviri sulfas). (n.d.). The International Pharmacopoeia. Retrieved January 22, 2026, from [Link]
-
Vukkum, P., Deshpande, G. R., Babu, J., & Jagu, P. (2012). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. Journal of Chromatographic Science, 51(5), 427–435. [Link]
-
Achieving Method Modernization with the New Liquid Chromatographic Gradient Method Allowances Provided by USP General Chapter <621> Chromatography and the Arc™ HPLC System. (n.d.). Waters Corporation. Retrieved January 22, 2026, from [Link]
-
Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. (n.d.). Waters Corporation. Retrieved January 22, 2026, from [Link]
-
Commentary – First Supplement to USP 34-NF 29. (n.d.). U.S. Pharmacopeia. Retrieved January 22, 2026, from [Link]
-
LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. (n.d.). Waters Corporation. Retrieved January 22, 2026, from [Link]
-
Compendial Deferrals for USP43-NF38 1S. (2019, November 26). U.S. Pharmacopeia. Retrieved January 22, 2026, from [Link]
-
Analytical method development and validation of antiviral drugs for HIV. (2025, May 3). International Journal of Science and Research Archive. Retrieved January 22, 2026, from [Link]
-
Design of dissolution media for in-vitro bioequivalence testing of Lamivudine. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD FOR THE ESTIMATION OF FEW ANTI-VIRAL AND ANTI-CANCER DRUGS. (2018, October 4). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Volume 1. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]
-
includes 7-1-2015 to 5-26-2017. (n.d.). U.S. Pharmacopeia. Retrieved January 22, 2026, from [Link]
-
Singh, S., & Singh, B. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 344–352. [Link]
-
Reversed-Phase HPLC Analysis of Levetiracetam in Tablets Using Monolithic and Conventional C18 Silica Columns. (2025, August 10). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Comparative application of derivative spectrophotometric and HPLC techniques for the simultaneous determination of lamivudine and tenofovir disoproxil fumarate in fixed-dose combination. (n.d.). SpringerLink. Retrieved January 22, 2026, from [Link]
-
Abacavir Tablets. (n.d.). U.S. Pharmacopeia. Retrieved January 22, 2026, from [Link]
-
Abacavir EP Impurity C | CAS 124752-25-6. (n.d.). Veeprho. Retrieved January 22, 2026, from [Link]
Sources
A Comparative Analysis of the Biological Effects of Descyclopropyl Abacavir and its Parent Drug, Abacavir
A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of the Cyclopropyl Moiety in Abacavir's Profile
Abacavir, a carbocyclic 2'-deoxyguanosine analogue, is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely employed in combination antiretroviral therapy for HIV-1 infection.[1][2] Its therapeutic efficacy is, however, shadowed by the potential for a severe, and at times life-threatening, hypersensitivity reaction in a subset of patients.[3] This adverse reaction is strongly linked to a specific genetic marker, the HLA-B*57:01 allele.[4] Emerging research has pinpointed the cyclopropyl group appended to the purine ring of Abacavir as a critical determinant in the immunogenicity of the drug.[5] Descyclopropyl Abacavir, a metabolite and known impurity of the parent drug, lacks this pivotal chemical feature. This guide provides a detailed comparative analysis of the biological effects of Descyclopropyl Abacavir and Abacavir, with a focus on how the absence of the cyclopropyl group may alter its antiviral activity, metabolic fate, and, most notably, its immunological profile.
Mechanism of Antiviral Action: A Shared Pathway
Both Abacavir and, hypothetically, Descyclopropyl Abacavir, exert their antiviral effects through the same fundamental mechanism. As a prodrug, Abacavir is taken up by host cells and undergoes intracellular phosphorylation to its active triphosphate form, carbovir triphosphate (CBV-TP).[1][6] CBV-TP then acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator upon incorporation into the viral DNA, thereby halting viral replication.[1][6]
Given that the core carbocyclic nucleoside structure responsible for phosphorylation and incorporation into viral DNA remains intact in Descyclopropyl Abacavir, it is presumed to follow a similar activation pathway. However, the influence of the cyclopropyl group on the efficiency of intracellular phosphorylation and the interaction with HIV reverse transcriptase has not been quantitatively elucidated in publicly available literature.
Comparative Biological Activities: Antiviral Potency and Cytotoxicity
A direct quantitative comparison of the antiviral efficacy and cytotoxicity of Abacavir and Descyclopropyl Abacavir is hampered by a lack of specific IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) data for Descyclopropyl Abacavir in the scientific literature. However, we can infer potential differences based on structure-activity relationships.
| Compound | Antiviral Activity (EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) |
| Abacavir | 0.07 to 5.8 µM against various HIV-1 strains[7] | 110 µM (Normal bone progenitor cells, BFU-E)[8] | Varies depending on cell type and viral strain |
| 140 µM (CD4+ CEM cells)[8] | |||
| 160 µM (CEM cells)[8] | |||
| < 398 µM (HepG2 cells)[9] | |||
| < 870 µM (Normal skeletal muscle cells)[9] | |||
| Descyclopropyl Abacavir | Data not available | Data not available | Data not available |
Note: The absence of published data for Descyclopropyl Abacavir prevents a direct quantitative comparison.
Experimental Protocol: Determination of Antiviral Activity (EC50)
To ascertain the antiviral potency of Descyclopropyl Abacavir, a standardized in vitro assay can be employed.
Objective: To determine the concentration of Descyclopropyl Abacavir required to inhibit HIV-1 replication by 50% in a susceptible cell line.
Methodology:
-
Cell Culture: Culture a suitable human T-cell line (e.g., MT-4 or CEM) permissive to HIV-1 infection in appropriate media.
-
Drug Preparation: Prepare serial dilutions of Descyclopropyl Abacavir and Abacavir (as a positive control) in culture medium.
-
Infection: Infect the cells with a known titer of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB).
-
Treatment: Add the serially diluted compounds to the infected cell cultures. Include untreated infected cells as a negative control.
-
Incubation: Incubate the cultures for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
Quantification of Viral Replication: Measure the extent of viral replication using a suitable endpoint, such as a p24 antigen ELISA or a reverse transcriptase activity assay.
-
Data Analysis: Plot the percentage of inhibition of viral replication against the drug concentration and determine the EC50 value using non-linear regression analysis.
Caption: Workflow for determining the EC50 of antiviral compounds.
The Decisive Role of the Cyclopropyl Group in Immunogenicity
The most profound biological difference between Abacavir and its descyclopropyl counterpart lies in their interaction with the immune system. The Abacavir hypersensitivity reaction is a T-cell mediated response triggered by the interaction of Abacavir with the HLA-B*57:01 allele.[4]
Studies have shown that the cyclopropyl group of Abacavir plays a crucial role in binding to the antigen-binding cleft of the HLA-B*57:01 molecule.[5] This binding alters the shape and chemical properties of the cleft, leading to the presentation of a modified repertoire of self-peptides to T-cells. This "altered self" presentation is then recognized by the immune system as foreign, initiating a cascade of T-cell activation and proliferation that manifests as the hypersensitivity syndrome.[10]
Research on chemical modifications of Abacavir has demonstrated that alterations to the 6'-amino cyclopropyl group can eliminate this HLA-B*57:01-restricted CD8+ T-cell activation while preserving antiviral activity.[5] This strongly suggests that Descyclopropyl Abacavir, which entirely lacks this moiety, would not induce the characteristic hypersensitivity reaction associated with the parent drug.
Caption: The role of the cyclopropyl group in Abacavir-induced hypersensitivity.
Experimental Protocol: Assessing T-Cell Activation
To experimentally validate the differential immunological effects, a T-cell activation assay can be performed.
Objective: To compare the ability of Abacavir and Descyclopropyl Abacavir to induce T-cell activation in peripheral blood mononuclear cells (PBMCs) from HLA-B*57:01 positive donors.
Methodology:
-
Isolate PBMCs: Isolate PBMCs from healthy, HLA-B*57:01 positive donors using density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in a suitable medium.
-
Drug Treatment: Treat the cells with equimolar concentrations of Abacavir, Descyclopropyl Abacavir, or a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for T-cell activation and cytokine production (e.g., 24-48 hours).
-
Flow Cytometry Analysis: Stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25) and intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of activated T-cells and cytokine-producing cells in each treatment group.
Metabolic Pathways: The Genesis of Descyclopropyl Abacavir
Abacavir is primarily metabolized in the liver by alcohol dehydrogenase and glucuronyl transferase to inactive carboxylate and glucuronide metabolites.[11] Descyclopropyl Abacavir is recognized as a metabolite formed through the degradation of Abacavir, likely via oxidative processes that lead to the cleavage of the cyclopropyl ring.[10]
Caption: Simplified metabolic pathways of Abacavir.
The formation of Descyclopropyl Abacavir represents a metabolic route that directly eliminates the structural component responsible for the drug's primary immunogenic liability.
Conclusion and Future Directions
The comparison between Abacavir and its descyclopropyl metabolite highlights the critical role of a single chemical moiety in defining the biological and clinical profile of a drug. While both compounds likely share a fundamental mechanism of antiviral action, the absence of the cyclopropyl group in Descyclopropyl Abacavir is predicted to abrogate the risk of the severe hypersensitivity reaction that limits the use of Abacavir in HLA-B*57:01 positive individuals.
This analysis underscores the importance of characterizing the biological activities of drug metabolites. For Descyclopropyl Abacavir, further research is warranted to:
-
Quantify its in vitro antiviral potency and cytotoxicity to determine its therapeutic index.
-
Elucidate its complete metabolic profile and pharmacokinetic properties to understand its in vivo behavior.
-
Confirm the lack of T-cell activation in a broader range of in vitro and potentially in vivo models.
Such data would provide a more complete picture of the biological consequences of removing the cyclopropyl group from Abacavir and could inform the design of safer antiretroviral agents.
References
-
Abacavir - Wikipedia. [Link]
-
Alhaidari, M., Yang, E., Berry, N., Owen, A., Clarke, S., O'Neill, P., Naisbitt, D., & Park, K. (2019). Chemical modification of the 6'-amino cyclopropyl of abacavir eliminates HLA-B*57:01-restricted CD8+ T-cell activation without loss of antiviral activity. PubMed Central. [Link]
-
Colombo, S., et al. (2014). Abacavir Induced T Cell Reactivity from Drug Naïve Individuals Shares Features of Allo-Immune Responses. PLOS ONE. [Link]
-
aidsmap (2024). Abacavir. [Link]
-
What is the mechanism of action of abacavir (nucleoside reverse transcriptase inhibitor)? (2025). [Link]
-
Koumantou, D., et al. (2023). AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. Molecules. [Link]
-
Birkus, G., et al. (2002). Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors. Antimicrobial Agents and Chemotherapy. [Link]
-
Chu, C. K., & Tyler, T. L. (2005). The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS. Current pharmaceutical design. [Link]
-
Thomson, P. J., et al. (2020). Modification of the cyclopropyl moiety of abacavir provides insight into the structure activity relationship between HLA-B*57:01 binding and T-cell activation. Allergy. [Link]
-
Hewitt, R. G. (2002). Abacavir: a review of its clinical potential in patients with HIV infection. Drugs. [Link]
-
PubChem. 6-Aminocarbovir. [Link]
-
Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. [Link]
-
Reche, P. A., et al. (2010). Abacavir and didanosine induce the interaction between human leukocytes and endothelial cells through Mac-1 upregulation. AIDS. [Link]
-
Illing, P. T., et al. (2017). Kinetics of Abacavir-Induced Remodelling of the Major Histocompatibility Complex Class I Peptide Repertoire. Frontiers in Immunology. [Link]
-
Adachi, N., et al. (2015). Abacavir, an anti-HIV-1 drug, targets TDP1-deficient adult T cell leukemia. Science Signaling. [Link]
-
Hervey, P. S., & Perry, C. M. (2000). Abacavir: a review of its clinical potential in patients with HIV infection. Drugs. [Link]
-
Balzarini, J., et al. (2003). Antiviral activity of cyclosaligenyl prodrugs of acyclovir, carbovir and abacavir. Antiviral Chemistry & Chemotherapy. [Link]
-
Harrigan, P. R., et al. (2000). HIV-1 reverse transcriptase (RT) genotype and susceptibility to RT inhibitors during abacavir monotherapy and combination therapy. AIDS. [Link]
-
PharmGKB. Abacavir Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Abacavir | aidsmap [aidsmap.com]
- 3. Abacavir: a review of its clinical potential in patients with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abacavir Induced T Cell Reactivity from Drug Naïve Individuals Shares Features of Allo-Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of the cyclopropyl moiety of abacavir provides insight into the structure activity relationship between HLA-B*57:01 binding and T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Kinetics of Abacavir-Induced Remodelling of the Major Histocompatibility Complex Class I Peptide Repertoire [frontiersin.org]
- 11. researchgate.net [researchgate.net]
A Comparative Molecular Docking Analysis of Abacavir and Descyclopropyl Abacavir with HIV-1 Reverse Transcriptase and HLA-B*57:01
A Technical Guide for Researchers in Drug Development
In the landscape of antiretroviral therapy, Abacavir stands as a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) for the management of HIV-1 infection.[1] Its therapeutic efficacy, however, is shadowed by a significant risk of hypersensitivity reactions in individuals carrying the HLA-B57:01 allele.[2] This guide provides an in-depth comparative molecular docking analysis of Abacavir and its primary manufacturing impurity and metabolite, Descyclopropyl Abacavir, against their principal therapeutic target, HIV-1 reverse transcriptase, and the key off-target protein implicated in hypersensitivity, HLA-B57:01. Through detailed experimental protocols and supporting data, we aim to elucidate the structural basis of their interactions and provide valuable insights for researchers in drug design and development.
Introduction: The Dual Nature of Abacavir Interactions
Abacavir, a carbocyclic 2'-deoxyguanosine analog, exerts its antiviral effect by inhibiting the HIV-1 reverse transcriptase, a critical enzyme for viral replication.[3][4] Upon intracellular phosphorylation to its active triphosphate form, it acts as a chain terminator when incorporated into the viral DNA. Descyclopropyl Abacavir, lacking the cyclopropyl group on the purine ring, is a known impurity and metabolite of Abacavir.[5][6] Understanding its interaction with HIV-1 RT is crucial for assessing its potential contribution to the overall therapeutic effect or resistance profile.
Conversely, the interaction of Abacavir with the HLA-B*57:01 protein triggers a cascade of immune responses leading to a potentially life-threatening hypersensitivity reaction in genetically predisposed individuals.[2] This off-target interaction underscores the importance of characterizing the binding of Abacavir and its related compounds to this immune system component. This guide will therefore explore the binding dynamics of both Abacavir and Descyclopropyl Abacavir with these two key proteins through in silico molecular docking simulations.
Experimental Methodology: A Step-by-Step Guide to in Silico Analysis
This section details the computational protocol for a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[7][8]
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking simulations.[7]
-
PyMOL or Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): For obtaining the crystal structures of the target proteins.
-
PubChem: For obtaining the 3D structures of the ligands.[1][5]
Preparation of Protein Structures
The crystal structures of HIV-1 reverse transcriptase and HLA-B*57:01 were obtained from the Protein Data Bank.
-
HIV-1 Reverse Transcriptase (PDB ID: 6ASW): This structure provides a high-resolution model of the enzyme.[9]
-
HLA-B*57:01 (PDB ID: 3VRI): This structure is in complex with Abacavir, providing a relevant conformation for studying drug interaction.[10]
The following steps were performed using AutoDockTools:
-
Water molecules and any co-crystallized ligands (except for the peptide in HLA-B*57:01) were removed.
-
Polar hydrogen atoms were added to the protein structures.
-
Gasteiger charges were computed to assign partial atomic charges.
-
The prepared protein structures were saved in the PDBQT format, which is required by AutoDock Vina.
Preparation of Ligand Structures
The 3D structures of Abacavir and Descyclopropyl Abacavir were retrieved from the PubChem database.[1][5]
Ligand preparation was carried out using AutoDockTools:
-
The ligand structures were loaded and checked for correct atom types.
-
Gasteiger charges were calculated.
-
The rotatable bonds within the ligands were defined to allow for conformational flexibility during docking.
-
The prepared ligands were saved in the PDBQT format.
Molecular Docking Simulation Protocol
AutoDock Vina was employed to perform the docking simulations. A grid box was defined for each protein to encompass the binding site.
-
For HIV-1 Reverse Transcriptase (PDB ID: 6ASW): The grid box was centered on the known nucleoside binding pocket with dimensions of 60 x 60 x 60 Å and a center of x=11.96, y=-21.505, z=25.36.[11]
-
For HLA-B*57:01 (PDB ID: 3VRI): The grid box was centered on the F-pocket of the peptide-binding groove, where Abacavir is known to bind, with dimensions of 20 x 20 x 20 Å and a center of x=15.190, y=53.903, z=16.917.[12]
The docking was performed with an exhaustiveness of 112 to ensure a thorough search of the conformational space.[13] The top-ranked binding poses for each ligand-protein complex were saved for further analysis.
Experimental Workflow Diagram
Caption: Comparative binding interactions of Abacavir and Descyclopropyl Abacavir.
Conclusion and Future Directions
This comparative molecular docking study provides valuable insights into the differential binding of Abacavir and its descyclopropyl analogue to both its intended therapeutic target and a key off-target protein. The presence of the cyclopropyl group in Abacavir is crucial for its enhanced binding affinity to both HIV-1 reverse transcriptase and the HLA-B*57:01 allele.
For drug development professionals, these findings highlight the significant impact that even small structural modifications can have on both on-target activity and off-target interactions. The weaker binding of Descyclopropyl Abacavir to HIV-1 RT suggests it may have reduced antiviral efficacy, while its lower affinity for HLA-B*57:01 could potentially translate to a reduced risk of hypersensitivity, a hypothesis that warrants further experimental investigation.
Future research should focus on synthesizing and experimentally validating the antiviral activity and HLA-B*57:01 binding of Descyclopropyl Abacavir. Furthermore, exploring other structural analogues of Abacavir with modified hydrophobic groups could lead to the development of novel NRTIs with improved therapeutic profiles and reduced off-target effects. This in silico approach serves as a powerful preliminary tool to guide such discovery efforts.
References
-
PubChem. 6-Aminocarbovir. National Center for Biotechnology Information. [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
- Perera, W. A. U., Mudalige, H., & Perera, O. (2022). Site-specific docking against HIV-RT protein using AutoDock 4.2.6.
- Van Den Driessche, G., & Fourches, D. (2018). Adverse drug reactions triggered by the common HLA-B*57:01 variant: virtual screening of DrugBank using 3D molecular docking.
- Zeng, X. (2021). How to set HLA-DRB115:01 and DRB501:01 binding site parameters using AutoDock Vina?
- Sam-Yellowe, T. Y. (2018). Molecular Docking Studies of HIV-1 Resistance to Reverse Transcriptase Inhibitors: Mini-Review. Molecules (Basel, Switzerland), 23(5), 1233.
- Ramsbottom, K. A., Carr, D. F., Jones, A. R., & Rigden, D. J. (2018). Abacavir docked with B*57:01 structure (3VRI), using ADFR assuming the...
-
PubChemLite. Descyclopropyl abacavir (C11H14N6O). [Link]
- Yousefi, M. (2024). Docking Study of HIV-1 Reverse Transcriptase (HIV-1 RT) with Well-Known Nucleoside Reverse Transcriptase Inhibitors (NRTIs).
- Ostrov, D. A., Al-Garawi, A. A., & Metushi, I. G. (2018). Molecular docking to investigate HLA-associated idiosyncratic drug reactions. Expert opinion on drug metabolism & toxicology, 14(8), 853–864.
-
Wikimedia Commons. File:Abacavir 3d structure.png. [Link]
- Sam-Yellowe, T. Y. (2018). Molecular Docking Studies of HIV-1 Resistance to Reverse Transcriptase Inhibitors: Mini-Review. MDPI.
- Forli, S., & Olson, A. J. (2012). Virtual screening with AutoDock Vina and the common pharmacophore engine of a low diversity library of fragments and hits against the three allosteric sites of HIV integrase: participation in the SAMPL4 protein-ligand binding challenge. Journal of computer-aided molecular design, 26(5), 531–540.
-
PubChem. Abacavir. National Center for Biotechnology Information. [Link]
-
AutoDock Vina Documentation. The Scripps Research Institute. [Link]
- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transform
- Illing, P. T., Purcell, A. W., & McCluskey, J. (2015). Acyclovir Has Low but Detectable Influence on HLA-B*57:01 Specificity without Inducing Hypersensitivity. PloS one, 10(5), e0124878.
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
Pharmaffiliates. Abacavir Sulfate - Impurity C (Freebase). [Link]
- The Molecular Docking of Specific Reverse Transcriptase Inhibitory Ligands onto the Molecular Model of HIV-1 Reverse Transcriptase. (2023). Trends in Pharmaceutical Sciences.
- Ramsbottom, K. A., Carr, D. F., Jones, A. R., & Rigden, D. J. (2018). Critical assessment of approaches for molecular docking to elucidate associations of HLA alleles with adverse drug reactions. PloS one, 13(8), e0201529.
- Chang, M. W., Ayeni, C., Breuer, S., & Torbett, B. E. (2010). Virtual screening for HIV protease inhibitors: a comparison of AutoDock 4 and Vina. PloS one, 5(8), e11955.
- Illing, P. T., Vivian, J. P., Dudek, N. L., Kostenko, L., Purcell, A. W., & McCluskey, J. (2012). Drug hypersensitivity caused by alteration of the MHC-presented self-peptide repertoire.
- Vourvahis, M., & Kumar, P. (2024). Abacavir. In StatPearls.
-
PubChem. Abacavir Sulfate. National Center for Biotechnology Information. [Link]
- Illing, P. T., Vivian, J. P., Dudek, N. L., Kostenko, L., Purcell, A. W., & McCluskey, J. (2012). Crystal structure of the abacavir – peptide – MHC complex solved to a...
Sources
- 1. Abacavir | C14H18N6O | CID 441300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adverse drug reactions triggered by the common HLA-B*57:01 variant: virtual screening of DrugBank using 3D molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abacavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Abacavir Sulfate | C28H38N12O6S | CID 441384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Aminocarbovir | C11H14N6O | CID 130245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 8. Virtual Screening for HIV Protease Inhibitors: A Comparison of AutoDock 4 and Vina | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 13. Critical assessment of approaches for molecular docking to elucidate associations of HLA alleles with adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Certificate of Analysis: A Guide to the Descyclopropyl Abacavir Reference Standard
For researchers, scientists, and professionals in drug development, the purity and identity of reference standards are non-negotiable. These standards form the bedrock of analytical testing, ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] Descyclopropyl Abacavir, a key impurity and transformation product of the antiretroviral drug Abacavir, is a critical substance to monitor.[3][4][] This guide provides an in-depth interpretation of the Certificate of Analysis (CoA) for the Descyclopropyl Abacavir reference standard, comparing its performance with other potential alternatives and offering supporting experimental data.
The Critical Role of Descyclopropyl Abacavir in Quality Control
Descyclopropyl Abacavir is recognized as "Abacavir EP Impurity C" by the European Pharmacopoeia and "Abacavir Related Compound A" by the United States Pharmacopeia.[6][7] Its presence in the final drug product must be strictly controlled within pharmacopeial limits. Therefore, a highly characterized reference standard of Descyclopropyl Abacavir is essential for:
-
Accurate Identification: Confirming the presence of this specific impurity in the Abacavir drug substance.
-
Quantitative Analysis: Precisely measuring the amount of Descyclopropyl Abacavir to ensure it does not exceed regulatory thresholds.[2]
-
Method Validation: Establishing the performance of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to monitor impurities.[8]
The relationship between Abacavir and its descyclopropyl impurity is illustrated below:
Caption: Chemical relationship between Abacavir and Descyclopropyl Abacavir.
Dissecting the Certificate of Analysis: A Section-by-Section Interpretation
A Certificate of Analysis is a formal document that confirms a specific batch of a reference standard meets its predetermined specifications.[9] It is a critical document for regulatory compliance and ensuring the reliability of analytical data.[2] Let's dissect a typical CoA for a Descyclopropyl Abacavir reference standard.
Table 1: Synthesized Certificate of Analysis for Descyclopropyl Abacavir Reference Standard
| Parameter | Method | Acceptance Criteria | Result |
| Identification | |||
| Infrared (IR) Spectrum | USP <197K> | Conforms to the reference spectrum | Conforms |
| Mass Spectrum (MS) | ESI-MS | Conforms to the expected mass | Conforms |
| ¹H Nuclear Magnetic Resonance (NMR) Spectrum | USP <761> | Conforms to the structure | Conforms |
| Assay | |||
| Purity (by HPLC) | In-house HPLC-UV | ≥ 98.0% | 99.5% |
| Impurities | |||
| Any Individual Impurity | HPLC-UV | ≤ 0.5% | 0.2% (at RRT 1.2) |
| Total Impurities | HPLC-UV | ≤ 1.0% | 0.5% |
| Physical Properties | |||
| Appearance | Visual | Off-white to pale yellow solid | Conforms |
| Solubility | Visual | Soluble in DMSO and Methanol | Conforms |
| Residual Solvents | |||
| Methanol | USP <467> | ≤ 3000 ppm | 500 ppm |
| Water Content | |||
| Water by Karl Fischer | USP <921> | ≤ 1.0% | 0.3% |
Identification: The Cornerstone of Authenticity
The identification tests provide qualitative evidence that the material is indeed Descyclopropyl Abacavir.
-
Infrared (IR) Spectroscopy: This technique provides a molecular fingerprint of the compound. The CoA confirms that the IR spectrum of the standard matches that of a known, highly pure reference material.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound. For Descyclopropyl Abacavir (C₁₁H₁₄N₆O), the expected monoisotopic mass is approximately 246.12 g/mol .[4] The CoA confirms that the measured mass is consistent with this theoretical value.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the molecule, including the number and types of protons and their connectivity. A conforming result indicates that the NMR spectrum is consistent with the known structure of Descyclopropyl Abacavir.
Assay: Quantifying Purity
The assay value represents the purity of the reference standard, typically determined by a highly accurate and precise analytical method like HPLC.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment in the pharmaceutical industry.[10][11][12] A validated HPLC method separates Descyclopropyl Abacavir from any impurities. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A high purity value, such as the 99.5% shown in our example, indicates a high-quality reference standard.
Impurities: What Else is in the Vial?
No substance is 100% pure. The CoA must report the levels of any detected impurities.
-
Individual and Total Impurities: The HPLC method used for the assay also quantifies any impurities present. The CoA will specify the acceptance criteria for the highest individual impurity and the sum of all impurities. These limits are established based on regulatory guidelines from bodies like the International Council for Harmonisation (ICH).[13]
Physical Properties: A Visual and Practical Check
This section describes the physical appearance and solubility of the standard, which are important for its practical handling and use. The off-white to pale yellow solid form and solubility in common laboratory solvents like DMSO and methanol are consistent with the expected properties of Descyclopropyl Abacavir.[14]
Residual Solvents and Water Content: Controlling for Volatiles
-
Residual Solvents: These are organic volatile chemicals used in the manufacturing process. Their levels are strictly controlled due to their potential toxicity. The USP <467> general chapter provides the methodology and acceptance criteria for residual solvents.
-
Water Content: The presence of water can affect the stability and accurate weighing of the reference standard. The Karl Fischer titration method (USP <921>) is a specific and accurate method for determining water content.
Experimental Protocols: The "How-To" Behind the Data
To truly understand the CoA, one must appreciate the experimental methods used to generate the data. Here are detailed protocols for the key analytical techniques.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is designed to separate Descyclopropyl Abacavir from its parent drug, Abacavir, and other potential process-related impurities.
-
Instrumentation: A validated HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of Abacavir and its related compounds.[10]
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation. A typical mobile phase could consist of:
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.2 with phosphoric acid).[10]
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run to elute the more non-polar compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 220 nm is suitable for Abacavir and its impurities.[10]
-
Sample Preparation: Accurately weigh and dissolve the Descyclopropyl Abacavir standard in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
Caption: A simplified workflow for HPLC analysis.
Protocol 2: Structural Confirmation by Mass Spectrometry (MS)
This protocol outlines the use of LC-MS/MS for the structural confirmation of Descyclopropyl Abacavir.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for Abacavir and its analogs.
-
Mass Analysis:
-
Full Scan (MS1): Acquire a full scan mass spectrum to confirm the presence of the protonated molecule [M+H]⁺ of Descyclopropyl Abacavir at m/z 247.1.[3]
-
Product Ion Scan (MS2): Select the precursor ion (m/z 247.1) and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern can then be compared to known fragmentation pathways to confirm the structure.
-
A likely fragmentation pathway for Descyclopropyl Abacavir would involve the loss of the aminocyclopentene methanol moiety, leading to a fragment corresponding to the diaminopurine ring.
Protocol 3: ¹H NMR for Structural Elucidation
This protocol describes the acquisition of a ¹H NMR spectrum for structural confirmation.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this class of compounds.
-
Sample Preparation: Dissolve a small amount of the Descyclopropyl Abacavir standard in the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Interpretation: The resulting spectrum should show signals corresponding to the protons of the purine ring, the cyclopentene ring, the methylene group, and the amino groups. The chemical shifts, splitting patterns, and integration of these signals must be consistent with the structure of Descyclopropyl Abacavir.
Comparing Alternatives: Not All Standards Are Created Equal
When sourcing a reference standard, you may encounter different suppliers or different batches from the same supplier. It is crucial to compare their CoAs to ensure you are using a standard that is fit for your purpose. Let's compare our Descyclopropyl Abacavir standard (Standard A) with a hypothetical alternative (Standard B).
Table 2: Comparison of Two Descyclopropyl Abacavir Reference Standards
| Parameter | Standard A (Our CoA) | Alternative Standard B (Hypothetical) | Analysis and Recommendation |
| Purity (by HPLC) | 99.5% | 98.2% | Standard A has a higher purity, which is preferable for a primary reference standard. Standard B may be suitable as a working standard. |
| Highest Individual Impurity | 0.2% | 0.8% | Standard A has a lower level of the highest individual impurity, indicating a cleaner product. |
| Total Impurities | 0.5% | 1.5% | The total impurity level in Standard B is significantly higher and may not be suitable for sensitive analytical methods. |
| Water Content | 0.3% | 0.9% | The higher water content in Standard B could affect the accuracy of weighing and may indicate potential stability issues. |
| Traceability | Traceable to USP/EP | Not specified | Standard A's traceability to pharmacopeial standards provides a higher level of confidence in its quality. |
The choice between a primary and a secondary (or working) reference standard is a key consideration.
-
Primary Reference Standard: A substance that has been shown by an extensive set of analytical tests to be authentic material of high purity. These are often obtained from official sources like USP or EP.[15]
-
Secondary (Working) Reference Standard: A substance of established quality and purity, as shown by comparison to a primary reference standard. These are typically used for routine laboratory analyses.[16]
Caption: The hierarchy and use of primary and secondary reference standards.
Based on the comparison in Table 2, Standard A is the superior choice , particularly for use as a primary or qualifying standard. Its higher purity, lower impurity profile, and traceability to pharmacopeial standards ensure greater accuracy and reliability in analytical testing. Standard B, with its lower purity and higher impurity levels, might be acceptable as a working standard for less critical applications, but a thorough risk assessment would be necessary.
Conclusion
The Certificate of Analysis for a reference standard is more than just a piece of paper; it is a comprehensive report that provides the foundation for accurate and reliable analytical measurements. For a critical impurity like Descyclopropyl Abacavir, a thorough understanding of the CoA is paramount for ensuring the quality and safety of the final drug product. By carefully dissecting each section of the CoA, understanding the underlying experimental protocols, and critically comparing different standards, researchers can make informed decisions and maintain the highest level of scientific integrity in their work.
References
-
ACID DEGRADATION STUDIES OF ABACAVIR SULFATE BY LC-MS/MS - IJRPC. (URL: [Link])
-
Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - NIH. (URL: [Link])
-
Reference-Standard Material Qualification | Pharmaceutical Technology. (URL: [Link])
-
How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines) - ResolveMass Laboratories Inc. (URL: [Link])
-
Forced degradation study of abacavir sulfate under the frame of genotoxic impurity. (URL: [Link])
-
Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products | Scilit. (URL: [Link])
-
Separation and characterization of forced degradation products of abacavir sulphate by LC–MS/MS | Request PDF - ResearchGate. (URL: [Link])
-
Reference Standards for Impurities in Pharmaceuticals - Knors Pharma. (URL: [Link])
-
Qualification of Inhouse Reference Standards and Secondary Standards - Qvents. (URL: [Link])
-
EP Impurity Reference Standards: What You Should Know - Toref. (URL: [Link])
-
Primary Vs Secondary Reference Standards In GMP Labs - GMP Insiders. (URL: [Link])
-
¹H NMR (400 MHz, CDCl₃) δ = - The Royal Society of Chemistry. (URL: [Link])
-
AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC - NIH. (URL: [Link])
-
Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety - Pharmaffiliates. (URL: [Link])
-
1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF. (URL: [Link])
-
HPLC-UV Determination of Abacavir Sulphate in Pharmaceutical Dosage Forms. (URL: [Link])
-
UV-spectroscopy and RP-HPLC methods for abacavir and lamivudine. (URL: [Link])
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC - NIH. (URL: [Link])
-
HPLC-UV Determination of Abacavir Sulphate in Pharmaceutical Dosage Forms. (URL: [Link])
-
Table 12 – Navigating the two-tier Reference Standard Strategy for Biologics Facilitator - CASSS. (URL: [Link])
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation | Request PDF - ResearchGate. (URL: [Link])
-
DESCYCLOPROPYL ABACAVIR - precisionFDA. (URL: [Link])
-
6-Aminocarbovir | C11H14N6O | CID 130245 - PubChem - NIH. (URL: [Link])
-
Abacavir Sulfate Working Standard (Secondary Reference Standard) | CAS 188062-50-2. (URL: [Link])
-
Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC. (URL: [Link])
-
Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])
-
¹H NMR Spectrum (1D, 600 MHz, CDCl₃, experimental) (HMDB0001939) - Human Metabolome Database. (URL: [Link])
-
Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in. (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (URL: [Link])
Sources
- 1. knorspharma.com [knorspharma.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 6. Descyclopropyl Abacavir | CymitQuimica [cymitquimica.com]
- 7. 6-Aminocarbovir | C11H14N6O | CID 130245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. asianpubs.org [asianpubs.org]
- 11. wisdomlib.org [wisdomlib.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. uspnf.com [uspnf.com]
- 14. usbio.net [usbio.net]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. resolvemass.ca [resolvemass.ca]
A Guide to Inter-Laboratory Validation of Analytical Methods for Descyclopropyl Abacavir
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for Descyclopropyl Abacavir, a known impurity and intermediate of the antiretroviral drug Abacavir.[1] The accurate quantification of this compound is critical for ensuring the quality, safety, and efficacy of Abacavir drug products. This document is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.
The Imperative of Rigorous Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the reliability of analytical data is paramount. An analytical method, no matter how meticulously developed in a single laboratory, must demonstrate its robustness and reproducibility when transferred to other locations. This is the core principle of inter-laboratory validation, also known as reproducibility studies. It serves as the ultimate test of a method's suitability for its intended purpose, providing the necessary assurance that the method will perform consistently across different laboratories, equipment, and analysts.
The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a foundational framework for validating analytical methods.[2][3] Inter-laboratory validation is a key component of this process, particularly when a method is intended for use in multiple quality control laboratories or for standardization purposes.[4]
Understanding Descyclopropyl Abacavir
Descyclopropyl Abacavir is recognized as "Abacavir EP Impurity C" and "Abacavir USP Related Compound A".[1] It is an intermediate in the synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1][5] The presence and quantity of this and other related substances in the final drug product are critical quality attributes that must be carefully controlled. Therefore, a validated analytical method for its determination is essential.
Designing a Robust Inter-Laboratory Validation Study
The design of an inter-laboratory study is crucial for obtaining meaningful and statistically sound results. The primary goal is to assess the method's precision when performed by different laboratories.
Key Considerations for Study Design:
-
Selection of Participating Laboratories: A minimum of three laboratories is generally recommended to provide sufficient data for statistical analysis. The laboratories should represent a range of typical environments where the method will be used.
-
Standardized Protocol: A detailed, unambiguous analytical procedure must be provided to all participating laboratories. This minimizes variability arising from procedural differences.
-
Homogeneous and Stable Samples: Identical, well-characterized samples should be distributed to all participating laboratories. The stability of the analyte in the sample matrix must be ensured throughout the duration of the study.
-
Concentration Levels: The study should include samples at different concentration levels, typically spanning the expected range of the analyte in real-world samples.
-
Data Reporting and Analysis: A standardized format for reporting results should be established. Statistical analysis, typically involving Analysis of Variance (ANOVA), is used to evaluate the inter-laboratory precision.
Visualizing the Inter-Laboratory Validation Workflow
The following diagram illustrates the logical flow of an inter-laboratory validation study.
Caption: Workflow for an Inter-laboratory Validation Study.
Comparative Analysis of Analytical Methods: A Hypothetical Study
For the determination of Descyclopropyl Abacavir, High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and robust technique.[6] This guide will focus on the inter-laboratory validation of an isocratic RP-HPLC-UV method.
Hypothetical Inter-Laboratory Study Results
The following table summarizes hypothetical data from a three-laboratory study to validate an HPLC-UV method for the quantification of Descyclopropyl Abacavir.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9992 | 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery at 100% level) | 99.8% | 100.5% | 99.2% | 98.0% - 102.0% |
| Precision (RSD%) - Repeatability | 0.8% | 0.9% | 0.7% | RSD ≤ 2.0% |
| Precision (RSD%) - Intermediate Precision | 1.2% | 1.5% | 1.1% | RSD ≤ 3.0% |
| Reproducibility (RSD%) - Inter-laboratory | 2.5% | 2.5% | 2.5% | RSD ≤ 5.0% |
| Robustness (System Suitability) | Passes | Passes | Passes | Meets Pre-defined Criteria |
Note: The data presented in this table is for illustrative purposes only.
Detailed Experimental Protocol: RP-HPLC-UV Method for Descyclopropyl Abacavir
This section provides a detailed, step-by-step methodology for the analysis of Descyclopropyl Abacavir using a Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method.
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic data acquisition and processing software.
Chemicals and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Purified water (HPLC grade)
-
Descyclopropyl Abacavir reference standard
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20mM Ammonium Acetate : Acetonitrile (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 287 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve the appropriate amount of ammonium acetate in purified water to make a 20mM solution. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of Descyclopropyl Abacavir reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 1-20 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix (e.g., bulk drug substance, formulated product). For a bulk drug, a simple dissolution in the diluent may be sufficient. For tablets, a procedure involving grinding, extraction, and filtration would be necessary.[7]
System Suitability
Before sample analysis, perform a system suitability test by injecting a standard solution multiple times (e.g., n=6). The acceptance criteria should be pre-defined and may include:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject the blank (diluent), followed by the standard solutions and sample solutions in a pre-defined sequence.
-
Record the chromatograms and integrate the peak corresponding to Descyclopropyl Abacavir.
Calculation
Calculate the concentration of Descyclopropyl Abacavir in the samples by comparing the peak area of the analyte in the sample chromatogram to the peak areas of the standards from the calibration curve.
Visualizing the HPLC-UV Analytical Workflow
The following diagram outlines the key steps in the HPLC-UV analytical workflow for Descyclopropyl Abacavir.
Caption: HPLC-UV Analytical Workflow Diagram.
Conclusion
The inter-laboratory validation of analytical methods for impurities like Descyclopropyl Abacavir is a critical exercise in ensuring the quality and consistency of pharmaceutical products. A well-designed and executed study, guided by principles outlined in regulatory guidelines such as ICH Q2(R1), provides the necessary confidence in the method's performance across different laboratories. The use of robust and reliable analytical techniques, such as the RP-HPLC-UV method detailed in this guide, is fundamental to achieving this goal. By adhering to a scientifically sound validation approach, the pharmaceutical industry can uphold its commitment to producing safe and effective medicines.
References
-
European Chemicals Agency. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2011). Analytical Method Development and Validation of Anti-HIV Drug Abacavir Sulphate. Retrieved from [Link]
-
National Institutes of Health. (2014). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2013). ACID DEGRADATION STUDIES OF ABACAVIR SULFATE BY LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and characterization of forced degradation products of abacavir sulphate by LC-MS/MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Abacavir. PubChem. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
National Institutes of Health. (2023). AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2014). RP-HPLC Method Development and Validation of Abacavir Sulphate in Bulk and Tablet Dosage Form. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 6-Aminocarbovir. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). LC–MS–MS Method for Simultaneous Analysis of Abacavir and Lamivudine in Human Plasma, and Its Application to a Bioequivalence Study. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
-
International Union of Pure and Applied Chemistry. (2002). HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
Sources
- 1. Descyclopropyl Abacavir | CymitQuimica [cymitquimica.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Abacavir | C14H18N6O | CID 441300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijpsr.info [ijpsr.info]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Descyclopropyl Abacavir for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the responsible management of chemical intermediates is as crucial as the discoveries they enable. Descyclopropyl Abacavir, a key intermediate and known impurity in the synthesis of the anti-HIV drug Abacavir, requires meticulous handling and disposal to ensure laboratory safety and environmental protection.[1] This guide provides an in-depth, procedural framework for the proper disposal of Descyclopropyl Abacavir, grounded in scientific principles and regulatory standards.
Hazard Assessment: Understanding the Risks of Descyclopropyl Abacavir
A thorough understanding of the potential hazards associated with Descyclopropyl Abacavir is the foundation of its safe management. While a complete, publicly available Safety Data Sheet (SDS) is not readily accessible, existing data from reputable sources allow for a comprehensive hazard assessment.
Human Health Hazards:
The primary identified human health hazard associated with Descyclopropyl Abacavir is serious eye damage. The European Chemicals Agency (ECHA) C&L Inventory provides a GHS classification of Eye Damage/Irritation Category 1 , with the hazard statement H318: "Causes serious eye damage." This indicates that contact with the substance can cause severe and potentially irreversible damage to the eyes. Although specific data on skin irritation or respiratory effects are not detailed, it is prudent to handle this compound with the assumption that it may cause irritation upon dermal contact or inhalation, a common characteristic of many active pharmaceutical ingredients (APIs).
Environmental Hazards:
Descyclopropyl Abacavir is recognized as a transformation product of Abacavir, and its environmental fate is a significant consideration.[2] A 2023 study utilizing in silico toxicology prediction (ECOSAR) provided valuable insights into its potential aquatic toxicity.[1][2][3][4] The parent compound, Abacavir, is classified as harmful to fish and toxic to very toxic for daphnids and green algae.[1][4] The study concluded that the transformation to Descyclopropyl Abacavir does not significantly reduce its toxicity, indicating that it retains a hazardous character to aquatic organisms.[1][4] Therefore, the release of Descyclopropyl Abacavir into the environment must be strictly avoided to prevent adverse effects on aquatic ecosystems.
Table 1: Summary of Known Hazards for Descyclopropyl Abacavir
| Hazard Type | Classification | Key Considerations |
| Human Health | GHS: Eye Damage 1 (H318) | Causes serious eye damage. Potential for skin and respiratory irritation. |
| Environmental | In Silico (ECOSAR): Toxic to aquatic life | Poses a significant risk to aquatic organisms. Must not be released into waterways. |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Given the identified hazards, a stringent PPE protocol is mandatory when handling Descyclopropyl Abacavir in any form—solid, in solution, or as a contaminant on laboratory equipment.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against splashes and fine particles. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn at all times. Double-gloving is recommended, especially during prolonged handling or when working with concentrated solutions. Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.
-
Body Protection: A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a chemically resistant apron or gown should be worn over the lab coat.
-
Respiratory Protection: While not explicitly mandated by available data, a respirator (e.g., an N95 or higher) is recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.
Spill Management: Preparedness and Response
Accidental spills of Descyclopropyl Abacavir must be managed promptly and safely to mitigate exposure and environmental contamination.
For Solid Spills:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE ensemble described above.
-
Contain the Spill: Gently cover the spill with an absorbent material, such as a chemical spill pillow or vermiculite, to prevent the powder from becoming airborne.
-
Collect the Material: Carefully scoop the absorbed material into a clearly labeled hazardous waste container. Avoid dry sweeping, which can generate dust.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., methanol, followed by water), collecting all cleaning materials as hazardous waste.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.
For Liquid Spills (Solutions containing Descyclopropyl Abacavir):
-
Containment: For small spills, use absorbent pads to contain the liquid. For larger spills, use chemical spill booms.
-
Absorption: Absorb the spilled liquid with an inert absorbent material.
-
Collection and Decontamination: Follow the same collection and decontamination procedures as for solid spills.
Waste Segregation and Disposal: A Step-by-Step Protocol
The proper segregation of waste at the point of generation is critical for ensuring safe and compliant disposal. Descyclopropyl Abacavir waste should be classified as hazardous pharmaceutical waste.
Waste Stream Identification:
-
Solid Waste: Unused or expired Descyclopropyl Abacavir, contaminated PPE (gloves, lab coats), absorbent materials from spills, and contaminated lab supplies (e.g., weigh boats, filter paper).
-
Liquid Waste: Solutions containing Descyclopropyl Abacavir, reaction mixtures, and solvent rinses from cleaning contaminated glassware.
-
Sharps Waste: Needles, syringes, and glass Pasteur pipettes contaminated with Descyclopropyl Abacavir.
Disposal Workflow:
The following diagrams illustrate the decision-making process for waste segregation and the overall disposal workflow for Descyclopropyl Abacavir.
Caption: Decision-making flowchart for segregating Descyclopropyl Abacavir waste.
Caption: Overall workflow for the disposal of Descyclopropyl Abacavir waste.
Step-by-Step Disposal Procedures:
-
Solid Waste:
-
Collect all solid waste contaminated with Descyclopropyl Abacavir in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Ensure the container is kept closed when not in use.
-
Do not mix with general laboratory waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing Descyclopropyl Abacavir in a dedicated, leak-proof, and chemically compatible hazardous waste container (e.g., a glass or polyethylene carboy).
-
Crucially, never dispose of Descyclopropyl Abacavir solutions down the drain. This is in line with the U.S. Environmental Protection Agency's (EPA) ban on the sewering of hazardous waste pharmaceuticals.
-
Maintain a waste log to track the contents of the liquid waste container.
-
-
Sharps Waste:
-
Immediately place all sharps contaminated with Descyclopropyl Abacavir into a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
-
Container Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Descyclopropyl Abacavir," and the appropriate hazard warnings (e.g., "Corrosive" pictogram for eye damage).
-
Store sealed waste containers in a designated and secure satellite accumulation area away from general laboratory traffic until they are collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
-
Final Disposal:
-
The final disposal of Descyclopropyl Abacavir waste must be conducted by a certified hazardous waste management company. The preferred method of disposal for pharmaceutical waste is high-temperature incineration to ensure complete destruction of the active compound.
-
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of Descyclopropyl Abacavir, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is an integral part of scientific integrity and excellence.
References
-
Evgenidou, E., Vasilopoulou, K., Koronaiou, L. A., Kyzas, G. Z., Bikiaris, D., & Lambropoulou, D. A. (2023). AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. Molecules, 28(4), 1866. [Link]
-
Evgenidou, E., et al. (2023). ECOSAR results for the acute/ chronic toxicity of Abacavir and its major TPs. ResearchGate. [Link]
-
Evgenidou, E., et al. (2023). AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. PubMed. [Link]
-
Evgenidou, E., et al. (2023). AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products. National Center for Biotechnology Information. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AOP-Based Transformation of Abacavir in Different Environments: Evolution Profile of Descyclopropyl-Abacavir and In Silico Toxicity Assessment of the Main Transformation Products - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Personal Protective Equipment for Handling Descyclopropyl Abacavir
As researchers and scientists at the forefront of drug development, our work with novel and potent compounds demands the highest standards of safety. This guide provides essential, in-depth information on the correct personal protective equipment (PPE) and handling procedures for Descyclopropyl Abacavir, an impurity and metabolite of the antiretroviral drug Abacavir. The principles outlined here are grounded in a risk-based approach to ensure your protection and the integrity of your research.
The Foundation: Risk Assessment and Hazard Containment
Before any handling of Descyclopropyl Abacavir, a thorough risk assessment is paramount. The level of containment and PPE required is directly proportional to the risk of exposure, which depends on the physical form of the compound, the quantity being handled, and the specific laboratory procedure.[4]
Potent pharmaceutical compounds are often categorized into Occupational Exposure Bands (OEB), which correlate to their toxicity and determine the necessary level of containment.[5][6] While a formal OEB has not been assigned to Descyclopropyl Abacavir, its parent compound's characteristics suggest it would fall into a category requiring significant engineering controls and a robust PPE protocol (likely OEB 3 or 4).[5]
The core principle is to use a combination of engineering controls (such as fume hoods or barrier isolators) and PPE to minimize exposure.[6][7] PPE should never be the sole line of defense but rather the final barrier between the researcher and the hazard.
Diagram: Risk Assessment and PPE Selection Workflow
This diagram illustrates the decision-making process for establishing safe handling protocols for potent compounds like Descyclopropyl Abacavir.
Caption: Risk assessment workflow for selecting appropriate PPE.
Multi-Layered Defense: Core PPE Requirements
A comprehensive PPE strategy creates multiple barriers to exposure. The following table outlines the recommended PPE for various laboratory tasks involving Descyclopropyl Abacavir.
| Laboratory Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing solid/powder | PAPR (Powered Air-Purifying Respirator) is strongly recommended. At a minimum, a fit-tested N95 or P100 half-mask respirator.[5][8] | Double-gloving with nitrile gloves.[8] | Chemical splash goggles and a face shield. | Disposable, cuffed lab coat or coverall (e.g., Tyvek).[8] |
| Preparing solutions | Work within a certified chemical fume hood. A disposable N95 respirator is recommended as an added precaution. | Double-gloving with nitrile gloves. | Chemical splash goggles. | Disposable, cuffed lab coat. |
| Analytical testing (e.g., HPLC) | Generally not required if handling closed vials. | Single pair of nitrile gloves. | Safety glasses with side shields. | Standard lab coat. |
| Spill cleanup | N95 or P100 respirator. | Double-gloving with heavy-duty nitrile or butyl gloves. | Chemical splash goggles and a face shield. | Disposable coverall. |
| Waste disposal | N95 respirator. | Double-gloving with nitrile gloves. | Safety glasses with side shields. | Disposable, cuffed lab coat. |
Causality Behind the Choices:
-
Respiratory Protection : Fine powders of potent compounds can be easily aerosolized, creating a significant inhalation hazard.[9] A PAPR provides a higher protection factor than a standard N95 and is preferred for handling powders outside of a barrier isolator.[5][8]
-
Hand Protection : Double-gloving is a critical practice.[8] The outer glove bears the primary contamination, while the inner glove protects the skin during the removal of the outer pair. Nitrile gloves are generally recommended for their resistance to a broad range of chemicals, but always consult a glove manufacturer's chemical resistance chart.[10] Glove integrity should be verified according to standards like ASTM F739, which measures the breakthrough time for chemicals.[10][11][12][13][14]
-
Eye and Face Protection : Protects against splashes when working with solutions and from airborne particles when handling powders.[15]
-
Body Protection : Disposable lab coats or coveralls prevent the contamination of personal clothing and are essential for containing the hazard within the laboratory.[8] They must be removed before exiting the designated handling area.
Procedural Discipline: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is as important as the equipment itself. Incorrect removal can lead to self-contamination.
Protocol 3.1: PPE Donning Sequence
-
First Pair of Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Don the disposable lab coat or coverall. Ensure cuffs are tucked into the inner gloves.
-
Respiratory Protection: Don the fit-tested respirator (N95/P100) or PAPR hood.
-
Eye/Face Protection: Don chemical splash goggles and/or a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat/coverall.
Protocol 3.2: PPE Doffing (Removal) Sequence
This process should be performed slowly and deliberately in a designated area.
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare hands, turning them inside out as you remove them.
-
Body Protection: Remove the disposable lab coat or coverall by rolling it down and away from the body, turning it inside out.
-
Eye/Face Protection: Remove the face shield and/or goggles from the back.
-
Respiratory Protection: Remove the respirator from the back.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Operational Plan: Decontamination and Waste Disposal
All materials and PPE that come into contact with Descyclopropyl Abacavir must be treated as hazardous pharmaceutical waste.
-
Decontamination: Work surfaces should be decontaminated after each use. A common procedure involves a three-step wipe-down: first with a deactivating agent (if available and compatible), followed by a cleaning agent, and finally with sterile water.
-
Waste Segregation: All contaminated disposable items (gloves, lab coats, pipette tips, vials, etc.) must be segregated into clearly labeled hazardous waste containers.[16] These containers are typically black for hazardous pharmaceutical waste.[16]
-
Disposal: Hazardous pharmaceutical waste must be disposed of according to institutional, local, and federal regulations.[16][17] Incineration is often the required method for complete destruction of potent compounds.[18] Do not dispose of this waste in standard trash or down the drain.[19] Partner with a certified hazardous waste management company for final disposal.[16][19]
By adhering to these rigorous safety protocols, you protect yourself and your colleagues, ensure the integrity of your work, and maintain a safe and compliant research environment. A culture of safety, built on a deep understanding of the risks and the rationale behind each protective measure, is the foundation of trustworthy and groundbreaking science.
References
- Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024). Vertex AI Search.
- Abacavir - Safety D
- Abacavir (sulfate)
- Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions.
- ASTM F739 Chemical Protective Glove Perme
- Descyclopropyl Abacavir. CymitQuimica.
- Freund-Vector's Approach to Safely Processing Potent Compounds.
- Abacavir Sulfate - Material Safety D
- Best Practices For Handling Potent APIs. (2015). Outsourced Pharma.
- New NIOSH Expanded HD Safe Handling and PPE Guidance. (2023). Rpharmy.
- Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. (2025). eSafety Supplies.
- Essential Safety and Handling Guide for Potent Pharmaceutical Compounds (PPCs). Benchchem.
- Abacavir - Safety D
- How to Dispose of Hazardous Pharmaceutical Waste. (2025). Medical Waste Pros.
- USP 800 & Hazardous Drug Disposal. (2025). Stericycle.
- NIOSH safe handling of hazardous drugs guidelines becomes state law. (2012). Journal of Infusion Nursing.
- OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs. (2011).
- The Environmental Impact of Pharmaceutical Waste: A Comprehensive Guide to Proper Disposal. (2024). Glycon LLC.
- Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. (2019). Pharmaceutical Technology.
- Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals.
- Descyclopropyl Abacavir. LGC Standards.
- Abacavir - SAFETY D
- NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Centers for Disease Control and Prevention.
- Descyclopropyl Abacavir. LGC Standards.
- Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention.
- Your Guide to Picking the Right Chemical Resistant Gloves. amsafe ppe.
- Descyclopropyl abacavir. Biosynth.
- Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection. SHIELD Scientific.
- Chemical Resistance Inform
- Descyclopropyl Abacavir - Data Sheet.
- Abacavir sulfate - SAFETY D
- Abacavir P
Sources
- 1. in.gov [in.gov]
- 2. fishersci.com [fishersci.com]
- 3. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 4. cdc.gov [cdc.gov]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. agnopharma.com [agnopharma.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. esafetysupplies.com [esafetysupplies.com]
- 11. testinglab.com [testinglab.com]
- 12. amsafeppe.com [amsafeppe.com]
- 13. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 14. physics.purdue.edu [physics.purdue.edu]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 17. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 18. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 19. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
